2-Amino-4-fluorobenzenethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOTUJPKBAIACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455300 | |
| Record name | 2-amino-4-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131105-89-0 | |
| Record name | 2-amino-4-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2-Amino-4-fluorobenzenethiol
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-fluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Synthons
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable bifunctional building block, poised at the intersection of fluorine chemistry and heterocyclic synthesis. Its ortho-amino and thiol groups provide a reactive platform for the construction of 6-fluorobenzothiazoles and related heterocyclic systems, which are prevalent in a range of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, offers a comprehensive overview of the synthesis, properties, and applications of this important, yet not extensively documented, chemical intermediate.
Synthetic Pathways to this compound
The synthesis of this compound can be approached from several perspectives, with the choice of route often dictated by the availability of starting materials and the desired scale of production. Two plausible synthetic strategies are detailed below.
Synthesis via Alkaline Hydrolysis of a Benzothiazole Precursor
This is a well-documented and high-yielding approach that utilizes a pre-formed benzothiazole ring as the scaffold, which is then cleaved to unmask the aminothiol functionality. The causality behind this experimental choice lies in the stability of the benzothiazole ring system, which allows for its formation and subsequent purification before the final, potentially sensitive, aminothiol is revealed.
A detailed protocol for this synthesis has been reported, starting from 5-Fluoro-2-methylbenzothiazole[1].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Fluoro-2-methylbenzo[d]thiazole (1.0 g, 5.98 mmol) in ethylene glycol (5 mL).
-
Hydrolysis: To this solution, add 8N aqueous sodium hydroxide solution (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 140°C and stir for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully adjust the pH to 6 with 1N aqueous hydrochloric acid.
-
Extraction: Extract the product with dichloromethane (DCM).
-
Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound as a brown oil (0.8 g, 94.1% yield)[1].
Caption: Synthesis of this compound via alkaline hydrolysis.
Proposed Synthesis via Reduction of a Disulfide Precursor
An alternative strategy involves the formation of a more stable disulfide intermediate, which can then be reduced in the final step to yield the target thiol. This approach is advantageous as disulfides are generally less prone to oxidation than thiols, facilitating easier handling and purification. The synthesis would proceed from 2-chloro-5-fluoronitrobenzene.
Proposed Two-Step Synthesis:
-
Formation of the Disulfide: The first step would involve the reaction of 2-chloro-5-fluoronitrobenzene with a sulfur transfer reagent, such as sodium disulfide, to form bis(4-fluoro-2-nitrophenyl) disulfide.
-
Reduction to the Aminothiol: The purified disulfide would then be subjected to a reduction reaction that simultaneously reduces the nitro groups to amines and cleaves the disulfide bond to the thiols. A common reducing agent for this transformation is sodium borohydride in a suitable solvent system[2].
Caption: Proposed synthesis via a disulfide intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 131105-89-0 | [1][5][6] |
| Molecular Formula | C₆H₆FNS | [1][5][6] |
| Molecular Weight | 143.18 g/mol | [1][5][6] |
| Appearance | Brown oil | [1] |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.39 ± 0.11 (Predicted) | [1] |
| SMILES | SC1=CC=C(F)C=C1N | [5][6] |
Spectroscopic Data
While predicted data is available, experimental spectroscopic data for this compound is not extensively reported in publicly accessible literature. The following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, amino, and thiol substituents. The amino and thiol protons will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating effects of the amino and thiol groups and the electron-withdrawing effect of the fluorine atom.
-
FTIR: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), S-H stretching of the thiol (a weak band around 2550 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 143.
Purification Methodologies
Achieving high purity of this compound is critical for its use in pharmaceutical synthesis. Given its nature as a potentially air-sensitive thiol, purification requires careful consideration.
Column Chromatography
Column chromatography is a standard method for purifying organic compounds. For an air-sensitive thiol like this compound, certain precautions are necessary to prevent oxidation to the corresponding disulfide.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the stationary phase[7][8].
-
Mobile Phase (Eluent): A solvent system of petroleum ether and ethyl acetate is a good starting point, with the polarity gradually increased to elute the compound[7]. The optimal ratio should be determined by TLC analysis.
-
Deoxygenation: To minimize oxidation, it is advisable to deoxygenate the solvents by bubbling nitrogen or argon through them before use.
-
Column Packing and Loading: The column should be packed carefully to avoid air bubbles. The crude product can be loaded onto the column either directly or pre-adsorbed onto a small amount of silica gel.
-
Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
If the compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification technique. The choice of solvent is crucial.
General Protocol for Recrystallization:
-
Solvent Selection: An ideal solvent (or solvent pair) will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol/water, heptane/ethyl acetate, or methanol/water[9][10].
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, which is then filtered through a fluted filter paper to remove the carbon.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of heterocyclic compounds, particularly benzothiazoles, which are a privileged scaffold in medicinal chemistry.
Synthesis of 6-Fluorobenzothiazoles
The primary application of this compound is in the synthesis of 6-fluorobenzothiazoles. The reaction of an o-aminothiophenol with aldehydes, carboxylic acids, or their derivatives is a classical and efficient method for constructing the benzothiazole ring system[8][11][12].
Caption: General synthesis of 6-fluorobenzothiazoles.
Relevance to Pharmaceutical Agents
Benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.
-
Anticancer Agents: Substituted 2-phenylbenzothiazoles have shown potent and selective antitumor activity. For instance, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles are known to possess significant antiproliferative effects against certain cancer cell lines[13]. The 6-fluoro substituent from this compound can enhance the metabolic stability and cell permeability of these potential drug candidates.
-
Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS)[8]. The synthesis of analogues of Riluzole with modified substitution patterns is an active area of research to improve efficacy and explore new therapeutic applications[10][14]. This compound serves as a key starting material for introducing a fluorine atom at the 6-position of the benzothiazole core in novel Riluzole analogues.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Recommended storage temperature is 2-8°C[5]. |
| In case of Contact | In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
References
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Supporting Information for - The Royal Society of Chemistry . (n.d.). Retrieved January 14, 2026, from [Link]
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Separation of 4-Aminothiophenol on Newcrom R1 HPLC column - SIELC Technologies . (n.d.). Retrieved January 14, 2026, from [Link]
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Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives . (2022). Green Chemistry, 24(13), 5143-5148. [Link]
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Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines . (2000). Journal of Medicinal Chemistry, 43(15), 2910-2921. [Link]
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Synthesis of 2-Amino-3-eluorobenzenethiol and Its Conversion Into Different Heterocycles . (n.d.). Retrieved January 14, 2026, from [Link]
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2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480 - PubChem . (n.d.). Retrieved January 14, 2026, from [Link]
- CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents. (n.d.).
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . (2023). Molecules, 28(18), 6586. [Link]
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Selective disulfide reduction for labeling and enhancement of Fab antibody fragments . (2016). Bioconjugate Chemistry, 27(12), 2946-2957. [Link]
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Chromatogram of methyl thioglycolate, 2–aminothiophenol–, and 2–methyl... | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved January 14, 2026, from [Link]
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The removal of exogenous thiols from proteins by centrifugal column chromatography . (1987). Analytical Biochemistry, 163(2), 401-407. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . (2020). Molecules, 25(21), 5089. [Link]
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Column Chromatography: Principles, Procedure, and Applications - Phenomenex . (n.d.). Retrieved January 14, 2026, from [Link]
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Selective disulfide reduction for labeling and enhancement of Fab antibody fragments . (2016). Bioconjugate Chemistry, 27(12), 2946-2957. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators . (2022). Molecules, 27(19), 6296. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . (2021). Molecules, 26(11), 3326. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . (n.d.). Retrieved January 14, 2026, from [Link]
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Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure . (n.d.). Retrieved January 14, 2026, from [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles . (2022). Molecules, 27(8), 2568. [Link]
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Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells . (2004). Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]
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Method for preparing 2-amino-4'-fluorobenzophenone (2018) | Huang Huan - SciSpace . (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi . (n.d.). Retrieved January 14, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . (n.d.). Retrieved January 14, 2026, from [Link]
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2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem . (n.d.). Retrieved January 14, 2026, from [Link]
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Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka . (n.d.). Retrieved January 14, 2026, from [Link]
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Selective disulfide reduction for labeling and enhancement of Fab antibody fragments . (2016). Bioconjugate Chemistry, 27(12), 2946-2957. [Link]
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How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule - YouTube . (2021, February 5). Retrieved January 14, 2026, from [Link]
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Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics . (2014). Journal of Biological Chemistry, 289(43), 29847-29857. [Link]
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A Comprehensive Technical Guide to 2-Amino-4-fluorobenzenethiol for Advanced Research Applications
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical compound 2-Amino-4-fluorobenzenethiol. The guide provides a comprehensive overview of its core properties, synthesis, applications, and safety protocols, grounded in scientific integrity and practical, field-proven insights.
Core Identity and Physicochemical Landscape
This compound, a substituted aniline derivative, is a crucial building block in synthetic organic chemistry, particularly in the creation of novel pharmaceutical and materials science compounds. Its unique trifunctional nature—possessing an amine, a thiol, and a fluorine atom on a benzene scaffold—imparts specific reactivity and properties that are highly sought after in modern chemical synthesis.
CAS Number: 131105-89-0[1][2][3][4]
The fundamental physicochemical properties of this compound are summarized in the table below. A thorough understanding of these characteristics is essential for its effective handling, storage, and application in experimental work.
| Property | Value |
| Molecular Formula | C₆H₆FNS[1][3][4] |
| Molecular Weight | 143.18 g/mol [1][3] |
| Boiling Point | 236.9±20.0 °C (Predicted)[3] |
| Density | 1.319±0.06 g/cm³ (Predicted)[3] |
| pKa | 7.39±0.11 (Predicted)[3] |
| Purity | Typically ≥95%[1] |
| Synonyms | 2-amino-4-fluorobenzene-1-thiol[5][6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through various routes. One common and illustrative method involves the hydrolysis of a substituted benzothiazole precursor. This approach is often favored for its reliability and the commercial availability of the starting materials.
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A Researcher's Guide to the Structure Elucidation of 2-Amino-4-fluorobenzenethiol
Executive Summary
2-Amino-4-fluorobenzenethiol is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents.[1] Its trifunctional nature—possessing an amine, a thiol, and a fluorine-substituted aromatic ring—offers versatile reaction handles for constructing complex molecules. However, this same complexity demands an unambiguous and rigorous approach to structure elucidation to ensure the identity, purity, and stability of resulting drug candidates. This guide provides an in-depth, field-proven framework for the comprehensive structural characterization of this compound, integrating a suite of analytical techniques. We move beyond simple data acquisition to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Strategic Importance of this compound in Drug Discovery
The strategic incorporation of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The presence of both a nucleophilic amine and a thiol group makes this compound a valuable synthon for creating diverse molecular scaffolds.[2][3] Given its foundational role, absolute certainty in its structure is paramount before its inclusion in any synthetic pathway aimed at producing a therapeutic agent.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in its analysis.
| Property | Value | Source |
| Molecular Formula | C6H6FNS | [4][5] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [4] |
| Density | 1.319 ± 0.06 g/cm3 (Predicted) | [4] |
| pKa | 7.39 ± 0.11 (Predicted) | [4] |
Pre-Analytical Protocol: Ensuring Sample Integrity
The quality of any analytical result is directly dependent on the integrity of the sample. For this compound, this involves careful consideration of its origin and subsequent handling.
Synthesis and Potential Impurities
The synthesis of this compound can proceed through various routes, often involving multi-step reactions.[6][7][8] Awareness of the synthetic pathway is crucial as it informs the potential impurity profile. Common impurities may include positional isomers, starting materials, or by-products from side reactions. For instance, incomplete reactions could leave residual starting materials, while non-selective reactions could produce isomers such as 4-amino-2-fluorobenzenethiol.
Safety, Handling, and Storage Protocol
Authoritative Guidance: Always consult the material safety data sheet (MSDS) before handling.[9][10][11][12]
Step-by-Step Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12]
-
Avoid Inhalation/Contact: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group.
-
Emergency Procedures: In case of contact with eyes, rinse cautiously with water for several minutes.[9][10] If on skin, wash with plenty of soap and water.[10] In case of inhalation, remove the person to fresh air.[10] Seek immediate medical attention if symptoms persist.[9]
The Multi-Technique Interrogation Strategy
No single technique provides a complete structural picture. A synergistic approach, combining nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, is essential for a robust elucidation.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei makes NMR a particularly powerful tool for this compound.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the thiol (SH) proton. The coupling patterns between the aromatic protons are particularly diagnostic for determining the substitution pattern on the benzene ring.
-
¹³C NMR: This spectrum reveals the number of different carbon environments. The fluorine atom will cause characteristic splitting of the signals for the carbons it is attached to and those nearby, providing further confirmation of its position.
-
¹⁹F NMR: This is a highly sensitive technique that directly probes the fluorine atom.[15][16] The chemical shift of the fluorine signal is indicative of its electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the overall connectivity of the molecule.
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those on the amine and thiol groups.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and integrate the signals. Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's substructures.[17][18]
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions, thus confirming the molecular formula C₆H₆FNS.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information. For aromatic amines and thiols, common fragmentation pathways include the loss of small molecules or radicals.[19][20][21]
Expected Fragmentation Pathways:
-
α-Cleavage: The bond adjacent to the amine or thiol group can break.
-
Loss of Functional Groups: Fragments corresponding to the loss of the amino group (NH₂) or thiol group (SH) may be observed.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which will likely show a strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₆H₆FNS. Analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[22][23][24][25][26]
Characteristic Vibrational Frequencies:
-
N-H Stretch (Amine): Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[25]
-
S-H Stretch (Thiol): This is a weak but sharp band that appears around 2550-2600 cm⁻¹. Its presence is a key indicator of the thiol group.
-
C-F Stretch (Aryl Fluoride): A strong absorption band is expected in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.
The Gold Standard: X-ray Crystallography for Unambiguous 3D Structure
When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[27][28][29][30] It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions.
Experimental Protocol: Single Crystal Growth and Analysis
-
Crystal Growth: Growing diffraction-quality single crystals can be challenging. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the positions of the atoms are determined and refined to yield the final crystal structure.
A Self-Validating Workflow for Structure Elucidation
The strength of this multi-technique approach lies in the cross-validation of data. Each technique provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule's structure.
Conclusion
The thorough structure elucidation of this compound is a non-negotiable prerequisite for its use in drug development. By employing an integrated analytical strategy that combines NMR, MS, and IR spectroscopy, researchers can confidently establish the molecule's identity and purity. This guide provides a robust framework and detailed protocols to ensure that this critical starting material is well-characterized, thereby safeguarding the integrity of the subsequent drug discovery and development process. For absolute structural confirmation, single-crystal X-ray crystallography remains the ultimate arbiter.
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physical and chemical properties of 2-Amino-4-fluorobenzenethiol
An In-depth Technical Guide to 2-Amino-4-fluorobenzenethiol: Properties, Synthesis, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: this compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a nucleophilic thiol, a reactive amino group, and an electron-withdrawing fluorine atom on a benzene core makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, handling, and applications, with a focus on its relevance to researchers in drug discovery and development.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, binding affinity, and lipophilicity.[1] this compound, a fluorinated analog of the well-known 2-aminothiophenol, presents a valuable scaffold for creating novel chemical entities. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom, ortho and para to the thiol group respectively, modulates the reactivity of all three functional groups, offering unique synthetic opportunities. This document serves as a technical resource for scientists, providing detailed information on the properties and utility of this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. While some experimental data is scarce, predicted values from reliable computational models provide useful estimates.
Physical Properties
| Property | Value | Source |
| CAS Number | 131105-89-0 | [2][3] |
| Molecular Formula | C₆H₆FNS | [3][4] |
| Molecular Weight | 143.18 g/mol | [2][5] |
| Appearance | Brown oil | [5] |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [5] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.39 ± 0.11 (Predicted) | [5] |
Chemical Structure and Identifiers
-
IUPAC Name: this compound[3]
-
InChI Key: (Generated from structure, not explicitly in search results)
Caption: 2D structure of this compound.
Chemical Reactivity and Profile
The reactivity of this compound is governed by its three functional groups: the thiol, the amine, and the fluorinated aromatic ring.
-
Thiol Group (-SH): This is the most acidic proton and the primary nucleophilic site under many conditions. It is susceptible to oxidation, readily forming disulfides. Alkylation and acylation reactions at the sulfur atom are common. The thiol group is a key handle for conjugation chemistry, including reactions with maleimides to form stable thioether bonds, a strategy widely used in bioconjugation and the development of radiopharmaceuticals.[6][7]
-
Amino Group (-NH₂): The amino group is basic and nucleophilic. It can be acylated, alkylated, or diazotized. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the fluorine atom, but it remains a key site for synthetic transformations.
-
Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution, while the amino group is a strong activating group. The interplay of these effects directs incoming electrophiles, though harsh conditions may be required.
The molecule's dual functionality makes it an excellent precursor for heterocyclic synthesis, particularly for benzothiazoles, which are important pharmacophores.[8]
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An In-Depth Technical Guide to 2-Amino-4-fluorobenzenethiol: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4-fluorobenzenethiol, a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. This document will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Introduction
This compound, a substituted aminothiophenol, is a bifunctional molecule featuring an amino group and a thiol group ortho to each other on a fluorinated benzene ring. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic systems, most notably benzothiazoles. The incorporation of a fluorine atom at the 4-position of the benzene ring is of particular strategic importance in drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
Core Molecular Information
| Property | Value | Source |
| Molecular Formula | C₆H₆FNS | [3][4] |
| Molecular Weight | 143.18 g/mol | [3][4][5] |
| CAS Number | 131105-89-0 | [3][4] |
| IUPAC Name | This compound | [3] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [5] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.39 ± 0.11 (Predicted) | [5] |
| Appearance | Brown oil | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale preparation involves the hydrolysis of a substituted benzothiazole precursor.
Experimental Protocol: Synthesis from 5-Fluoro-2-methylbenzo[d]thiazole
This protocol details the synthesis of this compound via the alkaline hydrolysis of 5-Fluoro-2-methylbenzo[d]thiazole.[5]
Materials:
-
5-Fluoro-2-methylbenzo[d]thiazole
-
Ethylene glycol
-
8N Sodium hydroxide (NaOH) aqueous solution
-
1N Hydrochloric acid (HCl) aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 g (5.98 mmol) of 5-Fluoro-2-methylbenzo[d]thiazole in 5 mL of ethylene glycol.
-
Addition of Base: To this solution, add 5 mL of an 8N aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture to 140°C with stirring for 3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Neutralization: Carefully adjust the pH of the mixture to 6 with a 1N aqueous solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product is this compound, obtained as a brown oil (0.8 g, 94.1% yield).[5]
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The hydroxide ion attacks the electrophilic carbon of the thiazole ring, leading to ring opening and subsequent hydrolysis to yield the aminothiophenolate, which is then protonated upon neutralization to give the final product.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the thiol proton. The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The chemical shifts of the amino and thiol protons can be broad and their positions may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show a large coupling constant (¹JCF), while other carbons in the ring will exhibit smaller couplings (²JCF, ³JCF). The carbons attached to the amino and thiol groups will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
S-H stretching: A weak absorption band around 2550-2600 cm⁻¹.
-
C-F stretching: A strong absorption in the range of 1100-1300 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
N-H bending: An absorption around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 143. The fragmentation pattern would likely involve the loss of functional groups and cleavage of the aromatic ring.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of various heterocyclic compounds with a wide range of biological activities. Its primary application lies in the synthesis of 2-substituted benzothiazoles.[1][6]
Synthesis of Benzothiazole Derivatives
The condensation of this compound with aldehydes, ketones, carboxylic acids, or their derivatives is a common and efficient method for the synthesis of 6-fluoro-2-substituted benzothiazoles.[1] This reaction typically proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization.
Caption: General scheme for benzothiazole synthesis.
Medicinal Chemistry Relevance
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Certain benzothiazole derivatives exhibit potent antitumor activity.[2][7]
-
Antimicrobial: The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.[7]
-
Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.[1]
-
Antiviral: Research has indicated the potential of benzothiazole derivatives in antiviral therapies.[1]
The presence of the fluorine atom, introduced via this compound, can significantly enhance the therapeutic potential of these compounds by improving their metabolic stability and target engagement.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on safety data for similar aminothiophenols, this compound should be handled with care. Potential hazards include:
-
Skin and eye irritation/corrosion. [8]
-
Respiratory tract irritation.
-
Harmful if swallowed or in contact with skin. [9]
-
Stench: Thiols are known for their strong, unpleasant odors.[8]
Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8][10] For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[4]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste material should be handled as hazardous chemical waste.[8]
Conclusion
This compound is a fundamentally important building block for medicinal chemists and researchers in drug development. Its unique structural features, particularly the presence of a strategically placed fluorine atom, provide a powerful tool for the synthesis of novel heterocyclic compounds with enhanced pharmacological properties. A thorough understanding of its chemical properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved therapeutic agents.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]
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- SAFETY D
- SAFETY D
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-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. Available at: [Link]
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-
2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480. (n.d.). PubChem. Available at: [Link]
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starting materials for 2-Amino-4-fluorobenzenethiol synthesis
An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical building block in medicinal chemistry and materials science, primarily utilized in the synthesis of fluorinated benzothiazoles and other heterocyclic systems. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of target molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the discussed pathways.
Introduction: The Significance of this compound
The juxtaposition of an amino group, a thiol group, and a fluorine atom on a benzene ring makes this compound a highly versatile and valuable intermediate. The ortho-relationship of the amine and thiol functionalities is a classical precursor for the construction of the benzothiazole scaffold, a privileged structure in drug discovery. The presence of fluorine, a bioisostere for the hydrogen atom, can lead to enhanced biological activity and improved pharmacokinetic profiles. Consequently, robust and efficient synthetic access to this compound is of paramount importance for researchers in drug development and fine chemical synthesis.
Core Synthetic Pathways
Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on two primary, field-proven methodologies.
Pathway 1: Hydrolysis of 5-Fluoro-2-methylbenzothiazole
This is a direct and often high-yielding approach that leverages a commercially available starting material. The core of this synthesis is the cleavage of the thiazole ring under basic conditions to unmask the amino and thiol groups.
Causality of Experimental Choices:
-
Starting Material: 5-Fluoro-2-methylbenzothiazole is an ideal precursor as it already contains the desired this compound backbone.
-
Reagents: A strong aqueous base, such as sodium hydroxide, in a high-boiling point solvent like ethylene glycol is used to drive the hydrolysis reaction, which requires elevated temperatures to proceed efficiently.
-
Work-up: Acidification of the reaction mixture is crucial to protonate the resulting thiolate and amine, allowing for extraction into an organic solvent. Careful pH adjustment is necessary to ensure the product is in its neutral form for efficient extraction and to avoid potential side reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Fluoro-2-methylbenzo[d]thiazole (1 g, 5.98 mmol) in ethylene glycol (5 mL).
-
Hydrolysis: Add an 8N aqueous solution of sodium hydroxide (5 mL) to the reaction mixture.
-
Heating: Heat the mixture to 140°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Carefully adjust the pH to 6 with a 1N HCl aqueous solution.
-
Extraction: Extract the product with dichloromethane (DCM).
-
Purification: Combine the organic phases, dry with anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield 2-amino-4-fluorophenyl mercaptan as a brown oil (yields up to 94.1%).[1]
DOT Script for Pathway 1:
Sources
An In-Depth Technical Guide to 2-Amino-4-fluorobenzenethiol: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-fluorobenzenethiol, a strategically functionalized aromatic thiol, has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an amine, a thiol, and a fluorine atom, offers a versatile platform for the construction of complex heterocyclic systems and the introduction of a fluorine moiety, a common strategy in modern drug design. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and diverse applications of this compound, with a particular focus on its role in pharmaceutical research and development.
Introduction: The Significance of a Fluorinated Thiophenol
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Similarly, the thiol group serves as a key functional handle for a variety of chemical transformations, particularly in the synthesis of sulfur-containing heterocycles, which are prevalent in numerous biologically active compounds. This compound (Figure 1) synergistically combines these features, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of this compound, highlighting the key functional groups.
This guide will delve into the historical context of this compound's emergence, detail its synthetic pathways, and explore its applications, providing researchers with a thorough understanding of its properties and potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 131105-89-0 | [2] |
| Molecular Formula | C₆H₆FNS | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | Brown oil | [3] |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [3] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 7.39 ± 0.11 (Predicted) | [3] |
A Journey Through Time: Discovery and Historical Context
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its emergence can be contextualized within the broader development of organofluorine chemistry. The introduction of fluorine into aromatic systems gained significant traction in the mid-20th century, driven by the growing understanding of fluorine's unique effects on molecular properties.[4]
The synthesis of aminothiophenols, in general, has a longer history, with methods like the Herz reaction providing access to these valuable intermediates. However, the preparation of specifically fluorinated analogs likely followed the development of reliable aromatic fluorination techniques. The increasing demand for fluorinated building blocks in the pharmaceutical and agrochemical industries from the latter half of the 20th century onwards would have spurred the development of synthetic routes to compounds like this compound. Its CAS number, 131105-89-0, suggests its registration and likely more widespread availability from the late 1980s or early 1990s.
The Art of Synthesis: Key Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prominent and well-documented method involves the hydrolysis of a benzothiazole precursor.
Synthesis via Hydrolysis of 5-Fluoro-2-methylbenzothiazole
A robust and high-yielding method for the preparation of this compound involves the alkaline hydrolysis of 5-Fluoro-2-methylbenzothiazole.[3] This approach is attractive due to the commercial availability of the starting benzothiazole.
Figure 2: Synthesis of this compound from 5-Fluoro-2-methylbenzothiazole
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-fluorobenzenethiol
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic data for the compound 2-Amino-4-fluorobenzenethiol (CAS No: 131105-89-0)[1][2][3][4]. Designed for researchers, scientists, and professionals in drug development, this document details the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The guide emphasizes the causal relationships behind spectroscopic signatures and provides field-proven, self-validating experimental protocols for data acquisition. All methodologies and interpretations are grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound featuring three key functional groups: an amine (-NH₂), a fluorine (-F) atom, and a thiol (-SH) group[1][2]. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic pathway. Spectroscopic techniques provide the necessary "fingerprint" for this confirmation. This guide will dissect the mass spectrum, infrared spectrum, and both proton (¹H) and carbon-13 (¹³C) NMR spectra to create a comprehensive analytical profile of the molecule.
Molecular Structure and Properties:
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is the most common method, as it generates reproducible and detailed fragmentation patterns useful for structural elucidation[5][6][7].
Interpretation of the Mass Spectrum
The EI mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance and Interpretation |
| 143 | [C₆H₆FNS]⁺˙ (M⁺) | Molecular Ion: The presence of this peak confirms the molecular weight of the compound. Its relative intensity may vary. |
| 142 | [M-H]⁺ | Loss of Hydrogen: A common fragmentation for aromatic amines and thiols, resulting from the loss of a hydrogen atom from the -NH₂ or -SH group[8]. |
| 110 | [M-SH]⁺ | Loss of Thiol Radical: Cleavage of the C-S bond results in the loss of a sulfhydryl radical (•SH). |
| 83 | [C₅H₄F]⁺ | Loss of HCN from [M-SH]⁺: Aromatic amines often undergo ring contraction with the elimination of hydrogen cyanide (HCN) following an initial fragmentation[8][9]. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a self-validating methodology for acquiring a high-quality EI mass spectrum.
-
Sample Preparation: Dissolve approximately 1-2 mg of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile samples[5]. The sample must be fully volatilized before ionization[7][10].
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons, typically set to 70 electron volts (eV)[5][10][11]. This energy level is standard and ensures reproducible fragmentation patterns that are comparable to spectral libraries[6][11].
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and record their abundance to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for MS Analysis
Caption: Workflow for EI-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation[12][13][14][15].
Interpretation of the IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |
| 3450–3250 | N-H Stretch | Primary Aromatic Amine (-NH₂) | Two distinct sharp bands are expected for the symmetric and asymmetric stretches, a hallmark of primary amines[16][17]. |
| 3100–3000 | C-H Stretch | Aromatic Ring | Absorption from sp² C-H bonds on the benzene ring[18]. |
| 2600–2550 | S-H Stretch | Thiol (-SH) | A weak, but characteristically sharp, absorption in this region confirms the presence of the thiol group[19]. |
| 1620–1580 | N-H Bend | Primary Amine (-NH₂) | A scissoring vibration that further confirms the -NH₂ group[17]. |
| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the stretching of the carbon-carbon bonds within the benzene ring[18]. |
| 1250–1180 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption due to the highly polar carbon-fluorine bond. |
| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Bending vibrations that can provide information about the substitution pattern on the ring[18]. |
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol ensures a clean and reproducible IR spectrum.
-
Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This allows the instrument software to subtract absorptions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide)[12][13].
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a strong signal[12].
-
Data Acquisition: Initiate the scan. The IR beam passes through the ATR crystal and is internally reflected at the crystal-sample interface[14]. An "evanescent wave" penetrates a shallow depth into the sample, where absorption occurs[12][15].
-
Spectrum Processing: The resulting interferogram is converted to an IR spectrum via a Fourier transform.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue[12].
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is dictated by the electronic environment of the protons. The electron-donating amine group and the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the aromatic protons.
| Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |
| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | JH3-H5 ≈ 2-3 Hz, JH3-F4 ≈ 8-10 Hz | Upfield shift due to ortho-amino group. Coupled to both H-5 (meta) and the fluorine at C-4 (ortho). |
| H-5 | 6.6 - 6.8 | Doublet of doublets of doublets (ddd) | JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 4-6 Hz, JH5-H3 ≈ 2-3 Hz | Coupled to H-6 (ortho), F-4 (meta), and H-3 (para). |
| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 0-1 Hz | Downfield relative to other protons. Primarily coupled to H-5 (ortho) with negligible coupling to F-4. |
| -NH₂ | 3.5 - 4.5 | Broad singlet | - | The chemical shift is variable and depends on solvent and concentration. The broadness is due to quadrupole broadening and chemical exchange. |
| -SH | 3.0 - 4.0 | Singlet | - | Thiol protons typically do not couple with adjacent protons. The chemical shift can vary with solvent. |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups and the C-F coupling.
| Carbon | Approx. Chemical Shift (δ, ppm) | C-F Coupling | Interpretation |
| C-1 (-SH) | 110 - 115 | Doublet, ³JCF ≈ 3-5 Hz | Shielded by the ortho-amino group. |
| C-2 (-NH₂) | 145 - 150 | Doublet, ³JCF ≈ 7-9 Hz | Deshielded carbon directly attached to the nitrogen atom. |
| C-3 | 115 - 120 | Doublet, ²JCF ≈ 20-25 Hz | Strong coupling to the adjacent fluorine atom. |
| C-4 (-F) | 155 - 160 | Doublet, ¹JCF ≈ 240-250 Hz | Very large one-bond coupling constant, characteristic of a carbon directly bonded to fluorine. |
| C-5 | 110 - 115 | Doublet, ²JCF ≈ 20-25 Hz | Strong coupling to the adjacent fluorine atom. |
| C-6 | 125 - 130 | Doublet, ⁴JCF ≈ 2-4 Hz | The carbon furthest from the fluorine shows the smallest coupling. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes the acquisition of high-resolution NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube[20][21]. Ensure the sample is fully dissolved to achieve a homogeneous solution[21].
-
Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's magnet[20][22].
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field[21]. Perform "shimming" by adjusting the magnetic field homogeneity to maximize spectral resolution, resulting in sharp, symmetrical peaks[21].
-
Tuning: Tune the NMR probe to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Acquisition of ¹H Spectrum:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Apply a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C Spectrum:
-
Set the spectral width for carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling occurs).
-
Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) signal to generate the spectrum.
-
Phase the spectrum correctly and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[20].
-
Integrate the ¹H peaks and analyze the multiplicities and coupling constants.
-
Workflow for NMR Analysis
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Introduction: Unveiling the Potential of a Dual-Functionalized Building Block
An In-depth Technical Guide: 2-Amino-4-fluorobenzenethiol: A Versatile Scaffold for Pioneering Research in Medicinal Chemistry, Materials Science, and Bio-analytics
This compound (CAS: 131105-89-0) is a deceptively simple aromatic compound whose strategic placement of three distinct chemical motifs—a nucleophilic thiol, a reactive amine, and an electron-withdrawing fluorine atom—renders it a building block of profound potential.[1][2] The ortho-disposition of the amino and thiol groups provides a pre-organized framework for facile cyclization reactions, most notably for the synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry.[3][4] The thiol group offers a robust anchor for surface modification, particularly in the formation of self-assembled monolayers (SAMs) on metallic substrates.[5] Concurrently, the fluorine atom imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity in biological targets, and the potential for developing ¹⁸F-based positron emission tomography (PET) imaging agents.[6][7][8]
This guide, intended for researchers and drug development professionals, moves beyond the compound's established reactivity to explore three frontier research areas where this compound can serve as a critical starting material for innovation. We will detail the scientific rationale, provide actionable experimental protocols, and outline the expected outcomes for each proposed avenue of investigation.
Medicinal Chemistry: Engineering Next-Generation 6-Fluoro-Benzothiazole Kinase Inhibitors
Expertise & Rationale: The benzothiazole nucleus is a cornerstone in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding and π-stacking interactions within enzyme active sites. The condensation of 2-aminobenzenethiols with aldehydes, carboxylic acids, or their derivatives is the most common and efficient route to 2-substituted benzothiazoles.[9][10]
The strategic inclusion of a fluorine atom at the 4-position of the parent thiol translates to a 6-fluoro substituent on the resulting benzothiazole ring. In drug design, fluorine is not merely a hydrogen isostere; it is a tool for metabolic modulation. The high strength of the C-F bond can block sites of oxidative metabolism, increasing the pharmacokinetic half-life of a drug candidate.[8] Furthermore, its high electronegativity can alter the pKa of nearby functional groups and lead to more potent interactions with protein targets through orthogonal dipole-dipole or hydrogen bond interactions.[7] This "fluorine advantage" makes this compound an ideal starting point for developing novel, more durable, and potent kinase inhibitors, a class of drugs frequently featuring heterocyclic scaffolds.
Proposed Research Area: The development of a focused compound library of 2-aryl-6-fluoro-benzothiazoles for screening against a panel of oncogenic kinases (e.g., VEGFR-2, EGFR, BRAF).
Experimental Protocol: Synthesis of a 2-Aryl-6-fluoro-benzothiazole Library
This protocol describes a representative synthesis using an aromatic aldehyde.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 143.18 mg) in ethanol (15 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.1 mmol). A diverse set of aldehydes (e.g., with electron-donating and electron-withdrawing groups) should be used to build the library.
-
Catalysis & Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol). Equip the flask with a reflux condenser.
-
Heating & Monitoring: Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Reactions are typically complete within 4-12 hours.[11]
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify via column chromatography on silica gel to yield the pure 2-aryl-6-fluoro-benzothiazole.
-
Characterization: Confirm the structure of each library member using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Workflow and Data Visualization
The overall workflow involves synthesis, purification, characterization, and subsequent biological screening.
Caption: Workflow for synthesis and screening of a benzothiazole library.
Quantitative Data Summary
Screening results should be tabulated to compare the potency of different derivatives.
| Compound ID | R-Group (on 2-Aryl) | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| FBTZ-001 | 4-OH | 150 | >10,000 |
| FBTZ-002 | 4-OCH₃ | 210 | >10,000 |
| FBTZ-003 | 4-Cl | 85 | 8,500 |
| FBTZ-004 | 3,4-diCl | 50 | 6,200 |
Materials Science: Corrosion-Resistant, Functionalizable Surfaces via Self-Assembled Monolayers (SAMs)
Expertise & Rationale: The spontaneous organization of organosulfur compounds on noble metal and copper surfaces to form densely packed, ordered self-assembled monolayers (SAMs) is a cornerstone of surface engineering. The thiol group serves as a robust chemical anchor to the surface. Such coatings can fundamentally alter the properties of the underlying material, providing barriers to corrosion, reducing friction, and controlling surface energy.
While alkylthiols are commonly used, aromatic thiols like this compound offer distinct advantages. The fluorinated aromatic ring system can create a highly stable, low-energy (hydrophobic and oleophobic) surface.[12] More importantly, the amino group, which will be oriented away from the surface, provides a reactive handle for covalent immobilization of other molecules. This allows for the creation of multifunctional surfaces; for example, an anti-corrosion layer that can also be functionalized with biocompatible polymers or specific capture probes. This dual-property makes it a prime candidate for advanced coatings on medical devices, electronics, and sensors.
Proposed Research Area: The fabrication and characterization of SAMs from this compound on copper surfaces to create a corrosion-resistant and chemically addressable platform.
Experimental Protocol: SAM Formation and Characterization
-
Substrate Preparation: Begin with a high-purity copper-coated silicon wafer. Clean the substrate by sonicating sequentially in acetone, ethanol, and deionized water (10 minutes each). Dry under a stream of nitrogen. Immediately before use, treat with UV-Ozone for 15 minutes to remove organic contaminants and create a fresh oxide layer.
-
SAM Deposition: Prepare a 1 mM solution of this compound in absolute ethanol. Immerse the cleaned copper substrate into this solution in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Incubation: Allow the self-assembly process to proceed for 24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules, followed by drying with nitrogen.
-
Surface Characterization:
-
Wettability: Measure the static water contact angle. A high contact angle (>90°) indicates the formation of a hydrophobic surface layer.
-
Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of F, N, S, and C on the surface and to study the S-Cu bond formation.
-
Corrosion Resistance: Perform electrochemical tests (e.g., potentiodynamic polarization) in a saline solution (0.1 M NaCl). Compare the corrosion potential and current of the SAM-coated copper with a bare copper control.[13][14]
-
Conceptual Diagram: SAM Formation and Functionalization
Caption: Formation of a functional SAM on a copper substrate.
Comparative Data Table
| Surface | Water Contact Angle (°) | Corrosion Current (Icorr) (µA/cm²) |
| Bare Polished Copper | ~65° | 10.5 |
| SAM-Coated Copper | ~105° | 0.2 |
Bio-analytical Chemistry: Fluorogenic Probes and PET Ligand Precursors
Expertise & Rationale: The unique electronic properties of this compound make it an excellent candidate for two distinct, high-impact analytical applications.
-
Fluorogenic Derivatization: Many 2-aminothiophenols are themselves non-fluorescent but react with aldehydes to form intensely fluorescent benzothiazoles.[15] This transformation from "dark" to "bright" is the basis of fluorogenic sensing. This method can be used to detect and quantify aldehydes, which are important biomarkers for oxidative stress (e.g., malondialdehyde, 4-hydroxynonenal) and industrial contaminants (e.g., formaldehyde). The fluorine atom can subtly tune the photophysical properties (e.g., quantum yield, emission wavelength) of the resulting fluorophore, potentially leading to improved sensitivity or shifting the emission to a more desirable wavelength.
-
PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on tracers labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). The presence of a stable fluorine atom on the this compound scaffold makes it an ideal precursor for the synthesis of ¹⁸F-labeled radiotracers. Molecules structurally similar to derivatives of this compound have been investigated as PET ligands for imaging the serotonin transporter (SERT) in the brain, which is implicated in depression and other neuropsychiatric disorders.[6][16]
Proposed Research Area A: A Fluorogenic Probe for HPLC Detection of Aldehyd Biomarkers
Develop an HPLC-based method using this compound as a pre-column derivatization agent for the sensitive detection of disease-relevant aldehydes in biological fluids.
Experimental Protocol: Aldehyde Derivatization and HPLC Analysis
-
Sample Preparation: Prepare a standard solution of a target aldehyde (e.g., benzaldehyde) in methanol.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the aldehyde solution with 100 µL of a 10 mM solution of this compound in methanol. Add 50 µL of 1 M HCl as a catalyst.
-
Incubation: Seal the tube and heat at 60°C for 60 minutes.[15]
-
HPLC Analysis: Cool the reaction mixture and inject a 20 µL aliquot onto a C18 reversed-phase HPLC column.
-
Detection: Use a mobile phase of acetonitrile:water gradient. Monitor the eluent with a fluorescence detector set to the excitation and emission maxima of the resulting 2-phenyl-6-fluorobenzothiazole (determine these maxima by scanning the derivatized standard).
-
Quantification: Generate a calibration curve by derivatizing a series of known aldehyde concentrations and plotting the peak area against concentration.
Conceptual Diagram: Fluorogenic Sensing
Caption: Principle of fluorogenic derivatization for HPLC analysis.
Proposed Research Area B: Precursor Synthesis for a Novel [¹⁸F]-SERT PET Ligand
Synthesize a stable precursor molecule where the fluorine on the this compound ring is replaced by a suitable leaving group (e.g., a nitro or trimethylammonium group) to facilitate late-stage nucleophilic radiofluorination with [¹⁸F]fluoride.
Data Table: Photophysical Properties of Derivatives
| Aldehyde | Derivative Name | Excitation λ (nm) | Emission λ (nm) | Detection Limit (pmol) |
| Benzaldehyde | 2-Phenyl-6-fluorobenzothiazole | ~325 | ~390 | 0.5 |
| 4-Hydroxybenzaldehyde | 2-(4-Hydroxyphenyl)-6-fluorobenzothiazole | ~340 | ~450 | 0.2 |
| Vanillin | 2-(4-Hydroxy-3-methoxyphenyl)-6-fluorobenzothiazole | ~345 | ~460 | 0.3 |
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically designed building block that offers elegant solutions to modern research challenges. The convergence of its ortho-amino-thiol arrangement for heterocyclic synthesis, the surface-anchoring capability of its thiol group, and the powerful modulatory effects of its fluorine atom opens up vast and exciting research avenues. The proposed investigations in kinase inhibitor discovery, functional surface science, and advanced bio-analytical probes represent tangible, high-impact areas where this versatile molecule can be leveraged to generate novel intellectual property and drive scientific advancement.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-2-Substituted-Benzothiazoles from 2-Amino-4-fluorobenzenethiol
Introduction: The Strategic Importance of Fluorinated Benzothiazoles
Benzothiazoles represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] Their unique chemical architecture, arising from the fusion of a benzene and a thiazole ring, imparts a range of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[3][4] The introduction of a fluorine atom onto the benzothiazole nucleus, particularly at the 6-position, can significantly enhance these properties.[5] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated benzothiazoles highly sought-after in drug discovery.[5][6]
This guide provides detailed protocols for the synthesis of 6-fluoro-2-substituted-benzothiazoles, commencing from the readily available precursor, 2-Amino-4-fluorobenzenethiol. We will delve into the most common and efficient synthetic strategies, explaining the underlying chemical principles and providing step-by-step instructions to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: The Condensation-Cyclization Cascade
The most direct and widely employed method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is the condensation reaction with a suitable electrophile, followed by an intramolecular cyclization and subsequent oxidation.[1][7] This versatile approach allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole core.
Protocol 1: Synthesis of 2-Aryl-6-fluorobenzothiazoles via Condensation with Aromatic Aldehydes
This protocol details the synthesis of 2-aryl-6-fluorobenzothiazoles through the acid-catalyzed condensation of this compound with various aromatic aldehydes. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the aminothiophenol.
Experimental Workflow
Caption: Workflow for the synthesis of 2-aryl-6-fluorobenzothiazoles.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in absolute ethanol (10 mL/mmol of aminothiophenol).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-aryl-6-fluorobenzothiazole.
Data Summary
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Fluoro-2-phenylbenzothiazole | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-fluorobenzothiazole | 88-96% |
| 3 | 4-Methoxybenzaldehyde | 6-Fluoro-2-(4-methoxyphenyl)benzothiazole | 90-98% |
| 4 | 4-Nitrobenzaldehyde | 6-Fluoro-2-(4-nitrophenyl)benzothiazole | 82-90% |
Protocol 2: Synthesis of 2-Alkyl-6-fluorobenzothiazoles via Condensation with Carboxylic Acids
This protocol outlines the synthesis of 2-alkyl-6-fluorobenzothiazoles by the direct condensation of this compound with aliphatic carboxylic acids. This reaction is typically performed at elevated temperatures in the presence of a dehydrating agent or a catalyst that facilitates amide bond formation followed by cyclization. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[8]
Reaction Mechanism
Caption: Key steps in the synthesis of 2-alkyl-6-fluorobenzothiazoles.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.).
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (10 times the weight of the aminothiophenol) to the flask.
-
Reaction Execution: Heat the mixture to 120-140 °C with stirring for 2-4 hours. The reaction mixture will become viscous.
-
Monitoring: Monitor the reaction by TLC. Take a small aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate.
-
Work-up: After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Acetic Acid | 6-Fluoro-2-methylbenzothiazole | 75-85% |
| 2 | Propionic Acid | 2-Ethyl-6-fluorobenzothiazole | 70-80% |
| 3 | Phenylacetic Acid | 2-Benzyl-6-fluorobenzothiazole | 80-90% |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations.[8][9] To ensure the identity and purity of the synthesized 6-fluoro-2-substituted-benzothiazoles, it is imperative to perform thorough characterization using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the 2-substituent.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the final product.
Consistent and reproducible analytical data across multiple batches will validate the robustness of these protocols.
References
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Shafique, S., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(19), 6472. [Link]
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Li, G., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(11), 2936. [Link]
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Abdel-Wahab, B. F., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(7), 1573. [Link]
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Ma, Q., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 759-765. [Link]
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Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(10), 826-842. [Link]
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El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(1), 25-50. [Link]
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Batista, R. M. F., et al. (2007). Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. Tetrahedron, 63(38), 9499-9507. [Link]
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Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
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Pejchalová, M., et al. (2017). Novel derivatives of substituted 6-fluorobenzothiazole diamides: synthesis, antifungal activity and cytotoxicity. Medicinal Chemistry Research, 26(9), 1847-1862. [Link]
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Aouad, M. R., et al. (2018). Structure of fluorinated benzothiazole and triazoles derivatives. Journal of Molecular Structure, 1171, 749-757. [Link]
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Al-Harthy, T., et al. Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]
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Kumar, A., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 1149-1157. [Link]
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Khokra, S. L., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2577. [Link]
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Nawwar, G. A. M., & Shafik, S. M. (1995). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Collection of Czechoslovak Chemical Communications, 60(12), 2200-2207. [Link]
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Abdel-Wahab, B. F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(5), 1083. [Link]
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El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-38. [Link]
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Li, G., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(11), 2936. [Link]
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Application Note & Protocol: Synthesis of 2-Aryl-6-fluorobenzothiazoles via Condensation of 2-Amino-4-fluorobenzenethiol with Aromatic Aldehydes
Abstract
This document provides a comprehensive guide to the synthesis of 2-aryl-6-fluorobenzothiazoles through the condensation reaction of 2-Amino-4-fluorobenzenethiol with various aromatic aldehydes. Benzothiazoles, particularly fluorinated derivatives, are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1][2][3][4] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This guide details the underlying reaction mechanism, offers field-proven experimental protocols, and presents data to ensure reproducible and efficient synthesis.
Introduction: The Significance of Fluorinated Benzothiazoles
The benzothiazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate biological activity.[5] Specifically, the 6-fluoro-2-arylbenzothiazole moiety is a key pharmacophore found in numerous biologically active compounds.
The reaction between 2-aminothiophenols and aromatic aldehydes provides a direct and versatile route to 2-substituted benzothiazoles.[6][7][8] This application note focuses on the use of this compound as the starting material, offering a practical guide for researchers aiming to synthesize libraries of novel fluorinated benzothiazoles for screening and development.
Reaction Mechanism: An In-depth Perspective
The formation of a 2-aryl-6-fluorobenzothiazole from this compound and an aromatic aldehyde proceeds through a two-step sequence: initial condensation to form a Schiff base (or an analogous intermediate), followed by an intramolecular cyclization with subsequent oxidation.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of the aromatic aldehyde. This is typically an acid-catalyzed process where protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization and Oxidation: The thiol group of the intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a dihydrobenzothiazole ring. The final step involves the oxidation of this intermediate to the stable aromatic benzothiazole ring system. This oxidation can occur via various mechanisms, often facilitated by an external oxidizing agent or even atmospheric oxygen, depending on the reaction conditions.[9]
The presence of the electron-withdrawing fluorine atom at the 4-position of the 2-aminobenzenethiol ring can influence the nucleophilicity of the amino group, potentially affecting the rate of the initial condensation step. However, its impact is generally considered to be minor in the overall reaction efficiency under appropriate catalytic conditions.
Diagram of the General Reaction Mechanism:
Caption: General reaction pathway for the synthesis of 2-aryl-6-fluorobenzothiazoles.
Experimental Protocols
Several effective protocols exist for this transformation, ranging from classical methods to more modern, green chemistry approaches. The choice of protocol will depend on the available resources, desired scale, and the specific properties of the aromatic aldehyde.
Protocol 1: Iodine-Catalyzed One-Pot Synthesis
This method is highly efficient and proceeds under mild conditions, making it a popular choice.[9] Iodine acts as a catalyst to promote the condensation and subsequent oxidative cyclization.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in DMSO (5 mL).
-
Add a catalytic amount of iodine (10 mol%, 0.1 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (50 mL) and stir until a precipitate forms.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Rationale for Choices:
-
DMSO as Solvent: Its high boiling point is suitable for the reaction temperature, and its ability to dissolve a wide range of organic compounds is advantageous. It can also participate in the oxidation step.[9]
-
Iodine as Catalyst: It is a mild and inexpensive catalyst that effectively promotes both the condensation and oxidative cyclization steps.[9]
Protocol 2: Microwave-Assisted Green Synthesis
This protocol offers significant advantages in terms of reaction time and energy efficiency, aligning with the principles of green chemistry.[7]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Amberlite IR-120 resin (or another solid acid catalyst)
-
Ethanol (EtOH) or water as solvent
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and a catalytic amount of Amberlite IR-120 resin (approx. 100 mg).
-
Add ethanol or water (5 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter off the solid catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol.
Rationale for Choices:
-
Microwave Irradiation: Dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[7]
-
Solid Acid Catalyst: Amberlite IR-120 is easily recoverable and reusable, simplifying the workup process and reducing waste.[7]
Experimental Workflow Diagram:
Caption: A typical workflow for the synthesis and purification of 2-aryl-6-fluorobenzothiazoles.
Data and Expected Results
The yield and purity of the final product will vary depending on the specific aromatic aldehyde used and the chosen protocol. Generally, electron-donating groups on the aromatic aldehyde tend to give slightly higher yields, while strong electron-withdrawing groups may require longer reaction times or higher temperatures.
Table 1: Representative Yields for the Synthesis of 2-Aryl-6-fluorobenzothiazoles
| Entry | Aromatic Aldehyde | Protocol | Reaction Time | Yield (%) |
| 1 | Benzaldehyde | Iodine-Catalyzed | 3 h | 85-92% |
| 2 | 4-Methoxybenzaldehyde | Iodine-Catalyzed | 2.5 h | 90-95% |
| 3 | 4-Chlorobenzaldehyde | Iodine-Catalyzed | 3.5 h | 82-88% |
| 4 | 4-Nitrobenzaldehyde | Iodine-Catalyzed | 4 h | 75-80% |
| 5 | Benzaldehyde | Microwave-Assisted | 10 min | 88-94% |
| 6 | 4-Methoxybenzaldehyde | Microwave-Assisted | 8 min | 92-96% |
Characterization: The synthesized compounds should be characterized by standard analytical techniques:
-
Melting Point: To assess purity.
-
TLC: To monitor reaction progress and purity.
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting and Expert Insights
-
Low Yields: If yields are consistently low, ensure the this compound is of high purity and has not oxidized. It is often beneficial to use freshly sourced or purified starting material. Also, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants are particularly sensitive to air oxidation.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or adding a slight excess of the aldehyde.
-
Purification Challenges: Some 2-aryl-6-fluorobenzothiazoles may be difficult to crystallize. In such cases, column chromatography is the preferred method of purification. A gradient elution from low polarity (hexane) to higher polarity (ethyl acetate/hexane mixtures) usually provides good separation.
Conclusion
The reaction of this compound with aromatic aldehydes is a robust and versatile method for the synthesis of 2-aryl-6-fluorobenzothiazoles. The protocols outlined in this application note provide reliable and efficient pathways to these valuable compounds. By understanding the underlying mechanism and paying attention to experimental details, researchers can successfully synthesize a diverse range of fluorinated benzothiazoles for further investigation in drug discovery and materials science.
References
-
Ignited Minds Journals. Synthesis of Fluoro Benzothiazoles[5] Comprising Azetidinone Derivatives.
- PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
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- PMC - NIH. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
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- PMC - NIH.
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NISCAIR Online Periodicals Repository. Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. [Link]
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ResearchGate. Biologically active compounds having 2-arylbenzothiazole scaffold. [Link]
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PMC - PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
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ResearchGate. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
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Application Notes and Protocols: 2-Amino-4-fluorobenzenethiol as a Versatile Precursor for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This document provides detailed application notes and protocols for the utilization of 2-Amino-4-fluorobenzenethiol, a key precursor in the synthesis of a variety of potent kinase inhibitors. The unique structural features of this compound, namely the presence of an amino group, a thiol group, and a fluorine atom, make it a highly valuable building block for constructing heterocyclic scaffolds that can effectively target the ATP-binding site of kinases. We will explore the chemical properties of this compound, outline its role in the synthesis of prominent kinase inhibitors, and provide detailed, field-proven protocols for its application.
Introduction: The Strategic Importance of this compound in Kinase Inhibitor Scaffolds
The pursuit of selective and potent kinase inhibitors is a major focus in medicinal chemistry.[1] The quinazoline and thiazole ring systems are privileged scaffolds in this endeavor, forming the core of numerous clinically approved and investigational drugs.[3][4] this compound serves as a crucial starting material for the construction of these and other heterocyclic systems.
The strategic importance of this precursor lies in its trifunctional nature:
-
Amino Group: Provides a key nucleophilic center for cyclization reactions and can act as a hydrogen bond donor, crucial for interacting with the hinge region of the kinase ATP-binding site.
-
Thiol Group: A versatile functional group that can participate in various cyclization strategies to form sulfur-containing heterocycles like thiazoles and thienopyrimidines.[5][6]
-
Fluorine Atom: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8] The presence of the fluorine atom on the benzenethiol ring can therefore impart favorable pharmacokinetic and pharmacodynamic properties to the final kinase inhibitor.
This guide will focus on the practical application of this compound in the synthesis of kinase inhibitors, with a particular emphasis on the rationale behind the synthetic strategies and the detailed execution of the experimental protocols.
Physicochemical Properties and Safe Handling of this compound
A thorough understanding of the properties and safe handling procedures for all reagents is paramount in a research setting.
| Property | Value | Reference |
| CAS Number | 131105-89-0 | [9][10] |
| Molecular Formula | C6H6FNS | [10][11] |
| Molecular Weight | 143.18 g/mol | [9][10] |
| Appearance | Off-white to light yellow solid | |
| Boiling Point | 236.9±20.0 °C (Predicted) | [9] |
| Density | 1.319±0.06 g/cm3 (Predicted) | [9] |
| pKa | 7.39±0.11 (Predicted) | [9] |
Safety and Handling:
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It is harmful if swallowed and can cause skin and eye irritation.[12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent oxidation of the thiol group.[13] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[12]
Synthetic Application: Precursor to Benzothiazole-Based Kinase Inhibitors
One of the most powerful applications of this compound is in the synthesis of benzothiazoles, a core scaffold in many kinase inhibitors.[14] The general synthetic strategy involves the cyclocondensation of this compound with a suitable electrophile, such as a carboxylic acid, aldehyde, or their derivatives.
Protocol 1: General Synthesis of 2-Substituted-5-fluorobenzothiazoles
This protocol outlines a general and robust method for the synthesis of 2-substituted-5-fluorobenzothiazoles, which can serve as key intermediates for more complex kinase inhibitors.
Workflow for Benzothiazole Synthesis
Caption: General workflow for the synthesis of 2-substituted-5-fluorobenzothiazoles.
Materials:
-
This compound
-
Appropriate carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the reaction mixture (approximately 10 times the weight of the this compound).
-
Reaction: Heat the reaction mixture to 140-160 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted-5-fluorobenzothiazole.
Rationale for Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the cyclocondensation reaction between the amino and thiol groups of the benzenethiol and the carboxylic acid.
-
Ice Quenching and Neutralization: The reaction is quenched by pouring it onto ice to control the exothermic reaction upon neutralization. Sodium bicarbonate is used to neutralize the strong acid PPA.
-
Extraction and Purification: Standard extraction and chromatographic techniques are employed to isolate and purify the final product.
Application in the Synthesis of Lapatinib: A Dual Tyrosine Kinase Inhibitor
Lapatinib is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of breast cancer.[3][15] While various synthetic routes to Lapatinib exist, several convergent strategies utilize intermediates that can be conceptually derived from precursors like this compound, highlighting its relevance in the synthesis of complex kinase inhibitors.[15][16][17] Although a direct linear synthesis from this compound is not the most common industrial route, understanding its role in forming key building blocks is crucial for medicinal chemists.
A key structural component of Lapatinib is the quinazoline core. While not directly synthesized from this compound, the principles of heterocyclic ring formation are analogous. The following protocol illustrates a general method for synthesizing a 4-anilinoquinazoline, a common pharmacophore in EGFR inhibitors, to demonstrate the type of chemistry involved.
Protocol 2: General Synthesis of 4-Anilinoquinazoline Derivatives
This protocol demonstrates a common synthetic route to 4-anilinoquinazolines, which are central to many EGFR inhibitors. This showcases the type of nucleophilic aromatic substitution reactions that are prevalent in this area of drug discovery.[18]
Workflow for 4-Anilinoquinazoline Synthesis
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
Substituted 4-chloroquinazoline
-
Appropriate substituted aniline
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 4-chloroquinazoline (1.0 eq) in isopropanol.
-
Addition of Nucleophile: Add the substituted aniline (1.0-1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Product Isolation (as free base): After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Product Isolation (as hydrochloride salt): Alternatively, after cooling, the hydrochloride salt can be precipitated by the addition of a solution of HCl in isopropanol. The resulting solid can be collected by filtration, washed with cold isopropanol and diethyl ether, and dried under vacuum.
Rationale for Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an SNAr mechanism, where the aniline nitrogen acts as a nucleophile, displacing the chloride at the C4 position of the quinazoline ring. This is a common and efficient method for constructing the 4-anilinoquinazoline scaffold.[18]
-
Solvent and Temperature: Isopropanol is a common solvent for this reaction, and heating to reflux provides the necessary energy to overcome the activation barrier for the substitution.
Biological Evaluation of Synthesized Kinase Inhibitors
Once the target kinase inhibitors are synthesized and purified, their biological activity must be assessed. This typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assays:
These assays directly measure the ability of the synthesized compound to inhibit the enzymatic activity of the target kinase. Common methods include:
-
ELISA-based assays: Measure the phosphorylation of a substrate by the kinase.[3]
-
Radiometric assays: Use radio-labeled ATP (³²P-ATP or ³³P-ATP) to quantify substrate phosphorylation.
-
Fluorescence-based assays: Employ fluorescently labeled substrates or antibodies to detect kinase activity.
The results are typically expressed as the IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[19][20]
| Compound Class | Target Kinase(s) | Typical IC₅₀ Range | Reference |
| Thienopyrimidine Derivatives | CK2 | 0.1 - 10 µM | [5] |
| 2-Aminothiazole Derivatives | Src family kinases | Subnanomolar to nanomolar | [21] |
| Pyridopyrimidine Derivatives | FGFR | Micromolar to submicromolar | [22] |
Cell-Based Assays:
These assays evaluate the effect of the inhibitor on cellular processes that are dependent on the target kinase. Examples include:
-
Proliferation/Viability Assays (e.g., MTT, MTS): Measure the ability of the inhibitor to suppress the growth of cancer cell lines that are known to be dependent on the target kinase.[19]
-
Western Blotting: Used to assess the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells. A reduction in phosphorylation indicates target engagement and inhibition.[3][20]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the inhibitor induces programmed cell death (apoptosis) or causes cell cycle arrest.[3]
The data obtained from these assays are crucial for establishing the potency, selectivity, and mechanism of action of the newly synthesized kinase inhibitors, guiding further optimization in the drug discovery process.[2]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of kinase inhibitors. Its unique combination of functional groups allows for the efficient construction of key heterocyclic scaffolds, while the incorporated fluorine atom can confer advantageous pharmacological properties. The protocols and application notes provided herein offer a practical guide for researchers in the field of drug discovery, enabling the synthesis and evaluation of novel kinase inhibitors with therapeutic potential. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are essential for the successful application of this important building block in the development of next-generation targeted therapies.
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Lapatinib synthesis via cross-coupling | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Special Issue : Kinase Inhibitors - MDPI. Available from: [Link]_
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Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed. Available from: [Link]
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Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC - NIH. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. Available from: [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. Available from: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. Available from: [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central. Available from: [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Available from: [Link]
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The Strategic deployment of 2-Amino-4-fluorobenzenethiol in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, detailing the versatile applications of 2-Amino-4-fluorobenzenethiol. This pivotal building block is instrumental in the synthesis of a wide array of medicinally significant compounds, particularly fluorinated benzothiazoles. The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity. This document provides in-depth application notes, detailed synthetic protocols, and the underlying scientific rationale for the experimental designs.
Part 1: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
Benzothiazoles, heterocyclic compounds resulting from the fusion of a benzene and a thiazole ring, are recognized as "privileged structures" in medicinal chemistry. Their derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for the design of novel therapeutic agents. The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.
Key Biological Activities of Benzothiazole Derivatives:
-
Anticancer: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2]
-
Antimicrobial: The scaffold is a common feature in compounds with antibacterial and antifungal properties.[2]
-
Antiviral: Certain derivatives have shown promise as antiviral agents.[2][3]
-
Anti-inflammatory: The benzothiazole nucleus is present in several compounds with anti-inflammatory activity.[3]
-
Antidiabetic: Some derivatives have been investigated for their potential in managing diabetes.[2][3]
The primary and most direct route to the synthesis of the benzothiazole core is through the condensation of 2-aminobenzenethiols with various electrophilic partners.[3][4] The use of this compound as a starting material directly introduces a fluorine atom onto the benzene ring of the resulting benzothiazole, a strategic modification in modern drug design.
Part 2: Synthesis of Fluorinated Benzothiazoles from this compound
The condensation reaction between this compound and aldehydes is a robust and widely employed method for the synthesis of 2-substituted-5-fluorobenzothiazoles.[3][5][6] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.
Caption: General workflow for the synthesis of 2-substituted-5-fluorobenzothiazoles.
Protocol 1: General Synthesis of 2-Aryl-5-fluorobenzothiazoles
This protocol describes a general method for the synthesis of 2-aryl-5-fluorobenzothiazoles via the condensation of this compound with aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (or another suitable solvent like dichloromethane)
-
Catalyst (optional, e.g., a catalytic amount of acid like p-toluenesulfonic acid)
-
Oxidizing agent (e.g., air, pyridinium chlorochromate (PCC) on silica gel)[6][7]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 eq) to the solution.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or reflux for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the initial condensation to the dihydrobenzothiazole, the oxidation step is performed. For air oxidation, the reaction mixture can be stirred under an air atmosphere. Alternatively, a milder oxidizing agent like PCC on silica gel can be used for the oxidation of the intermediate 2,3-dihydro-2-alkylbenzo[d]thiazoles.[6][7]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-5-fluorobenzothiazole.
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common and relatively green solvent for this type of condensation. Dichloromethane can also be used, particularly if water removal is critical.[6]
-
Catalyst: While the reaction can proceed without a catalyst, an acid catalyst can accelerate the formation of the Schiff base intermediate.
-
Molecular Sieves: The condensation reaction produces water as a byproduct. The removal of water by molecular sieves can drive the equilibrium towards the product, improving the yield.[6][7]
-
Oxidation: The initial cyclization forms a 2,3-dihydrobenzothiazole. An oxidation step is necessary to form the aromatic benzothiazole ring. Air is a simple and green oxidant, though other reagents can offer faster and more controlled oxidation.
Part 3: Applications in Anticancer Drug Discovery
The 2-aminothiazole and benzothiazole scaffolds are prevalent in a number of compounds investigated for their anticancer properties.[8][9] The introduction of a fluorine atom can enhance the therapeutic index of these compounds.
Application Note: Fluorinated Benzothiazole-Carboxamide Hybrids as Potential Anticancer Agents
Recent research has focused on the synthesis of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties. For example, benzothiazole-carboxamide hybrids have been synthesized and evaluated for their anticancer potential.[4] A synthetic route starting from 2-amino-5-fluorobenzenethiol (an isomer of the topic compound) has been described to produce such hybrids.[4] A similar strategy can be envisioned using this compound.
Caption: Synthetic pathway to fluorinated benzothiazole-carboxamide hybrids.
Part 4: Applications in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical oncology and neuroscience.[10][11][12] It relies on the detection of gamma rays emitted by a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).[11][13] The relatively long half-life of ¹⁸F (approximately 110 minutes) makes it an ideal radionuclide for PET tracer development.[12]
Application Note: this compound Derivatives as Precursors for ¹⁸F-Labeled PET Tracers
Derivatives of 2-aminobenzenethiol are valuable precursors for the synthesis of PET imaging agents. A notable example is the development of [¹⁸F]ACF (2-((2-Amino-4-chloro-5-[¹⁸F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine), a potential PET tracer for imaging the serotonin transporter (SERT).[14] The synthesis of such complex molecules involves a multi-step process where the fluorine atom is introduced in the final radiolabeling step.
The general principle involves synthesizing a precursor molecule with a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) at the position where the ¹⁸F will be introduced. This precursor is then reacted with [¹⁸F]fluoride to yield the final radiolabeled tracer.
Protocol 2: Conceptual Radiosynthesis of an ¹⁸F-Labeled Benzothiazole Derivative
This protocol outlines a conceptual approach for the radiosynthesis of an ¹⁸F-labeled benzothiazole derivative, inspired by known methods for preparing ¹⁸F-labeled compounds.
Materials:
-
Precursor molecule (e.g., a 2-substituted-5-nitrobenzothiazole)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for final purification and analysis
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is treated with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen to yield the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Radiolabeling Reaction: The precursor molecule, dissolved in an anhydrous solvent, is added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes). The progress of the nucleophilic aromatic substitution is monitored by radio-TLC.
-
Purification: The crude reaction mixture is passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.
-
Final Purification and Formulation: The product is further purified by semi-preparative HPLC. The fraction containing the desired ¹⁸F-labeled product is collected, and the solvent is removed. The final product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.
Trustworthiness of the Protocol: This conceptual protocol is based on well-established and validated methods for ¹⁸F-labeling via nucleophilic substitution. The use of a phase-transfer catalyst is crucial for enhancing the nucleophilicity of the fluoride ion. The multi-step purification process ensures the high radiochemical purity required for in vivo imaging applications.
| Property | This compound |
| CAS Number | 131105-89-0[15][16][17][18] |
| Molecular Formula | C₆H₆FNS[15][16][18] |
| Molecular Weight | 143.18 g/mol [15][16][18] |
| Appearance | Brown oil[18] |
| Storage | 2-8°C, inert atmosphere, keep in dark place[15] |
Part 5: Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application lies in the straightforward synthesis of fluorinated benzothiazoles, a class of compounds with a broad and significant pharmacological profile. The strategic inclusion of a fluorine atom can impart desirable properties to drug candidates, enhancing their potential as therapeutic agents. Furthermore, the amenability of the resulting benzothiazole scaffold to further chemical modification makes it an excellent starting point for the development of novel drugs and imaging agents. The continued exploration of new synthetic methodologies, particularly those aligned with the principles of green chemistry, will undoubtedly expand the utility of this compound in the ongoing quest for new and improved medicines.
References
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. Available from: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available from: [Link]
-
Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Available from: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. Available from: [Link]
-
Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed. Available from: [Link]
-
2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine - NCBI. Available from: [Link]
-
Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents. Available from: [Link]
-
Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety - ResearchGate. Available from: [Link]
-
18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC - NIH. Available from: [Link]
-
An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells in CT26 and MC38 Colon Cancer Models - PubMed. Available from: [Link]
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC - PubMed Central - NIH. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available from: [Link]
-
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - MDPI. Available from: [Link]
-
PET with radiolabeled aminoacid - PubMed. Available from: [Link]
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Application Notes & Protocols: The Utility of 2-Amino-4-fluorobenzenethiol in the Synthesis of Novel PET Imaging Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzothiazoles in PET Imaging
Positron Emission Tomography (PET) is a premier non-invasive imaging modality that provides functional and metabolic information at the molecular level, proving indispensable in oncology, neurology, and cardiology.[1][2] The utility of PET is fundamentally dependent on the development of specific radiotracers that engage biological targets. Fluorine-18 ([18F]) is the most widely used radionuclide for PET tracer synthesis due to its near-ideal physical properties: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (635 keV) which enables high-resolution imaging.[3][4]
Within the vast landscape of PET radiopharmaceuticals, the 2-arylbenzothiazole scaffold has emerged as a privileged structure, particularly for imaging neurodegenerative diseases. Derivatives of this core structure have shown high binding affinity for β-amyloid (Aβ) aggregates, a pathological hallmark of Alzheimer's disease.[5] The celebrated tracer, Pittsburgh Compound B ([11C]PIB), is a benzothiazole derivative that revolutionized the in-vivo study of amyloid plaques.[5][6]
To leverage the superior half-life of 18F, researchers have focused on developing fluorinated analogs. This is where 2-Amino-4-fluorobenzenethiol becomes a critical starting material. Its structure provides a direct pathway to synthesize 4-fluoro-2-arylbenzothiazole derivatives. This document serves as a detailed guide to the synthesis and radiolabeling of PET imaging agents derived from this key precursor, explaining the causality behind the synthetic choices and providing robust, field-tested protocols.
Part 1: Synthesis of the 4-Fluoro-2-Arylbenzothiazole Core
The foundational step is the creation of the stable, non-radioactive benzothiazole scaffold. This is typically achieved through the condensation of this compound with a substituted aromatic aldehyde. This reaction forms the heterocyclic core that provides the necessary geometry and electronic properties for target binding.
Causality of the Method: The reaction proceeds via the formation of a Schiff base between the amino group of the benzenethiol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the stable aromatic benzothiazole ring. This method is robust and widely applicable for generating a library of derivatives by simply varying the aldehyde component.[7]
Diagram: General Synthesis of 4-Fluoro-2-Arylbenzothiazole
Caption: Synthesis of the core scaffold from this compound.
Protocol 1: Synthesis of a Model 4-Fluoro-2-Arylbenzothiazole Precursor
This protocol describes the synthesis of a 4-fluoro-2-(4'-nitrophenyl)benzothiazole, a common precursor for late-stage radiofluorination. The nitro group serves as an excellent leaving group for subsequent nucleophilic substitution with [18F]fluoride.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (flash chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq) in DMSO.
-
Stir the mixture at 120-140 °C under an air or oxygen atmosphere for 4-6 hours. The oxidant is required for the final aromatization step.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-fluoro-2-(4'-nitrophenyl)benzothiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Part 2: [18F]-Radiolabeling Strategy: Late-Stage Nucleophilic Aromatic Substitution (SNAAr)
For a molecule to be a PET tracer, the positron-emitting 18F isotope must be incorporated. The most efficient and widely adopted strategy is "late-stage fluorination," where the radionuclide is introduced in the final or penultimate step of the synthesis.[1] This approach maximizes the decay-corrected radiochemical yield and minimizes handling of radioactive intermediates.
Causality of the Method: The precursor synthesized in Part 1 contains a stable 19F on the benzothiazole ring and an electron-withdrawing nitro group on the second aryl ring. The nitro group strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). This allows for the displacement of the nitro group by cyclotron-produced, no-carrier-added (n.c.a.) [18F]fluoride. The reaction is typically performed in an automated synthesis module to ensure radiation safety and reproducibility.
Diagram: Automated [18F]-Radiosynthesis Workflow
Caption: Standard workflow for automated synthesis of an 18F-labeled PET tracer.
Part 3: Detailed Protocol - Automated Synthesis of an [18F]-Labeled 4-Fluorobenzothiazole
This protocol outlines the automated synthesis of [18F]4,4'-difluoro-2-arylbenzothiazole from the nitro-precursor. It is designed for a standard automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora).
Materials:
-
Cyclotron-produced [18F]Fluoride in [18O]H₂O.
-
Quaternary Methyl Ammonium (QMA) light cartridge.
-
Elution solution: 80:20 Acetonitrile/Water containing Kryptofix 2.2.2. (K₂₂₂) and Potassium Carbonate (K₂CO₃).
-
4-fluoro-2-(4'-nitrophenyl)benzothiazole precursor (1-5 mg).
-
Anhydrous Dimethylformamide (DMF) or DMSO.
-
Semi-preparative HPLC system with C18 column.
-
Sterile water for injection, USP.
-
Ethanol, USP.
-
Sterile vent filter (0.22 µm).
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge. The anionic [18F]F⁻ is trapped on the solid support.
-
Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ solution. The K₂₂₂ cryptand chelates the potassium ion (K⁺), creating a highly reactive, "naked" fluoride anion.
-
-
Azeotropic Drying:
-
Add anhydrous acetonitrile to the reaction vessel and heat under a stream of nitrogen or under vacuum to remove water. This step is critical as water inhibits the nucleophilicity of the fluoride ion. Repeat 2-3 times until the complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the nitro-precursor (1-5 mg) in 0.5-1.0 mL of anhydrous DMF or DMSO and add it to the dried [18F]KF-K₂₂₂ complex.
-
Seal the reaction vessel and heat to 130-160 °C for 10-15 minutes.
-
-
Purification:
-
Cool the reaction vessel and dilute the crude mixture with the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water).
-
Inject the crude mixture onto a semi-preparative C18 HPLC column to separate the [18F]-labeled product from unreacted precursor, byproducts, and [18F]fluoride.
-
Collect the product peak, which is identified by its retention time relative to a non-radioactive ("cold") standard.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and trapped on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of Ethanol, USP.
-
Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10%. Pass the final solution through a 0.22 µm sterile filter into a sterile dose vial.
-
-
Quality Control (QC):
-
Perform QC tests on the final product:
-
Radiochemical Purity: Analytical HPLC to ensure >95% purity.
-
pH: Must be within a physiologically acceptable range (typically 5.0-7.5).
-
Residual Solvents: Gas chromatography to ensure levels are below USP limits.
-
Visual Inspection: Check for clarity and absence of particulate matter.
-
Sterility and Endotoxin Testing: As required for clinical use.
-
-
Part 4: Application in Amyloid Plaque Imaging
PET tracers based on the 2-arylbenzothiazole scaffold are designed to bind with high affinity and specificity to the β-sheet structures of fibrillar Aβ plaques in the brain.[5][6] The introduction of fluorine, as facilitated by this compound, provides a means to develop 18F-labeled agents that can be used for the diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies.[8]
The properties of an ideal amyloid PET tracer include high brain penetration, high specific binding to Aβ plaques with low non-specific binding, and rapid washout from healthy brain tissue to provide high-contrast images.[9]
Table 1: Comparative Properties of Benzothiazole-Based Amyloid PET Agents
The following table summarizes typical performance characteristics for this class of compounds, based on published data for structurally similar agents.
| Property | Typical Value Range | Significance in PET Imaging |
| Binding Affinity (Kᵢ) | 1-20 nM | Lower Kᵢ indicates tighter binding to Aβ plaques, leading to better signal retention. |
| Brain Uptake (2 min) | 4-10 %ID/g | High initial uptake is necessary for the tracer to reach its target in the brain.[9] |
| Brain Washout (60 min) | < 1.0 %ID/g | Rapid clearance from non-target brain tissue is crucial for high image contrast.[9] |
| Radiochemical Yield (DC) | 20-40% | The decay-corrected yield from the automated synthesis. |
| Molar Activity (Aₘ) | > 37 GBq/µmol | High molar activity is essential to minimize mass effects and avoid pharmacological doses. |
%ID/g = percentage of injected dose per gram of tissue.
Conclusion
This compound is a highly valuable and strategic precursor for the development of advanced PET imaging agents. Its utility lies in the straightforward synthesis of the 4-fluoro-2-arylbenzothiazole core, a scaffold proven to be effective for targeting β-amyloid plaques. By enabling the integration of a stable 19F atom, it facilitates the design of precursors optimized for efficient, late-stage [18F]-radiolabeling via nucleophilic substitution on a separate, activated ring system. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to synthesize and evaluate novel benzothiazole-based radiotracers, contributing to the critical field of molecular imaging in neurodegenerative disease.
References
-
Title: Fluorine-18 labelled building blocks for PET tracer synthesis Source: R Discovery - Researcher.Life URL: [Link]
-
Title: Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation Source: MDPI URL: [Link]
-
Title: Novel Method and Device to Produce Fluorine-18 PET Tracers Source: Washington University in St. Louis URL: [Link]
-
Title: Fully automated synthesis of fluorine-18 PET tracers Source: Chemistry World URL: [Link]
-
Title: F-18 stilbenes as PET imaging agents for detecting beta-amyloid plaques in the brain Source: PubMed URL: [Link]
-
Title: Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine Source: MDPI URL: [Link]
-
Title: Synthesis and Evaluation of 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic Acid ([(18)F]FPhPA): A Novel (18)F-labeled Amino Acid for Oncologic PET Imaging Source: PubMed URL: [Link]
-
Title: PET Tracers for Beta-Amyloid and Other Proteinopathies Source: Radiology Key URL: [Link]
-
Title: On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors Source: PMC - PubMed Central URL: [Link]
-
Title: 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: PMC - NIH URL: [Link]
-
Title: Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate Source: PMC - NIH URL: [Link]
-
Title: Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains Source: NIH URL: [Link]
-
Title: Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents Source: PubMed URL: [Link]
-
Title: Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells Source: NIH URL: [Link]
-
Title: [18F]Fluoromethyl Iodide ([18F]FCH2I): Preparation and Reactions with Phenol, Thiophenol, Amide and Amine Functional Groups Source: ResearchGate URL: [Link]
-
Title: FDA Expands Indications for Amyloid PET Imaging Agents Source: SNMMI URL: [Link]
-
Title: Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer Source: ResearchGate URL: [Link]
-
Title: Late-stage [18F]Fluorination: New Solutions to Old Problems Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in 18F-Labeled Amino Acids Synthesis and Application Source: PMC - NIH URL: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine [mdpi.com]
- 5. Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Tracers for Beta-Amyloid and Other Proteinopathies | Radiology Key [radiologykey.com]
- 7. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GUEST | SNMMI [snmmi.org]
- 9. F-18 stilbenes as PET imaging agents for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Amino-4-fluorobenzenethiol via Automated Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-Amino-4-fluorobenzenethiol, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. Due to its polar nature and susceptibility to oxidation, a robust method is required to achieve high purity (>98%). This guide outlines a normal-phase chromatography method, addressing common challenges such as peak tailing and on-column degradation. Method development using Thin-Layer Chromatography (TLC), selection of optimal stationary and mobile phases, and a comprehensive step-by-step flash chromatography protocol are detailed. This guide is intended for researchers, chemists, and professionals in drug discovery and development.
Introduction
This compound is a bifunctional molecule containing both a nucleophilic thiol and an amino group, making it a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The purity of this intermediate is critical, as impurities can lead to unwanted side reactions and impact the quality and yield of the final product. A common impurity in crude this compound is its corresponding disulfide, formed through oxidative dimerization of the thiol group. Residual starting materials from its synthesis, typically via the reduction of 2-amino-4-fluorobenzenesulfonyl chloride, may also be present.
The presence of both a basic amino group and an acidic thiol group imparts high polarity to the molecule. This, combined with the propensity for oxidation, makes its purification challenging. Flash chromatography is a widely used, efficient, and economical technique for the purification of organic compounds.[1] This application note describes a systematic approach to developing a flash chromatography method for the effective purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNS | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| pKa (predicted) | ~7.39 (thiol) | N/A |
| Key Features | Polar, susceptible to oxidation, UV active | [3][4] |
Method Development: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing a separation method for flash chromatography.[5] It allows for the efficient screening of various solvent systems to achieve optimal separation between the desired product and its impurities.
Materials for TLC
-
TLC Plates: Silica gel 60 F₂₅₄
-
Mobile Phases (Solvent Systems):
-
Hexane/Ethyl Acetate (various ratios)
-
Dichloromethane/Methanol (various ratios)
-
-
Visualization:
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot the crude sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). This compound, being an aromatic compound, should be UV active and appear as a dark spot.[6]
-
Further visualize with an iodine chamber, which is effective for sulfur-containing compounds.[8]
-
For a more destructive but highly sensitive visualization, a potassium permanganate stain can be used, which will react with the oxidizable thiol and amino groups.[7]
-
-
Rf Calculation: Calculate the Retention Factor (Rf) for the product and any visible impurities. An ideal Rf for the target compound for flash chromatography is between 0.2 and 0.4.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected TLC Results and Solvent System Selection
Due to the polarity of this compound, a relatively polar mobile phase will be required. A starting point could be a 70:30 mixture of hexane and ethyl acetate. If the compound remains at the baseline (low Rf), the polarity of the mobile phase should be increased by increasing the proportion of ethyl acetate or by switching to a more polar system like dichloromethane/methanol.
Flash Chromatography Protocol
This protocol is designed for an automated flash chromatography system.
Materials and Equipment
-
Flash Chromatography System: Automated system with a UV detector.
-
Stationary Phase: Pre-packed silica gel column (40-63 µm particle size).
-
Mobile Phase: Optimized solvent system from TLC analysis (e.g., Hexane/Ethyl Acetate gradient).
-
Sample: Crude this compound.
-
Collection Tubes: Appropriate size for fraction collection.
Sample Loading
For optimal separation, dry loading is recommended, especially if the crude product has limited solubility in the initial mobile phase.
-
Dry Loading Preparation:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution to form a free-flowing powder after evaporation of the solvent under reduced pressure.
-
Load this dry sample onto an empty column cartridge or directly onto the top of the pre-packed column.
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of polar compounds. |
| Mobile Phase A | Hexane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate | Polar component. |
| Gradient | 0-100% B over 20 column volumes (CV) | A gradient elution ensures good separation of impurities with varying polarities and minimizes run time. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | To be optimized for the best balance between separation efficiency and run time. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring of the compound absorbs UV light, allowing for effective monitoring of the elution. |
Step-by-Step Protocol
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane) for at least 3-5 column volumes.
-
Sample Loading: Load the prepared dry sample onto the column.
-
Elution: Start the gradient elution as defined in the chromatographic conditions.
-
Fraction Collection: Collect fractions based on the UV detector signal. Collect smaller fractions during the elution of the main peak to ensure high purity.
-
Post-Run Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting and Advanced Considerations
-
Peak Tailing: The basic amino group can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.[9] If this is observed, consider the following:
-
Mobile Phase Modifier: Add a small amount (0.1-0.5%) of a basic modifier like triethylamine to the mobile phase. This will compete with the analyte for binding to the acidic sites on the silica, resulting in improved peak shape.[10]
-
Alternative Stationary Phase: Use an amine-functionalized silica column (NH₂ column). The basic surface of this stationary phase can significantly reduce the tailing of basic compounds.[11]
-
-
Oxidation: Thiols are susceptible to oxidation to disulfides, especially on silica gel which can be slightly acidic and contain trace metals.
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: If possible, run the chromatography under an inert atmosphere (e.g., nitrogen or argon).
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Key Parameters
Caption: Interdependencies in chromatography method development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using automated flash chromatography. By systematically developing the method starting with TLC and considering the specific chemical properties of the target molecule, high purity can be reliably achieved. The troubleshooting tips provided offer solutions to common challenges encountered during the purification of polar, basic, and oxidizable compounds.
References
-
TLC Visualization Methods. (n.d.). Retrieved January 14, 2026, from [Link]
-
TLC stains. (n.d.). Retrieved January 14, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 14, 2026, from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
5.7: Visualizing TLC Plates. (2021, August 21). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved January 14, 2026, from [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved January 14, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2019, June 19). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Chromatography. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 11. biotage.com [biotage.com]
Application Notes and Protocols for 2-Amino-4-fluorobenzenethiol in Materials Science
Abstract
This comprehensive guide delves into the multifaceted applications of 2-Amino-4-fluorobenzenethiol in the realm of materials science. This uniquely functionalized aromatic thiol serves as a powerful molecular linker, enabling the precise engineering of surfaces and nanomaterials. Its thiol group provides a robust anchor to noble metal surfaces, particularly gold, forming stable self-assembled monolayers (SAMs). The strategically positioned amino group offers a versatile platform for subsequent chemical modifications, while the fluorine atom imparts distinct electronic and hydrophobic properties to the assembled interface. This document provides researchers, materials scientists, and drug development professionals with a foundational understanding, detailed experimental protocols, and practical insights into leveraging this compound for the development of advanced functional materials, including tailored surfaces, functionalized nanoparticles, and novel sensing platforms.
Introduction: The Molecular Architecture and its Implications
This compound is a trifunctional molecule that has garnered significant interest for its utility in surface science and nanotechnology. The molecule's power lies in the distinct roles of its three key functional components:
-
The Thiol Group (-SH): This sulfur-containing group exhibits a strong affinity for gold and other noble metal surfaces, spontaneously forming a stable, semi-covalent gold-thiolate bond. This interaction is the driving force for the formation of highly ordered, self-assembled monolayers (SAMs).
-
The Amino Group (-NH₂): Positioned on the aromatic ring, this primary amine acts as a versatile chemical handle. It allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, catalysts, polymers, peptides, and antibodies, through well-established bioconjugation chemistries.
-
The Fluorine Atom (-F): As the most electronegative element, the fluorine atom significantly alters the electronic properties of the benzene ring and the overall surface energy of the resulting monolayer. The introduction of fluorine can enhance thermal and chemical stability, modulate surface wettability, and create unique interfacial dipoles.
These features make this compound a superior choice for applications requiring a stable, modifiable, and electronically tailored surface.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, solution preparation, and experimental design.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 131105-89-0 | [1][2] |
| Molecular Formula | C₆H₆FNS | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Varies (typically an oil or low-melting solid) | |
| Purity | >95% (typical) | [1] |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | |
| SMILES | SC1=CC=C(F)C=C1N | [1] |
Core Application: Self-Assembled Monolayers (SAMs) on Gold
The formation of SAMs on gold surfaces is a cornerstone application of this compound. These highly organized monolayers provide a robust and straightforward method for tailoring surface properties with molecular precision.
Rationale for Use in SAMs
The aromatic ring structure, combined with the fluorine substituent, influences the packing and ordering of the monolayer. The strong electron-withdrawing nature of fluorine can lead to altered intermolecular interactions and a modified surface dipole, which in turn affects wettability and adhesion properties. Studies on fluorinated alkanethiols have shown that fluorination generally leads to surfaces with lower dispersive interactions, making them more hydrophobic and oleophobic compared to their hydrocarbon counterparts.[3][4] The presence of the amine group provides a reactive terminal function, which is crucial for creating bioactive or sensor surfaces.
Experimental Protocol: Formation of this compound SAMs on Gold
This protocol outlines the steps for creating a high-quality SAM on a gold-coated substrate. A clean environment is paramount to prevent contamination that can disrupt monolayer formation.
Materials:
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Hydrochloric Acid (HCl), concentrated
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
High-purity water (18 MΩ·cm)
-
Dry Nitrogen Gas
-
Clean glass vials with sealable caps
-
Tweezers
Protocol Steps:
-
Substrate Cleaning (Causality: A pristine surface is critical for uniform monolayer formation):
-
Solvent Wash: Sonicate the gold substrates in acetone, followed by isopropanol, and finally ethanol (5 minutes each) to remove organic residues.
-
Piranha Etch (for robust cleaning, use with extreme caution in a fume hood): Immerse the substrates in freshly prepared Piranha solution for 5-10 minutes to remove all organic contaminants and create a hydrophilic surface.
-
Rinsing: Thoroughly rinse the substrates with high-purity water and then with ethanol.
-
Drying: Dry the substrates under a stream of dry nitrogen gas. Use immediately.
-
-
Solution Preparation (Causality: Control of pH is important for amine-terminated thiols):
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
For amine-terminated thiols, adjusting the pH can influence the protonation state of the amine and affect monolayer quality. To ensure the amine group is deprotonated and less likely to interact with the surface, it is often beneficial to work under neutral to slightly basic conditions. Adding a small amount of ammonium hydroxide (e.g., adjusting pH to ~8-9) can be tested, though many protocols proceed successfully in pure ethanol.
-
-
Self-Assembly (Causality: Sufficient time allows for molecular arrangement into a well-ordered monolayer):
-
Place the clean, dry gold substrates in individual vials containing the 1 mM thiol solution.
-
Minimize headspace in the vials and purge with nitrogen gas to reduce oxidation of the thiol.
-
Seal the vials and allow them to stand at room temperature for 18-24 hours. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
-
Post-Assembly Rinsing (Causality: Removes physisorbed molecules not covalently bound to the surface):
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Sonicate the substrates briefly (1-2 minutes) in fresh ethanol to ensure a clean monolayer.
-
Perform a final rinse with ethanol.
-
-
Drying and Storage:
-
Dry the SAM-coated substrates under a stream of dry nitrogen gas.
-
Store in a clean, dry environment (e.g., a desiccator or petri dish) until further use.
-
Visualization of SAM Formation Workflow
Caption: Workflow for the formation of a this compound SAM on a gold substrate.
Core Application: Functionalization of Gold Nanoparticles (AuNPs)
The surface chemistry of nanoparticles dictates their stability, biocompatibility, and functionality. This compound provides an effective means to impart these properties to gold nanoparticles for a variety of applications, from diagnostics to drug delivery.[5][6]
Rationale for AuNP Functionalization
Functionalizing AuNPs with this compound achieves several goals simultaneously. The thiol anchor displaces weaker stabilizing agents (like citrate) to form a robustly coated, stable nanoparticle suspension.[7] The outward-facing amine groups create a hydrophilic surface that can prevent aggregation and provide sites for the covalent attachment of targeting ligands or therapeutic agents.[6][8]
Experimental Protocol: Functionalization of Citrate-Capped AuNPs
This protocol describes the ligand exchange process to functionalize pre-synthesized citrate-capped gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticle solution (e.g., 15 nm diameter)
-
This compound
-
Anhydrous Ethanol
-
High-purity water
-
Centrifuge and tubes
Protocol Steps:
-
Prepare Thiol Solution: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Ligand Exchange:
-
To 10 mL of the citrate-capped AuNP solution, add the thiol solution dropwise while stirring. A typical starting point is to add a large molar excess of the thiol relative to the surface gold atoms.
-
Allow the mixture to stir gently at room temperature for at least 12-24 hours to ensure complete ligand exchange.
-
-
Purification (Causality: To remove excess thiol and displaced citrate):
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on nanoparticle size; e.g., ~10,000 x g for 15 nm AuNPs for 20 minutes).
-
Carefully remove the supernatant, which contains the excess thiol.
-
Resuspend the nanoparticle pellet in fresh ethanol or a buffer of choice (e.g., PBS) by gentle sonication.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete purification.
-
-
Final Resuspension and Characterization:
-
Resuspend the final purified pellet in the desired solvent or buffer.
-
Characterize the functionalized nanoparticles using techniques such as UV-Vis Spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) for size and zeta potential, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of N, F, and S on the surface.[9]
-
Visualization of a Functionalized Gold Nanoparticle
Caption: Structure of a gold nanoparticle functionalized with this compound.
Core Application: Development of Sensing Platforms
The unique combination of surface anchoring, chemical reactivity, and tailored electronic properties makes this compound an excellent candidate for building electrochemical and optical biosensors.
Rationale for Use in Sensors
A SAM of this compound on an electrode or optical transducer serves as a stable and reproducible interface for sensor construction. The terminal amine groups are readily available for the immobilization of biorecognition elements like enzymes or antibodies.[7] The underlying fluorinated aromatic monolayer can influence the electrochemical properties of the electrode, potentially enhancing sensitivity or reducing non-specific binding.[10][11]
Protocol: Fabrication of a Modified Electrode for Amperometric Sensing
This protocol provides a general framework for modifying a gold electrode to create a platform for an amperometric biosensor.
Materials:
-
Gold working electrode (e.g., disk electrode)
-
Polishing materials (alumina slurry or diamond paste)
-
SAM of this compound on the electrode (prepared as in Section 3.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Biorecognition element with a carboxylic acid group (e.g., an enzyme or antibody)
-
Ethanolamine or a similar blocking agent
-
Potentiostat for electrochemical measurements
Protocol Steps:
-
Electrode Preparation:
-
Polish the gold electrode to a mirror finish using alumina slurry, rinsing thoroughly with water between polishing steps.
-
Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a reproducible cyclic voltammogram for clean gold is obtained.
-
Rinse with water and ethanol, and dry under nitrogen.
-
-
SAM Formation: Form a SAM of this compound on the clean electrode surface as described in Protocol 3.2.
-
Activation of Biorecognition Element (Causality: EDC/NHS chemistry converts carboxyl groups to reactive esters for amine coupling):
-
Dissolve the biorecognition element in MES buffer (pH ~6.0).
-
Add a fresh solution of EDC and NHS to the protein solution and incubate for 15-30 minutes at room temperature.
-
-
Immobilization:
-
Apply the activated biorecognition element solution to the amine-terminated SAM on the electrode surface.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.
-
-
Blocking (Causality: Deactivates unreacted sites to prevent non-specific binding):
-
Rinse the electrode to remove the unreacted protein.
-
Immerse the electrode in a solution of ethanolamine or a similar blocking agent for 30 minutes to quench any remaining active NHS esters.
-
-
Final Rinse and Characterization:
-
Rinse the electrode thoroughly with buffer.
-
The electrode is now ready for use. Its successful modification can be confirmed using electrochemical techniques like Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[12]
-
Visualization of a Sensor Working Principle
Caption: Principle of an amperometric biosensor using a modified gold electrode.
Comparative Surface Properties
The choice of thiol for SAM formation significantly impacts the final surface properties. The presence of both fluorine and amine functionalities in this compound creates a unique surface compared to simpler thiols.
| Thiol Molecule | Expected Water Contact Angle (θ) | Key Surface Characteristics |
| Dodecanethiol (CH₃(CH₂)₁₁SH) | ~110° - 112° | Hydrophobic, low energy surface, well-ordered crystalline-like monolayer. |
| 4-Aminothiophenol (H₂NC₆H₄SH) | ~50° - 70° | More hydrophilic due to the amine group, provides reactive sites for functionalization. |
| Perfluorodecanethiol (CF₃(CF₂)₉(CH₂)₂SH) | ~120° | Highly hydrophobic and oleophobic (low surface energy), chemically inert.[3][13] |
| This compound | Intermediate (Est. 70°-90°) | Combines hydrophobicity from the fluorinated ring with the reactivity of the amine group. Surface energy is tunable.[3][14] |
Conclusion and Future Outlook
This compound stands out as a highly effective molecular tool for the bottom-up fabrication of functional materials. Its ability to form stable, reactive, and electronically-tuned surfaces on gold makes it invaluable for advancing research in biosensors, targeted drug delivery, and molecular electronics. The protocols and principles outlined in this guide provide a robust starting point for scientists and engineers to explore the vast potential of this versatile molecule. Future research will likely focus on creating more complex, multi-functional surfaces by leveraging the unique properties of the fluorinated and aminated aromatic system, leading to next-generation smart materials and diagnostic devices.
References
- Graupe, M., Takenaga, M., Koini, T., Colorado, R., Jr., & Lee, T. R. (1999). Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities. Journal of the American Chemical Society, 121(14), 3222–3223.
- Somorjai, G. A., & Li, Y. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 29(5), 05E101.
- Gupta, P., Loos, K., Korniakov, A., & Ulman, A. (2004). Facile Route to Ultraflat SAM-Protected Gold Surfaces by “Amphiphile Splitting”.
- Kshirsagar, P. G., & Sangaru, S. S. (2020). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Journal of Nanomedicine & Nanotechnology, 11(5), 1-7.
- Luzinov, I., He, H., & Zdyrko, B. (2009). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 27(4), 819-825.
- Frasconi, M., D'Agostino, S., D'Urso, A., & Mazzei, F. (2016).
- Zhang, H., et al. (2021). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. The Journal of Physical Chemistry C, 125(43), 23901–23908.
- Noh, J., et al. (2021). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111).
- Ghosh, P., Han, G., De, M., Kim, C. K., & Rotello, V. M. (2008). Gold nanoparticles in delivery applications. Advanced Drug Delivery Reviews, 60(11), 1307-1315.
- Koutsoupidou, M., et al. (2022). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. Molecules, 27(15), 4887.
- Un, S., et al. (2025). Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. Chemical Science.
- Singh, P., et al. (2019). Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. RSC Advances, 9(1), 1-15.
- Graupe, M., et al. (1999). Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold. Langmuir, 15(1), 74-84.
- Colorado, R., Jr., & Lee, T. R. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Langmuir, 19(8), 3288–3296.
- Graupe, M., et al. (1999). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Surface Science, 427-428, 1-6.
- Hu, W., et al. (2022). Electrochemical characterization of different electrode modification processes.
- Wang, Y., et al. (2024). An Aminobenzenethiol-Functionalized Gold Nanocolorimetric Sensor for Formaldehyde Detection. Chemosensors, 12(1), 1.
- Li, H., et al. (2017). Synthesis and Application of Thiol-Functionalized Magnetic Nanoparticles for Studying Interactions of Epirubicin Hydrochloride With Bovine Serum Albumin by Fluorescence Spectrometry. Luminescence, 32(2), 142-148.
- Frasconi, M., et al. (2016).
- Noh, J., et al. (2018). Well-Ordered Domains of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) Guided by a Displacement Reaction. Journal of Nanoscience and Nanotechnology, 18(10), 7053-7057.
- Lim, J., et al. (2018).
- Cennamo, M., et al. (2011). A Modified Electrode for the Electrochemical Detection of Biogenic Amines and Their Amino Acid Precursors Separated by Microchip Capillary Electrophoresis. Electroanalysis, 23(4), 937-944.
- Callow, M. E., et al. (2002). Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. Applied and Environmental Microbiology, 68(6), 2902–2910.
- Boukherroub, R. (2023).
- Functional Nanomaterials for Sensing Devices: Synthesis, Characterization and Applications. (2024).
- Yasseri, A. A., et al. (2004). Characterization of Self-Assembled Monolayers of Porphyrins Bearing Multiple Thiol-Derivatized Rigid-Rod Tethers. Journal of the American Chemical Society, 126(36), 11332–11340.
- Wierzbinski, E., et al. (2021). Label-Free Electrochemical Test of Protease Interaction with a Peptide Substrate Modified Gold Electrode. Chemosensors, 9(8), 199.
- Tufa, R. A., et al. (2024). Electrochemical Enrichment of Biocharcoal Modified on Carbon Electrodes for the Detection of Nitrite and Paraxon Ethyl Pesticide. Chemosensors, 12(6), 133.
- Bire,S., et al. (2013). Design principles for reagentless biosensors: specific fluorophore/analyte binding and minimization of fluorophore/scaffold interactions. PLoS One, 8(5), e63098.
- Un, S., et al. (2025). Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. Chemical Science.
- Watkins, A. R., et al. (2024). Electrochemical Characterization of Recast Nafion® Film-Modified Electrodes in Acetonitrile with Various Electrolytes. Chemosensors, 12(1), 10.
- Tuteja, A., et al. (2004). Frictional dynamics of fluorine-terminated alkanethiol self-assembled monolayers. Langmuir, 20(23), 10007-14.
- Perumal, S., et al. (2007). Density functional theory investigation of p-aminothiophenol molecules adsorbed on gold nanoparticles.
- Liu, Y., et al. (2022). Interactions of Amino Group Functionalized Tetraphenylvinyl and DNA: A Label-Free “On-Off-On” Fluorescent Aptamer Sensor toward Ampicillin. Molecules, 27(15), 4983.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-fluorobenzenethiol
Welcome to the technical support center dedicated to the synthesis of 2-Amino-4-fluorobenzenethiol (AFT). This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. My approach here is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, providing you with a robust framework for success.
Part 1: Foundational Synthetic Strategy
The synthesis of this compound is a multi-step process where yield can be compromised at several key stages. A common and reliable industrial route begins with 4-fluoro-2-nitroaniline, proceeding through a disulfide intermediate. This pathway offers well-defined control points for optimization.
The overall workflow is visualized below. Understanding this sequence is the first step in diagnosing and resolving yield-related issues.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide - Enhancing Yield at Critical Steps
This section addresses the most common problems encountered during the synthesis. Each question represents a real-world challenge that can significantly impact your final yield.
Question 1: My diazotization of 4-fluoro-2-nitroaniline is producing a dark, tarry substance with low conversion to the disulfide intermediate. What is the cause?
Answer: This is a classic problem of diazonium salt instability. The arenediazonium salt is a highly reactive intermediate that will readily decompose or engage in side reactions if not handled with precision.
Core Causality: The primary cause is almost always a temperature excursion above the critical 0-5 °C range.[1] The electron-withdrawing nature of both the fluorine and nitro groups further destabilizes the diazonium salt compared to simpler anilines, making strict temperature control paramount.
Troubleshooting Protocol:
-
Temperature Control:
-
Ensure your reaction vessel is submerged in an efficient ice-salt bath.
-
Monitor the internal reaction temperature with a calibrated thermometer, not just the bath temperature.
-
Add the aqueous sodium nitrite solution dropwise, ensuring the internal temperature never exceeds 5 °C. A syringe pump is highly recommended for controlled addition.
-
-
Acid Concentration: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite.[2] Insufficient acid can lead to unwanted side reactions. Ensure at least 2.5-3.0 equivalents of acid are used relative to the aniline.
-
Reagent Purity: Use freshly opened or properly stored sodium nitrite. Old reagent can have lower potency, leading to incomplete diazotization.
Question 2: The final reduction of the nitro-disulfide intermediate is sluggish, incomplete, or produces multiple unidentified spots on my TLC plate. How can I optimize this critical step?
Answer: This is the most yield-defining step of the entire synthesis. The goal is to simultaneously reduce two distinct functional groups: the disulfide bond (-S-S-) to two thiol groups (-SH) and the nitro group (-NO₂) to an amine (-NH₂). Achieving this with high selectivity and conversion requires a carefully chosen reducing agent.
Core Causality: Different reducing agents have varying potentials and selectivities. A weak reducing agent may only cleave the disulfide bond, leaving the nitro group intact. An overly harsh or non-selective agent can lead to over-reduction or the formation of undesired intermediates like hydroxylamines, azo, or azoxy compounds.[3]
Comparison of Reducing Systems: I have summarized the most effective reducing systems in the table below. The choice depends heavily on the scale of your reaction and the equipment available.
| Reducing System | Typical Conditions | Pros | Cons / Common Side Reactions |
| Sodium Borohydride (NaBH₄) | NaBH₄ in THF or EtOH, often with a Lewis acid or phase transfer catalyst. | Cost-effective, operationally simple, good for small to medium scale. | Can be slow. May require heating, which can lead to side products. Reduction of the nitro group can sometimes stall at the hydroxylamine stage. |
| Zinc Dust / Acetic Acid | Zn dust in a solvent like acetic acid or aqueous HCl. | Powerful, effective, and drives the reaction to completion. | Highly exothermic reaction, requires careful temperature control. The workup can be complex due to zinc salts. |
| Catalytic Hydrogenation | H₂ gas (50-100 psi), 5-10% Pd/C, in a solvent like Ethanol or Ethyl Acetate. | Clean reaction with high atom economy. The catalyst is filtered off, simplifying workup.[4] | Requires specialized high-pressure hydrogenation equipment. Risk of dehalogenation (loss of fluorine) with some catalysts, though less common for fluorine than for bromine or iodine.[5] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in a solvent like Ethanol or concentrated HCl. | Highly chemoselective for nitro group reduction and effective for disulfide cleavage.[5] Tolerates many other functional groups. | Generates stoichiometric tin waste, which requires proper disposal. |
Recommended Troubleshooting Workflow:
Caption: Troubleshooting logic for the nitro-disulfide reduction step.
Question 3: My final product is a dark oil that degrades over time, and the yield is lower than expected after purification. How can I improve purity and stability?
Answer: This issue points to two distinct but related problems: oxidation during workup and inefficient purification. Aromatic thiols, especially those with electron-donating amino groups, are highly susceptible to air oxidation, which re-forms the disulfide impurity.
Core Causality: Oxygen from the atmosphere readily oxidizes the thiol (-SH) to the disulfide (-S-S-), which is a common impurity that is difficult to separate from the desired product. The dark color often results from minor, highly conjugated polymeric impurities.
Self-Validating Protocol for Workup and Purification:
-
Inert Atmosphere Workup: Once the reduction is complete, conduct all subsequent steps (quenching, extraction, solvent removal) under an inert atmosphere (Nitrogen or Argon) to the greatest extent possible.
-
Reductive Quench: When quenching the reaction, consider adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) to the aqueous solution. This will help prevent oxidation during the extraction process.
-
Degas Solvents: Use solvents that have been degassed by bubbling N₂ through them for 15-20 minutes prior to use in extraction and chromatography.
-
Purification Strategy:
-
Vacuum Distillation: For multi-gram scales, this is the preferred method. This compound has a predicted boiling point around 237 °C, so distillation will require high vacuum.[6] This effectively removes non-volatile impurities like the disulfide.
-
Column Chromatography: Use silica gel that has been deoxygenated. Prepare a slurry of silica in your eluent and bubble N₂ through it for 10 minutes before packing the column. Run the column under a slight positive pressure of N₂.
-
-
Storage: The purified product should be stored in an amber vial under an argon or nitrogen atmosphere at low temperatures (-20 °C is ideal) to prolong its shelf life.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a reliable method to monitor the final reduction step by TLC? A1: Use a mobile phase like 30% Ethyl Acetate in Hexane. The disulfide starting material will be less polar (higher Rf) than the final aminothiol product. You can visualize the spots using a UV lamp (254 nm). Additionally, a potassium permanganate (KMnO₄) stain is very effective; thiols will show up as yellow spots on a purple background almost immediately.
Q2: Are there any major safety concerns I should be aware of? A2: Yes. Benzenethiols are known for their potent and unpleasant odors. All work should be conducted in a well-ventilated fume hood. Furthermore, thiols are toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use a different starting material, like 4-fluoroaniline? A3: Yes, routes from 4-fluoroaniline are possible, but they often involve more steps or less selective reactions. For instance, direct introduction of a thiol group ortho to an amine is challenging. A common method involves protecting the amine, directing a sulfur-containing group to the ortho position, and then deprotecting. The nitro-disulfide route described here is often more direct and higher-yielding for achieving this specific substitution pattern.
References
- BenchChem Technical Support. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 131105-89-0.
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem Application Notes. (2025). Synthesis and Utility of 2-Amino-4-bromobenzenethiol in Heterocyclic Chemistry.
Sources
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- 4. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 131105-89-0 [m.chemicalbook.com]
Technical Support Center: 2-Amino-4-fluorobenzenethiol Chemistry
Welcome to the technical support guide for 2-Amino-4-fluorobenzenethiol (AFT). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a key intermediate in the synthesis of pharmaceuticals and functional materials, prized for its dual nucleophilic centers—the aromatic amine and the thiol. However, this very reactivity presents unique challenges. This guide provides in-depth, field-proven insights into the common side reactions, with troubleshooting protocols and FAQs to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintain the integrity of AFT. The thiol group is susceptible to air oxidation.[1][2]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Temperature: Keep refrigerated at 2-8°C to minimize degradation.[3]
-
Container: Use an amber glass bottle or a container that protects the contents from light.
-
Handling: When weighing or transferring the material, do so quickly and, if possible, in a glovebox or under a stream of inert gas to minimize air exposure. Use clean, dry spatulas and glassware to avoid introducing contaminants that can catalyze side reactions.
Q2: My AFT solution has turned cloudy and a white/yellow precipitate has formed. What is it?
A2: The most common cause for this observation is the oxidation of the thiol group to form the corresponding disulfide, 4,4'-difluoro-2,2'-dithiodianiline. This dimerization occurs upon exposure to atmospheric oxygen.[1] This disulfide is significantly less soluble in many organic solvents than the monomeric thiol, causing it to precipitate.
Q3: Which functional group is more reactive, the amine (-NH₂) or the thiol (-SH)?
A3: The relative reactivity is not absolute and depends heavily on the reaction conditions (especially pH) and the nature of the electrophile, a concept explained by the Hard and Soft Acids and Bases (HSAB) theory.[4]
-
The Thiol/Thiolate: The thiol (-SH) has a pKa of approximately 7.4.[5] At pH values above this, it is deprotonated to the thiolate anion (-S⁻), which is a potent soft nucleophile. Thiolates react preferentially with soft electrophiles like alkyl halides (in Sₙ2 reactions), Michael acceptors (α,β-unsaturated carbonyls), and heavy metals.[4][6]
-
The Amine: The aromatic amine (-NH₂) is a harder nucleophile than the thiol. It reacts preferentially with hard electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines).[7]
In neutral or acidic conditions, the thiol exists predominantly in its protonated -SH form, which is less nucleophilic, making the amine the more reactive site for many reagents. In basic conditions, the formation of the thiolate anion makes it the dominant nucleophile for a wide range of reactions.
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured to help you diagnose and solve specific experimental problems.
Issue 1: Formation of an Unexpected High Molecular Weight Byproduct
-
Problem: During my reaction, I observe a major byproduct with a mass of approximately 284.3 g/mol . My starting material, AFT, has a molecular weight of 143.18 g/mol . This leads to low yields of my desired product.
-
Probable Cause: You are observing the formation of the disulfide dimer (4,4'-difluoro-2,2'-dithiodianiline) via oxidative coupling of two AFT molecules. The molecular weight of this dimer is (143.18 * 2) - 2.02 = 284.34 g/mol . This is the most common side reaction for this and related thiol compounds.[1][8] Oxidation is often catalyzed by trace metal ions or exposure to atmospheric oxygen, especially under neutral to basic conditions.[1][9]
-
Solutions & Preventative Measures:
-
Implement Anaerobic Conditions: The most effective solution is to rigorously exclude oxygen.
-
Solvent Degassing: Before use, degas all solvents by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Run the reaction in a flask equipped with a nitrogen or argon balloon or manifold.
-
-
Control pH: Thiol oxidation is significantly faster at higher pH because of the increased concentration of the more easily oxidized thiolate anion.[1] If your reaction can tolerate it, maintaining a slightly acidic pH (6.0-7.0) can slow down oxidation.
-
Add a Reducing Agent (for remediation): If the disulfide has already formed, it can often be cleaved back to the thiol.
-
TCEP (Tris(2-carboxyethyl)phosphine): Add 1.1 equivalents of TCEP to your reaction mixture or during workup. TCEP is effective over a wide pH range, is odorless, and is selective for disulfide reduction.
-
DTT (Dithiothreitol): Can also be used, but it has a strong odor and is most effective at pH > 7.
-
-
Chelating Agents: Add a small amount of EDTA (ethylenediaminetetraacetic acid) to the reaction buffer or aqueous phase during workup. EDTA chelates trace metal ions (like Cu²⁺ or Fe³⁺) that can catalyze thiol oxidation.[9]
-
Issue 2: Poor Selectivity in Reactions with Electrophiles
-
Problem: I am trying to perform a reaction at the thiol group (e.g., alkylation), but I am getting a significant amount of N-alkylated byproduct. Conversely, when targeting the amine (e.g., acylation), I see S-acylated side products.
-
Probable Cause: You have a competition between the two nucleophilic sites. The outcome is dictated by the electrophile's nature (HSAB principle) and the reaction conditions.[4][10]
-
Hard Electrophiles (e.g., Acyl Chlorides, Chloroformates): Prefer the harder amine nitrogen.
-
Soft Electrophiles (e.g., Iodoalkanes, Michael Acceptors): Prefer the softer thiol/thiolate sulfur.
-
Borderline Electrophiles (e.g., Benzyl Bromide): Can react at both sites, leading to product mixtures.
-
-
Solutions & Strategic Approaches:
-
pH Control: As discussed, pH is your primary tool for modulating reactivity. To favor S-alkylation, use a mild base (e.g., K₂CO₃, Et₃N) to generate the thiolate without making the conditions so basic that the amine's reactivity becomes problematic. To favor N-acylation, you can run the reaction in a non-basic solvent like DCM with a non-nucleophilic base like pyridine.
-
Use of Protecting Groups: For complete selectivity, the best strategy is to temporarily protect the non-reacting functional group.
-
To React at the Thiol: Protect the amine, commonly as a Boc-carbamate. The Boc group is stable to many conditions used for thiol modification and can be easily removed later with acid (e.g., TFA).
-
To React at the Amine: Protect the thiol. Common thiol protecting groups include the trityl (Trt) or Acm (acetamidomethyl) groups. However, for AFT, protecting the amine is generally more straightforward.
-
-
Issue 3: Unwanted Cyclization or Polymerization
-
Problem: In a reaction intended to modify the amine or thiol, I am getting a complex mixture of products, some of which appear to be polymeric or a result of intramolecular cyclization.
-
Probable Cause: The ortho relationship of the amine and thiol groups makes AFT a prime candidate for cyclization reactions, particularly with reagents containing two electrophilic sites or that can form an intermediate capable of cyclizing.[7][11] For example, reaction with aldehydes or ketones can lead to the formation of a benzothiazoline intermediate, which can then be oxidized to a stable benzothiazole.[7] Reaction with bifunctional electrophiles can lead to polymerization.
-
Solutions & Preventative Measures:
-
Reagent Choice: Be mindful of the reagents used. Avoid bifunctional reagents unless polymerization or macrocyclization is the goal. When using aldehydes or ketones, be aware that benzothiazole formation is a likely and often desired pathway.[7]
-
Controlled Addition: Use slow, dropwise addition of reagents (syringe pump) to keep the instantaneous concentration of the electrophile low. This favors intramolecular reactions over intermolecular polymerization.
-
Protecting Groups: As with selectivity issues, protecting one of the functional groups will prevent it from participating in unwanted cyclization pathways.
-
Part 3: Key Experimental Protocols
Protocol 1: Standard Procedure for Preventing Thiol Oxidation in a Reaction
This protocol provides a general workflow for setting up a reaction while minimizing the risk of disulfide formation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvent Degassing: Place your chosen reaction solvent in a flask and sparge with nitrogen or argon gas through a long needle for at least 30 minutes.
-
Reagent Preparation:
-
Weigh this compound (AFT) and other solid reagents in a glovebox or quickly in the air and immediately place them in the reaction flask.
-
Purge the flask with inert gas for 5-10 minutes.
-
-
Reaction Setup:
-
Add the degassed solvent to the flask containing the AFT via cannula or a dry syringe.
-
If using an aqueous buffer, ensure it has also been degassed and consider adding EDTA to a final concentration of 1 mM.
-
Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).
-
-
Workup: When the reaction is complete, perform the aqueous workup using degassed water. If column chromatography is required, consider adding a very small amount (e.g., 0.1%) of a reducing agent like TCEP to the eluent to prevent on-column oxidation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Nitrogen or Argon | Excludes O₂ to prevent disulfide formation.[1] |
| Solvents | Degassed prior to use | Removes dissolved O₂. |
| pH (if applicable) | 6.5 - 7.5 | Minimizes formation of the highly reactive thiolate anion.[1] |
| Additives | EDTA (1 mM) | Chelates catalytic metal ions.[9] |
Table 1: Recommended Conditions to Prevent AFT Oxidation.
Protocol 2: Selective N-Boc Protection of this compound
This protocol allows for the selective protection of the amine, freeing the thiol for subsequent reactions.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected product.
-
-
Purification: Purify the product by flash column chromatography if necessary.
Part 4: Visualization of Key Pathways
The following diagrams illustrate the critical reaction pathways discussed in this guide.
Caption: The primary side reaction: Reversible oxidation to the disulfide dimer.
Caption: HSAB principle dictates the selectivity of electrophilic attack.
Caption: A logical workflow for troubleshooting common AFT reaction issues.
References
- Synthesizing method of 2-amino-4'-fluoro-benzophenone.
-
Zhang, L., & Li, D. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by . University of Waterloo Institutional Repository. [Link]
- Method for promoting disulfide bond formation in recombinant proteins.
-
Szostak, M., & Szostak, R. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization . ChemRxiv. [Link]
-
Suhaim, M. M., & Salih, S. S. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4 . Baghdad Science Journal. [Link]
-
Diazotisation . Organic Chemistry Portal. [Link]
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Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids . ResearchGate. [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) . MDPI. [Link]
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Parra, J., et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation . Free Radical Biology and Medicine. [Link]
-
SAFETY DATA SHEET: 4-Fluorothiophenol . Thermo Fisher Scientific. [Link]
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Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles . Frontiers in Chemistry. [Link]
-
Demchenko, A. M., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes . The Journal of Organic Chemistry. [Link]
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Technical Support Center: Optimizing Benzothiazole Formation
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of benzothiazole derivatives.
Introduction
Benzothiazoles are a vital class of heterocyclic compounds due to their wide range of applications in medicinal chemistry, materials science, and as vulcanization accelerators.[1][2][3] The most common and versatile method for their synthesis is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives.[1][4][5][6] While seemingly straightforward, this reaction is often plagued by issues like low yields, challenging purifications, and unwanted side reactions.[1][2][7] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve optimal results in your benzothiazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
A low yield of the desired benzothiazole is one of the most frequent challenges. The root cause can often be traced back to several key factors.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Poor Quality of Starting Materials | Solution: Ensure the purity of your 2-aminothiophenol and the corresponding carbonyl compound. 2-aminothiophenol is particularly susceptible to oxidation, which can be identified by a discoloration of the typically colorless or pale-yellow liquid.[8] Using a freshly opened bottle or purifying it by distillation before use is highly recommended. Rationale: The thiol group (-SH) in 2-aminothiophenol can readily oxidize to form a disulfide byproduct, which will not participate in the desired cyclization reaction, thereby reducing the yield.[8] |
| Inefficient Catalyst or Suboptimal Catalyst Loading | Solution: The choice and amount of catalyst are critical. For reactions with aldehydes, a wide range of catalysts, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid), Lewis acids, and various metal-based catalysts, have proven effective.[9][10][11] A common and efficient system involves using hydrogen peroxide (H₂O₂) in combination with hydrochloric acid (HCl).[4][5] For carboxylic acids, stronger dehydrating agents like polyphosphoric acid (PPA) are often necessary.[6] Rationale: The catalyst's role is to activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminothiophenol.[1][11] Insufficient catalysis leads to a sluggish reaction. |
| Suboptimal Reaction Temperature | Solution: The optimal temperature is highly dependent on the specific substrates and catalyst used.[7] Some reactions proceed efficiently at room temperature, particularly with reactive aldehydes, while others require heating to reflux.[5][8] If you observe low conversion at room temperature, gradually increase the temperature. Conversely, if you see the formation of multiple side products at elevated temperatures, lowering the temperature may improve selectivity.[8] Rationale: Higher temperatures increase the reaction rate but can also promote side reactions, such as self-condensation of the aldehyde or degradation of the product.[8] |
| Inefficient Cyclization and/or Oxidation | Solution: The final step in many benzothiazole syntheses is the oxidation of a dihydrobenzothiazole intermediate to the aromatic benzothiazole.[7] Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is left open to the air.[7] In other cases, an explicit oxidizing agent like H₂O₂ or dimethyl sulfoxide (DMSO) is required.[7][10] Rationale: If the oxidation step is inefficient, the reaction will stall at the non-aromatic intermediate, leading to a low yield of the desired product.[7] |
Problem 2: Formation of Significant Side Products
The presence of multiple spots on your TLC plate can indicate the formation of unwanted byproducts, complicating purification and reducing the isolated yield.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Oxidation of 2-Aminothiophenol | Solution: As mentioned, the thiol group can oxidize to form a disulfide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[8] Rationale: Oxygen from the air can facilitate the oxidative coupling of two molecules of 2-aminothiophenol. |
| Self-Condensation of Aldehyde | Solution: Under certain conditions, especially with basic catalysts or at high temperatures, aldehydes can undergo self-condensation (e.g., aldol condensation).[8] Using milder reaction conditions or a different catalyst system can mitigate this. Rationale: The enolizable protons of some aldehydes can be abstracted, leading to nucleophilic attack on another aldehyde molecule. |
| Formation of Benzothiazoline Intermediate | Solution: If the oxidation step is incomplete, the isolated product may be the benzothiazoline intermediate. This is more common with aliphatic aldehydes.[12][13] If this is the case, you may need to introduce a dedicated oxidation step, for example, using pyridinium chlorochromate (PCC).[4][12] Rationale: The driving force for the final aromatization step is lower for some substrates, requiring a stronger oxidant. |
Problem 3: Difficulty in Product Isolation and Purification
Even with a good reaction yield, challenges in isolating and purifying the final product can lead to significant losses.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Product is Highly Soluble in the Reaction Solvent | Solution: If your product does not precipitate upon cooling, try adding a non-solvent to induce precipitation.[7] For example, if your reaction is in ethanol, adding cold water can often cause the product to crash out.[7][8] If the product remains in solution, extraction with a suitable organic solvent followed by evaporation will be necessary.[10] Rationale: By changing the polarity of the solvent system, the solubility of the desired product can be significantly reduced, leading to its precipitation. |
| Product is an Oil or Gummy Solid | Solution: Oily products can sometimes be solidified by trituration with a non-polar solvent like hexane. If this fails, purification by column chromatography is the best approach.[4][14] Rationale: Trituration helps to remove impurities that may be preventing the product from crystallizing. Column chromatography separates compounds based on their polarity. |
| Product Degradation on Silica Gel | Solution: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[7] If you observe streaking or product loss during column chromatography, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in your eluent. Rationale: The basic nitrogen in the benzothiazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?
A1: The reaction typically proceeds through a three-step sequence:
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a non-aromatic benzothiazoline ring.[10]
-
Oxidation: The benzothiazoline intermediate is then oxidized to the final aromatic benzothiazole product.[7][10]
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preventing oxidation of 2-Amino-4-fluorobenzenethiol during reaction
Introduction: The Challenge of Handling 2-Amino-4-fluorobenzenethiol
Welcome to the technical support guide for this compound. This valuable building block is instrumental in the synthesis of various pharmaceutical and materials science targets, including benzothiazoles.[1][2] However, its utility is matched by its primary challenge: the high susceptibility of its thiol group (-SH) to oxidation.
The principal degradation pathway is the dimerization of two molecules via the formation of a disulfide bond (-S-S-), yielding the often-insoluble and unreactive 2,2'-diamino-4,4'-difluorodiphenyl disulfide. This oxidation is readily promoted by atmospheric oxygen and can be catalyzed by trace metal ions or basic conditions.[3][4] Failure to prevent this side reaction is a leading cause of inconsistent results, low yields, and complex purification challenges.
This guide provides field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity of your this compound throughout your experimental workflow.
Core Mechanism: Thiol Oxidation Pathway
The oxidation process begins with the deprotonation of the thiol group to form a thiolate anion (RS⁻). This anion is a potent nucleophile and is rapidly oxidized.[3] Understanding this is key to prevention, as controlling the factors that favor thiolate formation (like pH) and eliminating the oxidant (oxygen) are the most effective strategies.
Caption: Oxidation of this compound to its disulfide dimer.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered when working with this compound.
Part 1: Proactive Strategies & Best Practices
Q1: What is the primary cause of this compound degradation during my reaction?
A1: The overwhelming cause is the oxidation of the thiol group to a disulfide.[4] This process is primarily driven by three factors:
-
Dissolved Oxygen: Atmospheric oxygen is the most common oxidizing agent.[3][5]
-
Trace Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe³⁺, can act as catalysts, significantly accelerating the rate of oxidation.[3][6]
-
Basic pH: A pH above the pKa of the thiol group (~8.5) leads to the formation of the highly reactive thiolate anion (S⁻), which is much more susceptible to oxidation than the protonated thiol (SH).[3][7]
Q2: How should I properly store and handle the reagent to ensure its stability?
A2: Proper storage is the first line of defense. The material safety data sheet (MSDS) recommends storing the compound under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.[4][8][9][10]
-
Atmosphere: Store in a tightly sealed container that has been flushed with nitrogen or argon. For frequent use, consider storing inside a glovebox.
-
Temperature: Refrigeration (2-8°C) is recommended for short-term storage, while freezing (-20°C) is advisable for long-term stability.[4]
-
Light: Use an amber vial or wrap the container in foil to protect it from light, which can also promote oxidation.[4]
Q3: My reaction is failing or giving inconsistent results. What are the essential steps for setting up an air-free reaction to protect the thiol?
A3: Implementing air-free techniques is critical for success. The two most common methods are using a Schlenk line or a glovebox .[11][12][13] These techniques create an inert nitrogen or argon atmosphere, preventing the reagent from coming into contact with oxygen.[12][13]
A typical workflow involves drying your glassware, assembling it, and then removing the air and replacing it with an inert gas through a series of "evacuate-refill" cycles.[11][12]
Caption: Workflow for setting up an air-free (Schlenk) reaction.
Q4: What is the best way to degas my solvents, and why is it so important?
A4: Solvents readily dissolve atmospheric oxygen, which must be removed before use. Failure to do so will negate the benefits of working under an inert atmosphere. The two most effective methods are Freeze-Pump-Thaw and Sparging .[5][12]
| Method | Procedure | Pros | Cons | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the solvent is thawed to release dissolved gases. This is repeated 3 times.[12] | Highly effective for removing all dissolved gases. | Time-consuming; not suitable for large volumes or low-freezing-point solvents. | Rigorous air-free applications; small to moderate solvent volumes. |
| Sparging (Bubbling) | An inert gas (N₂ or Ar) is bubbled through the solvent via a long needle or fritted tube for 30-60 minutes. | Fast, simple, and suitable for large volumes. | May not remove all traces of oxygen; can evaporate some solvent over time. | Most standard applications where trace oxygen is tolerable. |
Q5: Can I use additives in my reaction to further protect the thiol group?
A5: Yes, several additives can provide an additional layer of protection. Their use depends on compatibility with your reaction chemistry.
| Agent Type | Example | Mechanism of Action | Typical Concentration | Consideration |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reversibly reduces any disulfide bonds that form back to free thiols. It is stable and does not react with many common functional groups.[4][5] | 0.1 - 1.0 mM | TCEP is often preferred over DTT, as excess DTT must be removed before certain subsequent reactions (e.g., maleimide chemistry).[5] |
| Reducing Agent | DTT (Dithiothreitol) | A strong reducing agent that effectively prevents disulfide formation.[14] | 0.1 - 1.0 mM | Can interfere with certain reagents; has a strong odor. |
| Chelating Agent | EDTA (Ethylenediaminetetraacetic acid) | Sequesters (binds to) trace metal ions, preventing them from catalyzing the oxidation reaction.[3][5] | 1 - 5 mM | Highly effective when metal contamination is suspected from glassware, reagents, or buffers. |
Part 2: Reactive Strategies & Troubleshooting
Q6: My reaction solution turned cloudy and a white/yellow precipitate formed shortly after adding the this compound. What happened?
A6: This is a classic sign of rapid oxidation. The disulfide dimer is significantly less soluble than the monomeric thiol in many organic solvents, causing it to precipitate out of the solution.[4] This indicates that your air-free technique was likely insufficient or your solvent was not properly degassed.
Q7: How can I confirm that my starting material has oxidized or that the precipitate is the disulfide dimer?
A7: Several analytical techniques can confirm oxidation:
-
Thin-Layer Chromatography (TLC): The disulfide dimer will have a different Rf value than the starting thiol. You can often spot both in a degraded sample.
-
Mass Spectrometry (MS): The dimer will have a mass-to-charge ratio (m/z) corresponding to double the mass of the monomer minus two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR): The proton and carbon environments around the sulfur atom will change significantly upon disulfide formation.
-
Quantitative Test: Before starting your reaction, you can quantify the free thiol content using Ellman's reagent (DTNB) to ensure the purity of your starting material.[4][5]
Q8: I suspect oxidation has already occurred in my reaction flask. Can I salvage the material?
A8: In many cases, yes. If your desired product and other reagents are stable to reducing conditions, you can attempt to reverse the oxidation in situ.
-
Add a Reducing Agent: Introduce a molar excess (2-5 equivalents relative to the suspected amount of disulfide) of a reducing agent like TCEP directly into the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes. The reducing agent will cleave the disulfide bond, regenerating the active thiol.[4]
-
Proceed with Caution: Be aware that the reducing agent and its byproducts are now in your reaction. This may or may not interfere with subsequent steps or purification.
If the reaction is complete and you have a mixture of your product and the disulfide dimer, the most common approach is purification via column chromatography, as the polarity of the dimer is different from the desired product.[11]
Detailed Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Oven-dry all glassware (flask, condenser, etc.) at >120°C for at least 4 hours, or preferably overnight.[15]
-
Assembly: While still hot, assemble the glassware and immediately connect it to a Schlenk line. Use a thin, even layer of vacuum grease on all joints.
-
Evacuate-Refill Cycle: Ensure the connection to the inert gas line is closed. Open the stopcock on your flask to the vacuum manifold and evacuate the system for 5-10 minutes until a good vacuum is established.
-
Refill: Close the stopcock to the vacuum line. Cautiously open the stopcock to the inert gas line to backfill the flask with nitrogen or argon. You should see a slight positive pressure indicated by a bubbler.[15]
-
Repeat: Repeat steps 3 and 4 at least two more times to ensure all atmospheric gases are removed.[12]
-
Solvent Addition: Add your previously degassed solvent to the flask via a gas-tight syringe or a cannula transfer under a positive flow of inert gas.[12][15]
-
Reagent Addition: Add the this compound (and other reagents) as a solid under a positive flow of inert gas or as a solution in degassed solvent via syringe. The system should remain under a slight positive pressure of inert gas for the duration of the reaction.[15]
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Wikipedia. Air-free technique. [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]
-
Lisa Nichols. (2022). Inert Atmosphere [Video]. YouTube. [Link]
-
ResearchGate. (2016). How to prevent disulfide bond scrambling?. [Link]
-
Chemstock. (n.d.). Chemwatch MSDS 35940 - 2-AMINOTHIOPHENOL. [Link]
-
PubMed. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. [Link]
-
PubMed Central (PMC). (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. [Link]
-
PubMed Central (PMC). (n.d.). Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study. [Link]
-
PubMed Central (PMC). (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
PubChem. 2-Amino-4-chlorobenzenethiol. [Link]
-
National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
PubMed Central (PMC). (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. [Link]
-
PubMed Central (PMC). (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
- Google Patents.
-
MDPI. (n.d.). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. [Link]
-
Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents. [Link]
-
Wikipedia. 2-Aminothiophenol. [Link]
-
The Rockefeller University Press. (n.d.). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. [Link]
-
University at Albany, Scholars Archive. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. [Link]
-
PubMed. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic mechanism for the biomimetic oxidation of benzoin by p-benzoquinone in the presence of {Fe4S4} complexes with bulky arenethiolate or cysteine-containing tripeptide ligands. [Link]
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Technical Support Center: Troubleshooting Low Yield in Condensation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in condensation reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
A condensation reaction is a powerful tool in organic synthesis where two molecules combine, typically with the loss of a small molecule like water.[1][2] However, their frequent reliance on chemical equilibrium means that achieving a high yield requires careful control over various experimental parameters. This guide provides a structured, question-and-answer approach to systematically troubleshoot your reaction.
Tier 1: Foundational Checks - Reagents & Reaction Setup
This section addresses the most common and often overlooked sources of error. Before delving into complex mechanistic problems, ensure these foundational aspects are correct.
Q1: I'm getting a low yield. Could my reagents or solvents be the problem?
A1: Absolutely. The purity and handling of your starting materials are paramount.
-
Purity of Reactants: Impurities can introduce side reactions or poison your catalyst.[3][4] An incorrect molar ratio due to impure starting material is a common cause of low yield.[3]
-
Expert Insight: For example, an aldehyde reactant contaminated with its corresponding carboxylic acid (due to air oxidation) can neutralize a basic catalyst, stalling reactions like the Aldol or Knoevenagel condensation.
-
-
Solvent Quality (The "Is it really dry?" problem): Many condensation reactions produce water, making them equilibrium-limited.[5][6] Starting with wet solvents shifts the equilibrium towards the reactants from the very beginning, crippling your potential yield.
-
Catalyst Activity: Catalysts can degrade over time. A base might absorb atmospheric CO₂, an acid might absorb water, and a metal catalyst might be oxidized or poisoned from a previous reaction.[8][9] Always use a fresh or properly stored catalyst.
Protocol 1: Quick Purity & Solvent Checks
-
Reactant Verification:
-
Run a quick Thin-Layer Chromatography (TLC) of your starting materials against a trusted standard if available.
-
Check the melting point of solid reagents. Significant deviation from the literature value indicates impurity.
-
For critical reactions, obtain a fresh ¹H NMR spectrum to confirm identity and check for obvious impurities.
-
-
Solvent Water Content:
-
Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).
-
For highly sensitive reactions, consider titration with a Karl Fischer reagent to quantify water content.
-
Tier 2: Optimizing Reaction Conditions
If your reagents and setup are pristine, the next step is to scrutinize the reaction parameters you've chosen.
Q2: My reaction stalls before completion. How do I drive the equilibrium forward?
A2: This is the central challenge for many condensation reactions. Because the reaction is reversible, you must actively intervene to favor product formation.[6][10]
There are two primary strategies based on Le Châtelier's principle:
-
Use an Excess of a Reactant: Driving the reaction with a large excess (5-100 fold) of one of the starting materials (typically the cheaper or more easily removed one) can significantly shift the equilibrium to the product side.[5][11] A study on the Fischer esterification showed that increasing the excess of alcohol from 1:1 to 10:1 with the carboxylic acid could boost the yield from 65% to 97%.[5]
-
Remove a Product as it Forms: For condensations that produce water, its continuous removal is often the most effective strategy for achieving high yields.[6][8][12]
Comparison of Water Removal Techniques
| Technique | Principle | Best For | Considerations |
| Dean-Stark Trap | Azeotropic distillation | Reactions run at or above the boiling point of the water-solvent azeotrope (e.g., in toluene, xylene).[13][14] | Requires a solvent that is immiscible with water. Can be difficult on a very small scale.[11][15] |
| Molecular Sieves | Adsorption | Reactions at any temperature. Good for small-scale reactions where a Dean-Stark is impractical.[11][12] | Use activated sieves (dried in an oven). Ensure the pore size (e.g., 4Å) is appropriate to trap water but not your reactants.[6] |
| Drying Agents | Chemical reaction | Can be used in-situ. | The agent (e.g., MgSO₄) must be inert to reactants and conditions. May complicate workup.[11] |
Protocol 2: Setting up a Dean-Stark Apparatus
-
Assembly: Set up a round-bottom flask on a heating mantle with a magnetic stir bar. Attach the Dean-Stark trap to the flask. Fit a reflux condenser into the top of the trap.[7][16]
-
Solvent Choice: Use a solvent that forms a lower-boiling azeotrope with water and is less dense than water (e.g., toluene, benzene).[14]
-
Operation: Heat the reaction to reflux. The solvent-water azeotrope will vaporize, condense, and collect in the trap.[16] The denser water will separate and collect in the graduated portion of the trap, while the lighter solvent overflows and returns to the reaction flask.[13]
-
Monitoring: The reaction is complete when water stops collecting in the trap. The collected volume can be compared to the theoretical amount to monitor progress.[14]
Q3: Is it possible my temperature or reaction time is wrong?
A3: Yes. Reaction kinetics and thermodynamics are critically balanced.
-
Temperature:
-
Reaction Time:
The best practice is to monitor the reaction's progress.
Workflow 1: Reaction Monitoring
Monitoring the disappearance of starting materials and the appearance of the product is the only way to know the optimal time to stop the reaction.[4][9]
-
TLC (Thin-Layer Chromatography): A fast, simple, and inexpensive method for qualitative monitoring.[3][17]
-
HPLC/GC (High-Performance Liquid Chromatography / Gas Chromatography): Provides quantitative data on the concentration of reactants and products.[17][18]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): Can be used for in-situ monitoring to get real-time, quantitative, and structural information without disturbing the reaction.[18][19][20]
Tier 3: Investigating Mechanistic Problems
If the fundamentals are sound and conditions are optimized, deeper mechanistic issues may be at play.
Q4: I'm getting multiple products. What kind of side reactions should I look for?
A4: The specific side reactions depend on the type of condensation.
-
Self-Condensation: In "crossed" condensations like the Aldol or Claisen, if both reactants can form an enolate, you can get a mixture of four or more products.[3][21]
-
Solution: To improve selectivity, use a non-enolizable electrophile (e.g., benzaldehyde in a crossed Aldol) or pre-form one enolate using a strong, non-nucleophilic base like LDA.[3]
-
-
Michael Addition: The α,β-unsaturated product of a Knoevenagel or Aldol condensation can sometimes react with another equivalent of the nucleophile.[9]
-
Cannizzaro Reaction: If using a non-enolizable aldehyde (like benzaldehyde) with a strong base, it can disproportionate into an alcohol and a carboxylic acid, consuming your reactant.[3]
-
Polymerization: Aldehydes, in particular, can be prone to polymerization in the presence of strong acids or bases.[3]
Q5: Could my catalyst be the problem?
A5: Yes, catalyst issues are a frequent cause of failed reactions.
-
Incorrect Catalyst Choice: A base that is too strong can promote self-condensation, while one that is too weak may not deprotonate the nucleophile effectively.[9]
-
Catalyst Poisoning: This occurs when a substance binds to the active sites of a catalyst, reducing its effectiveness.[22][23] Common poisons for metal catalysts include sulfur compounds, halides, and carbon monoxide.[24][25] Even byproducts can sometimes inhibit the catalyst.
Diagram 1: General Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for diagnosing the root cause of a low-yield reaction.
Caption: A systematic workflow for troubleshooting low yields in condensation reactions.
Tier 4: Workup & Purification
Even a high-yielding reaction can result in a low isolated yield if the product is lost during workup and purification.[27][28]
Q6: My crude yield looks good on TLC/NMR, but my final yield is low. Where could I be losing my product?
A6: Product loss during post-reaction manipulations is a common and frustrating problem.[27]
-
Aqueous Workup/Extractions:
-
Incorrect pH: Ensure the aqueous layer is at a pH where your product is uncharged and has maximum solubility in the organic layer. A basic product might need a basic wash (e.g., NaHCO₃), while an acidic product would require an acidic wash.
-
Emulsions: Emulsions can trap product at the interface. Try adding brine (saturated NaCl solution) to break the emulsion.
-
Product Solubility: Your product might have some solubility in the aqueous layer. Back-extract the aqueous layer with fresh solvent to recover dissolved product.[28]
-
-
Drying and Solvent Removal:
-
Chromatography:
-
Streaking/Decomposition: If your product is acid-sensitive, silica gel can cause it to streak or decompose. Consider neutralizing the silica with triethylamine or using a different stationary phase like alumina.[27]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel.
-
Diagram 2: Decision Tree for Water Removal
This diagram helps in selecting the appropriate method for removing water to drive a condensation reaction to completion.
Caption: A decision tree to select an appropriate water removal technique.
Frequently Asked Questions (FAQs)
-
Q: How do I know if my reaction is reversible?
-
A: Most condensation reactions that eliminate a small, stable molecule like water or an alcohol are, in principle, reversible.[1][5] Reactions like Fischer esterification, imine formation, and the Aldol addition are classic examples.[6][29] If the dehydration step of an Aldol reaction is performed under heat, it is often irreversible and helps pull the preceding equilibrium forward.[3]
-
-
Q: My reaction is clean but very slow. What's the first thing I should change?
-
Q: I can't separate my product from the starting material. What should I do?
-
A: This indicates an incomplete reaction. First, try to drive the reaction to completion using the methods described in Tier 2. If the reaction has stalled, you may need to reconsider the reaction conditions entirely (solvent, catalyst, temperature). If separation is the only option, try optimizing your column chromatography with a shallower solvent gradient.
-
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Grokipedia. Dean–Stark apparatus.
- University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Organic Chemistry Tutor. Fischer Esterification.
-
BYJU'S. Fischer esterification reaction. Retrieved from [Link]
-
ResearchGate. (2014, May 6). How to remove water in a condensation reaction on microscale (without Dean Stark)? Retrieved from [Link]
-
Vinci Technologies. Dean stark extractor. Retrieved from [Link]
-
Chemistry Steps. Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
University of York. Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]
-
Wikipedia. Dean–Stark apparatus. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF. Retrieved from [Link]
-
Bruker. Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. Optimization of the condensation reaction conditions (Scheme 1). Retrieved from [Link]
-
ResearchGate. Optimization of the Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Retrieved from [Link]
-
SpringerLink. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]
-
Open Access Pub. Condensation Reactions. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. Condensation reaction. Retrieved from [Link]
- Google Patents. US3234125A - Removal of water from aqueous solutions.
-
Matthiesen. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Wikipedia. Catalyst poisoning. Retrieved from [Link]
-
ResearchGate. Optimization of the condensation conditions. a. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
YouTube. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone. Retrieved from [Link]
-
Making Molecules. (2024, May 20). Aldol-like Reactions. Retrieved from [Link]
-
Britannica. Catalyst poison. Retrieved from [Link]
-
OrgoSolver. Aldol Condensation and Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
U.S. Department of Energy. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
-
Wikipedia. Aldol reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
- 1. Condensation reaction - Wikipedia [en.wikipedia.org]
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- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
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- 15. Vinci Technologies | Dean stark extractor [vinci-technologies.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. asahilab.co.jp [asahilab.co.jp]
- 21. Aldol-like Reactions — Making Molecules [makingmolecules.com]
- 22. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 23. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 26. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 27. Troubleshooting [chem.rochester.edu]
- 28. How To [chem.rochester.edu]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Amino-4-fluorobenzenethiol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Amino-4-fluorobenzenethiol (AFT). We will address common impurities, troubleshooting scenarios, and detailed purification protocols to help you achieve the high purity required for your critical applications.
Understanding the Challenge: The Nature of this compound
This compound (AFT) is a valuable building block in medicinal chemistry and materials science. However, its chemical nature presents specific challenges. The thiol (-SH) group is highly susceptible to oxidation, while the amino (-NH2) group can influence its reactivity and solubility. The primary impurity of concern is the corresponding disulfide, 2,2'-diamino-4,4'-difluorodiphenyl disulfide, formed by the oxidation of two AFT molecules. This process is often accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and trace metal ions.[1]
dot
Caption: Oxidation of this compound to its disulfide impurity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and purification of AFT.
Question: My freshly purchased or synthesized this compound is a yellow or brown oil/solid. Is it usable? Answer: A yellow to brown coloration typically indicates the presence of oxidation products, primarily the disulfide impurity. While it may be usable for some applications, high-purity work, such as in drug development, requires the removal of these impurities. The color intensity often correlates with the level of impurity.
Question: I ran a TLC of my crude AFT and see a spot at the baseline and another spot with a higher Rf. What are they? Answer: The spot with the lower Rf is likely your desired product, this compound. Its polarity, due to the amino and thiol groups, causes it to adhere more strongly to the silica gel. The spot with the higher Rf is typically the less polar disulfide impurity. Unreacted starting materials could also be present, depending on the synthetic route.
Question: My AFT "oiled out" during recrystallization instead of forming crystals. What went wrong? Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by:
-
Inappropriate Solvent Choice: The solvent may be too good, requiring a very low temperature to induce crystallization, which might be below the compound's melting point in the solvent mixture.
-
High Impurity Load: Impurities can depress the melting point and interfere with crystal lattice formation.[2]
-
Cooling Too Rapidly: Fast cooling doesn't allow sufficient time for crystal nucleation and growth.
To resolve this, try re-heating the solution to re-dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool very slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight).
Question: How can I prevent my purified this compound from degrading? Answer: Proper storage is critical to maintain the purity of AFT. The thiol group is sensitive to air.[3]
-
Inert Atmosphere: Store the compound under an inert atmosphere like argon or nitrogen to prevent oxidation.
-
Low Temperature: Store at low temperatures (2-8°C for short-term, -20°C for long-term) to slow down degradation pathways.[1]
-
Light Protection: Use an amber vial to protect the compound from light, which can catalyze oxidation.[1]
-
Seal Tightly: Ensure the container is sealed tightly to prevent moisture and air ingress.
Impurity Removal: Experimental Protocols
Choosing the right purification method depends on the scale of your experiment and the nature of the impurities.
Workflow: Selecting a Purification Method
dot
Caption: Decision workflow for selecting the appropriate purification method for AFT.
A. Protocol: Recrystallization from a Mixed-Solvent System
This method is effective for removing the primary disulfide impurity on a larger scale. The principle is to find a solvent pair where the compound is soluble in one solvent when hot, but insoluble in the other.
Step-by-Step Methodology:
-
Solvent Selection: A common solvent system is Ethanol/Water or Toluene/Hexane.
-
Dissolution: Place the crude AFT in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethanol) and heat gently with stirring until the solid is fully dissolved.
-
Co-Solvent Addition: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it inside a beaker of warm water.
-
Crystallization: As the solution cools, crystals of pure AFT should form. For maximum yield, you can place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the crystals under vacuum. It is crucial to then immediately transfer the pure product to a sealed container under an inert atmosphere.
| Parameter | Solvent System 1 | Solvent System 2 |
| "Good" Solvent | Ethanol | Toluene |
| "Poor" Solvent | Deionized Water | Hexanes |
| Typical Ratio | ~5:1 to 10:1 (Ethanol:Water) | ~1:2 to 1:3 (Toluene:Hexanes) |
| Best For | Removing polar impurities | Removing non-polar impurities |
B. Protocol: Flash Column Chromatography
This technique is ideal for achieving very high purity on a smaller scale or for separating multiple impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A mixture of Ethyl Acetate and Hexanes is a good starting point. Aim for an Rf of ~0.2-0.3 for the AFT spot.
-
Solvent Degassing: It is critical to degas all solvents (mobile phase and sample dissolution solvent) by bubbling argon or nitrogen through them for 15-20 minutes to prevent on-column oxidation of the thiol.
-
Column Packing: Pack a glass column with silica gel using the degassed mobile phase.
-
Sample Loading: Dissolve the crude AFT in a minimal amount of the degassed mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Run the column with the degassed mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Storage: Immediately place the purified product under an inert atmosphere for storage.
C. Protocol: Vacuum Distillation
If the impurities are non-volatile (e.g., salts, baseline material on TLC), vacuum distillation can be an effective method.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle. The predicted boiling point of AFT is 236.9°C at atmospheric pressure, so under vacuum, it will be significantly lower.[4]
-
Collection: Collect the fraction that distills over at a constant temperature. The first fraction may contain residual solvents, and the pot residue will contain non-volatile impurities.
-
Cooling & Storage: Allow the apparatus to cool completely before releasing the vacuum under a blanket of inert gas (e.g., nitrogen) to prevent oxidation of the hot product. Immediately transfer and store the purified liquid under an inert atmosphere.
References
- Google Patents. (2011).
- Google Patents. (2013). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
- Google Patents. (2005). CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
Sources
stability and storage conditions for 2-Amino-4-fluorobenzenethiol
Welcome to the technical support guide for 2-Amino-4-fluorobenzenethiol (CAS 131105-89-0). This document is intended for researchers, scientists, and professionals in drug development. It provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
I. Core Concepts: Understanding the Instability of this compound
This compound is a bifunctional molecule containing both a nucleophilic thiol (-SH) and an electron-rich aniline moiety. This combination makes it highly susceptible to oxidation. The primary degradation pathway involves the oxidation of the thiol group to form a disulfide bridge, resulting in the formation of the corresponding dimer. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
The presence of the amino group on the aromatic ring increases the electron density, making the thiol group more susceptible to oxidation compared to non-aminated thiophenols. The fluorine atom has a modest electronic influence but contributes to the overall reactivity of the molecule.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[3][4] The compound should also be protected from light.
Q2: How should I handle this compound during an experiment?
Due to its air sensitivity, it is recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible. If brief handling in the air is unavoidable, minimize the exposure time. Always use clean, dry glassware and solvents.
Q3: My compound has a yellow or brownish tint. Is it still usable?
Pure this compound is typically a white to off-white or light-yellow solid. A distinct yellow or brownish color often indicates oxidation and the formation of disulfide impurities. The usability of the compound will depend on the specific requirements of your experiment. For reactions sensitive to impurities, purification may be necessary.
Q4: What is the typical shelf life of this compound?
When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), this compound can be stable for several months to a year. However, frequent opening of the container will shorten its shelf life. It is good practice to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Compound has darkened in color (yellow to brown). | Oxidation due to exposure to air and/or light. | For non-sensitive applications, you may be able to proceed. For sensitive reactions, purification by recrystallization or column chromatography may be required. Always test a small-scale reaction first. |
| Inconsistent reaction yields or unexpected side products. | Partial degradation of the starting material. The disulfide impurity can interfere with the reaction. | Confirm the purity of the this compound using techniques like NMR or LC-MS. If impurities are present, purify the compound before use. |
| Poor solubility in non-polar solvents. | The presence of the polar amino and thiol groups imparts some polarity. Oxidation to the disulfide will also alter solubility. | Consider using more polar aprotic solvents like THF, DMF, or DMSO. Gentle warming may aid dissolution, but be cautious of thermal degradation. |
| The compound has a strong, unpleasant odor. | Thiols are known for their strong, unpleasant smells.[4] | This is a characteristic property of the compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] |
Experimental Protocol: Small-Scale Purity Check
If you suspect degradation, a simple thin-layer chromatography (TLC) analysis can often provide a quick assessment of purity.
Materials:
-
TLC plate (silica gel)
-
Suspected this compound sample
-
A small amount of a fresh or newly purchased standard (if available)
-
Developing solvent (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp
Procedure:
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If available, prepare a solution of the fresh standard at a similar concentration.
-
Spot a small amount of each solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber with the chosen solvent system.
-
After the solvent front has reached a sufficient height, remove the plate and let it dry.
-
Visualize the spots under a UV lamp. The presence of multiple spots for your sample, especially a less polar spot corresponding to the disulfide, indicates impurity.
Visualizing the Handling Workflow
The following diagram outlines the decision-making process for handling and assessing the quality of this compound.
Caption: Decision workflow for handling this compound.
IV. Summary of Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the thiol group to a disulfide. |
| Light | Protect from Light (Amber Vial) | To prevent light-catalyzed degradation. |
| Container | Tightly Sealed | To prevent ingress of oxygen and moisture.[3][4] |
V. References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Amino-4-fluorobenzenethiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2-Amino-4-fluorobenzenethiol (CAS: 131105-89-0).[1][2][3][4] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the challenges you may encounter during the synthesis and scale-up of this critical intermediate. Our goal is to equip you with the knowledge to troubleshoot problems, optimize your process, and ensure a safe and efficient synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include:
-
Managing Exothermic Reactions: Key steps, such as diazotization and the subsequent reaction with a sulfur source, can be highly exothermic and require precise temperature control to prevent runaway reactions and byproduct formation.[5]
-
Handling Hazardous Materials: The synthesis involves toxic and hazardous materials, including potentially unstable diazonium salts and sodium hydrosulfide, which can release toxic hydrogen sulfide (H₂S) gas.[6][7][8]
-
Impurity Control: The primary impurity is often the corresponding disulfide (4,4'-difluoro-2,2'-diaminodiphenyl disulfide), formed by oxidation of the thiol. Controlling its formation is critical for yield and purity.
-
Product Instability: Aminobenzenethiols are susceptible to oxidation, especially at elevated temperatures or in the presence of air. This necessitates careful handling under an inert atmosphere.[9][10]
-
Odor Management: The product is a thiophenol derivative and possesses a strong, unpleasant odor (stench), requiring specialized containment and ventilation systems.[10]
Q2: Which synthetic route is most amenable to industrial scale-up?
A2: While several routes exist, a common and scalable approach involves the reduction of a corresponding sulfonyl chloride derivative. For instance, a process starting from 2-amino-4-fluorobenzenesulfonic acid or a related precursor offers a reliable pathway. An alternative, widely used industrial method for thiophenols is the reaction of a diazonium salt with a sulfur nucleophile like sodium hydrosulfide (NaSH). The choice depends on raw material availability, cost, and the specific safety infrastructure in place. The reduction of 4-fluorobenzenesulfonyl chloride to 4-fluorothiophenol is a well-documented process that can be adapted.[11]
Q3: How can the formation of disulfide impurities be minimized during the reaction and workup?
A3: Minimizing disulfide formation is crucial. Key strategies include:
-
Maintain an Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to exclude oxygen.
-
Control pH: Keep the reaction mixture basic during the final reduction step and workup, as acidic conditions can promote oxidation.
-
Use of a Reducing Agent in Workup: During the workup phase, adding a mild reducing agent like sodium bisulfite or sodium dithionite can help prevent oxidation of the thiol.
-
Low-Temperature Processing: Perform extractions and isolations at reduced temperatures to slow the rate of oxidation.
Q4: What are the critical safety protocols for handling sodium hydrosulfide (NaSH)?
A4: Sodium hydrosulfide is highly corrosive and reactive. It can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or even water (via hydrolysis).[7][8]
-
Ventilation: Always handle NaSH in a well-ventilated fume hood or a closed-system reactor with a scrubber.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, an apron, chemical goggles, and a face shield.[7][8] H₂S monitors should be in place.
-
Avoid Acids: Ensure that NaSH solutions are never mixed with acids or acidic materials, as this will cause a rapid release of H₂S gas.[7][8]
-
Storage: Store NaSH in a cool, dry, well-ventilated area away from incompatible materials. It is hygroscopic and moisture-sensitive.[6]
Section 2: Overview of a Representative Synthesis Pathway
A common industrial approach for synthesizing substituted thiophenols is through the reduction of the corresponding benzenesulfonyl chloride. This multi-step process offers good control over purity and is adaptable for scale-up.
Caption: Representative synthesis pathway for this compound.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. All procedures must be performed with appropriate safety precautions.
Protocol 3.1: Synthesis of this compound via Diazotization
This protocol is an alternative route utilizing a diazonium salt intermediate, common in industrial settings.
Materials:
-
4-Fluoroaniline
-
Hydrochloric Acid (conc.)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate (KEX)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Ethanol
Procedure:
-
Diazotization:
-
In a jacketed reactor cooled to 0-5 °C, charge 4-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the internal temperature below 5 °C. The formation of diazonium salts is highly exothermic.[5][12]
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Xanthate Formation:
-
In a separate reactor, dissolve potassium ethyl xanthate (1.2 eq) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A vigorous evolution of nitrogen gas will occur. Maintain temperature control.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. An oily intermediate will form.
-
-
Hydrolysis:
-
Extract the oily xanthate ester intermediate into toluene.
-
To the toluene solution, add a solution of sodium hydroxide (3.0 eq) in ethanol/water.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours under a nitrogen atmosphere to hydrolyze the xanthate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer. Wash the toluene layer with brine.
-
Carefully acidify the aqueous layer with cold, dilute HCl to a pH of ~6-7 to precipitate the product. Perform this under vigorous stirring and in a well-ventilated area to manage any potential H₂S release.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Protocol 3.2: Purification by Vacuum Distillation
Procedure:
-
Set up a distillation apparatus for vacuum service. Ensure all joints are properly sealed.
-
Charge the crude this compound to the distillation flask.
-
Apply vacuum gradually to the desired pressure.
-
Slowly heat the flask using an oil bath.
-
Collect the product fraction at the appropriate boiling point and pressure. The product has a reported boiling point of 140-145 °C at 21 hPa.
-
It is crucial to maintain an inert atmosphere (nitrogen bleed) throughout the distillation to prevent oxidation.
Section 4: Scale-Up Challenges & Troubleshooting Guide
Scaling up this synthesis introduces challenges related to heat transfer, mass transfer, and safety. The following guide addresses common issues.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization due to poor temperature control.[5] 2. Decomposition of the diazonium salt.[13] 3. Side reactions (e.g., phenol formation). 4. Product oxidation during workup. | 1. Ensure efficient reactor cooling; maintain temperature strictly between 0-5 °C. Use a slower addition rate for the nitrite solution. 2. Use the diazonium salt immediately; do not let it warm up or stand for extended periods. 3. Ensure sufficient excess of the sulfur nucleophile. 4. Conduct workup under a nitrogen atmosphere and use deoxygenated water. |
| High Disulfide Impurity | 1. Presence of oxygen during the reaction or workup. 2. Overly acidic conditions during workup. 3. Prolonged exposure to air during isolation/drying. | 1. Purge all solvents and the reactor with nitrogen or argon before use. Maintain a positive inert gas pressure. 2. Neutralize the reaction mixture carefully. Avoid dropping the pH too low. 3. Dry the product under vacuum at a low temperature. Store the final product under an inert atmosphere. |
| Poor Product Purity / Color | 1. Formation of azo-coupling byproducts. 2. Thermal degradation during hydrolysis or distillation. 3. Presence of unreacted starting materials or intermediates. | 1. Ensure good mixing during the addition of the diazonium salt to the nucleophile to avoid localized high concentrations. 2. Reduce distillation temperature by using a higher vacuum. Minimize the time the product is held at high temperatures. 3. Optimize reaction stoichiometry and time. Purify via recrystallization or fractional distillation. |
| Safety Incident (e.g., H₂S release) | 1. Accidental mixing of NaSH or the final product with acid.[7][8] 2. Inadequate ventilation or scrubber failure. | 1. Implement strict process controls to prevent acid contamination in vessels containing sulfide solutions. Use dedicated equipment. 2. Ensure engineering controls are fully operational. Equip personnel with personal H₂S monitors. |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 5: Safety First - Handling Hazardous Reagents
The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the intermediates and reagents involved.
-
Diazonium Salts : These are often thermally unstable and can decompose explosively, especially when dry. They should be prepared at low temperatures and used immediately in solution without isolation.[5][14]
-
Thiophenols : The product itself is harmful. It can cause skin and eye irritation or burns.[9][15][16] It is also characterized by a powerful and persistent stench.[10] Always handle in a fume hood with appropriate PPE.
-
Hydrogen Sulfide (H₂S) : A primary hazard associated with using sodium hydrosulfide (NaSH) or handling the final product under acidic conditions. H₂S is a colorless, highly toxic gas with the odor of rotten eggs.[6][7] Exposure can lead to serious health effects or death. Engineering controls like closed systems and scrubbers are essential for scale-up.[8]
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Validation & Comparative
comparative reactivity of 2-Amino-4-fluorobenzenethiol vs 2-aminothiophenol
An In-Depth Guide to the Comparative Reactivity of 2-Amino-4-fluorobenzenethiol vs. 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials is paramount. 2-Aminothiophenol and its derivatives are foundational building blocks for the synthesis of benzothiazoles, a class of heterocyclic compounds renowned for their diverse biological activities.[1][2] This guide provides a detailed comparative analysis of the reactivity of the parent molecule, 2-aminothiophenol, and its fluorinated analogue, this compound. Understanding the subtle yet significant electronic impact of the fluorine substituent is critical for reaction design, optimization, and the strategic synthesis of novel molecular entities.
This document moves beyond a simple cataloguing of properties to explain the causal relationships between molecular structure and chemical behavior. We will dissect the electronic effects at play, present comparative data in key synthetic transformations, and provide validated experimental protocols to ground the theoretical discussion in practical application.
The Decisive Factor: Unpacking the Electronic Effects of the Fluorine Substituent
The difference in reactivity between this compound and 2-aminothiophenol is almost entirely governed by the potent electronic effects of the fluorine atom. Fluorine's influence is twofold, comprising a strong inductive effect and a weaker mesomeric effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework of the benzene ring.[3] This effect decreases the electron density across the entire molecule, including the sulfur and nitrogen atoms.
-
Mesomeric Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system. This resonance donation is a positive mesomeric effect. However, for fluorine, the inductive effect overwhelmingly dominates the mesomeric effect in influencing the molecule's overall electronic character.
These combined effects fundamentally alter the nucleophilicity and acidity of the key functional groups, thereby dictating the molecule's reaction pathways and kinetics.
Diagram: Influence of Fluorine's Electronic Effects
Caption: Dominant electronic effects of the fluorine atom in this compound.
Comparative Physicochemical Properties
The electronic perturbations induced by fluorine are reflected in the macroscopic physicochemical properties of the compounds. A lower pKa for the thiol group in the fluorinated compound is predicted, indicating higher acidity due to the stabilization of the thiolate anion by the electron-withdrawing fluorine.
| Property | This compound | 2-Aminothiophenol |
| Molecular Formula | C₆H₆FNS[4] | C₆H₇NS[5] |
| Molecular Weight | 143.18 g/mol [4][6] | 125.19 g/mol [5][7] |
| CAS Number | 131105-89-0[4][6] | 137-07-5[7][8] |
| Appearance | Not specified | Colorless oily solid/liquid[9] |
| Predicted pKa (Thiol) | 7.39 ± 0.11[6] | ~7.9-8.3 (pKa of NH3+ is <2)[10] |
Reactivity in Benzothiazole Synthesis: A Case Study
The most common application of these reagents is the synthesis of 2-substituted benzothiazoles via condensation with carbonyl compounds, typically aldehydes.[1][2] This multi-step reaction provides an excellent platform for comparing the reactivity of our two subject molecules.
The generally accepted mechanism involves three key stages:
-
Imine Formation: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine).
-
Intramolecular Cyclization: The thiol group attacks the imine carbon in an intramolecular fashion to form a benzothiazolidine intermediate.
-
Oxidation: The benzothiazolidine is oxidized to the aromatic benzothiazole. Air (O₂) is often a sufficient oxidant.[1]
Diagram: General Mechanism for Benzothiazole Synthesis
Caption: Key stages in the condensation of 2-aminothiophenols with aldehydes.[1]
Comparative Analysis
-
Step 1 (Imine Formation): The amino group of this compound is less basic and less nucleophilic than that of 2-aminothiophenol due to the fluorine's -I effect. This is expected to slow down the initial rate of imine formation .
-
Step 2 (Cyclization): The thiol group of the fluorinated compound is more acidic. While the thiolate anion is the active nucleophile, its overall concentration and nucleophilicity are influenced in opposing ways. The reduced electron density on the sulfur atom suggests it is a weaker nucleophile , which could also slow this step.
-
Overall Yield and Rate: Experimental evidence from broader studies on substituted precursors often shows that the reaction proceeds to high yields regardless of whether the substituents are electron-donating or electron-withdrawing.[2] However, the kinetics are affected. For the aldehyde component, electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more electrophilic.[1] Conversely, an electron-withdrawing group on the aminothiophenol, like fluorine, is expected to decrease the overall reaction rate due to reduced nucleophilicity of both the amino and thiol groups.
In practice, while the initial steps may be slower for this compound, the reaction is typically driven to completion through heating or extended reaction times, often achieving excellent yields.[2] The choice between the two reagents may therefore depend more on the desired electronic properties of the final benzothiazole product than on a significant difference in synthetic accessibility.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
This protocol is a representative example of a solvent-free, catalyzed synthesis of 2-arylbenzothiazoles.
Objective: To synthesize a 2-arylbenzothiazole via the condensation of an aminothiophenol with an aromatic aldehyde.
Materials:
-
2-aminothiophenol or this compound (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O] (5 mol%, ~0.05 mmol)
-
Round-bottom flask (25 mL)
-
Stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Ethyl acetate, hexane (for TLC and chromatography)
Procedure:
-
Combine the aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Zn(OAc)₂·2H₂O (5 mol%) in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Heat the reaction mixture to 80 °C with stirring.[1] For solid aldehydes, a minimal amount of a solvent like ethanol may be used.[2]
-
Monitor the reaction progress using TLC (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 30-60 minutes.[1]
-
Upon completion, cool the mixture to room temperature.
-
Purify the product. If the product crystallizes upon cooling, it can be collected by filtration and washed with cold ethanol. Otherwise, the crude product should be purified by column chromatography on silica gel.
Trustworthiness: This method is self-validating. The progress can be clearly monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques (NMR, MS, melting point). The use of a catalyst and defined temperature ensures reproducibility.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The discussion of reactivity is incomplete without considering the aromatic ring itself. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.
-
2-Aminothiophenol: The unsubstituted ring is relatively electron-rich and is not highly activated for SNAr.
-
This compound: The powerful electron-withdrawing fluorine atom makes the aromatic ring significantly more electron-deficient. This activates the ring towards attack by nucleophiles. The rate-determining step in SNAr is typically the initial nucleophilic attack to form a stabilized anionic intermediate (Meisenheimer complex).[11][12] The high electronegativity of fluorine stabilizes this intermediate, thereby lowering the activation energy and increasing the reaction rate compared to other halogens like chlorine or bromine.[11]
Therefore, if the synthetic goal involves using the aminothiophenol scaffold as an electrophile in an SNAr reaction, the fluorinated version would be substantially more reactive.
Conclusion and Recommendations
The introduction of a single fluorine atom at the 4-position of 2-aminothiophenol creates a reagent with a distinct, predictable, and synthetically useful reactivity profile.
-
2-Aminothiophenol should be considered the more nucleophilic of the two. Its amino and thiol groups will react faster in condensations and S-alkylation reactions where they are the attacking species. It is the default choice unless the specific electronic properties of a fluoro-substituent are desired in the final product.
-
This compound is characterized by reduced nucleophilicity of its -NH₂ and -SH groups but a highly activated aromatic ring for nucleophilic aromatic substitution. It should be selected when:
-
The goal is to synthesize a fluorinated benzothiazole or other derivative to modulate properties like lipophilicity, metabolic stability, or binding affinity in a drug discovery context.
-
The synthetic route requires the aromatic ring of the aminothiophenol to act as an electrophile in an SNAr reaction.
-
By understanding the fundamental principles of electronic effects, researchers can make informed decisions, anticipate reactivity trends, and strategically employ these valuable building blocks to achieve their synthetic objectives with greater efficiency and control.
References
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Shafiee, M., & Al-Masoudi, N. A. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2298. [Link]
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Verma, R., & Singh, R. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry & Biodiversity, 20(11), e202301138. [Link]
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Jüstel, P. M., Pignot, C. D., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry, 86(8), 5894–5903. [Link]
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Smaoui, H., Guesmi, Z., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]
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Li, X., Ma, Q., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 753-759. [Link]
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ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1609. [Link]
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PubMed. (2018). Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. Organic Letters, 20(15), 4559-4562. [Link]
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The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Benzothiazoles
Introduction: The Benzothiazole Scaffold and the Transformative Role of Fluorine
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide delves into a specific and highly impactful modification of the benzothiazole structure: the strategic incorporation of fluorine atoms.
Fluorine, the most electronegative element, possesses unique properties that make it a powerful tool in drug design. Its small size allows it to often mimic hydrogen, while its strong electron-withdrawing nature can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] In the context of benzothiazoles, fluorine substitution has consistently been shown to enhance their therapeutic potential, leading to the development of more potent and selective agents. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzothiazoles, supported by experimental data, to illuminate the profound impact of this halogen on biological activity.
Comparative Analysis of Biological Activities: A Data-Driven Perspective
The superior performance of fluorinated benzothiazoles is not merely anecdotal; it is substantiated by a wealth of experimental data. Here, we present a comparative overview of their anticancer and antimicrobial activities, highlighting the significant improvements observed upon fluorine substitution.
Anticancer Activity: A Leap in Potency
Fluorine incorporation has been a game-changer in the development of benzothiazole-based anticancer agents. The presence of fluorine can dramatically increase cytotoxicity against a wide range of cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Fluorinated vs. Non-Fluorinated Benzothiazole Derivatives
| Compound Class | Fluorinated Derivative | Cancer Cell Line | IC50/GI50 (µM) | Non-Fluorinated Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-Arylbenzothiazole | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | Potent Activity (GI50 < 0.01) | 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | Inactive (GI50 > 30) | [4][5] |
| 2-Arylbenzothiazole | Fluorinated 2-aryl benzothiazole | MDA-MB-468 (Breast) | 0.20 - 0.5 | Non-fluorinated counterparts | MDA-MB-468 (Breast) | Less Active | [2] |
| Benzothiazole-Piperazine | 6-Fluoro-benzothiazole derivative | THP-1 (Leukemia) | 0.9 - 1.0 | Non-fluorinated derivatives | THP-1 (Leukemia) | Less Potent | [3] |
| 2-Substituted Benzothiazole | Fluorine-substituted benzothiazole | HepG2 (Liver) | 59.17 (24h) | Nitro-substituted benzothiazole | HepG2 (Liver) | 56.98 (24h) | [1] |
Note: Direct side-by-side IC50 values for identical non-fluorinated analogs are not always available in the literature. The comparisons are drawn from studies highlighting the enhanced potency of fluorinated derivatives.
The data clearly indicates that fluorinated benzothiazoles, such as 5F 203, exhibit significantly higher potency against sensitive cancer cell lines compared to their non-fluorinated parent compounds.[4][5] This enhanced activity is often linked to specific mechanisms of action, which we will explore in a later section.
Antimicrobial Activity: Broadening the Spectrum of Efficacy
The "fluorine effect" is also prominently observed in the antimicrobial properties of benzothiazoles. Fluorination can lead to compounds with improved activity against both bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorinated vs. Non-Fluorinated Benzothiazole Derivatives
| Compound Class | Fluorinated Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Non-Fluorinated Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Benzothiazole-piperazine | 5-Fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazole | Staphylococcus aureus | 32 | Non-fluorinated derivatives | Staphylococcus aureus | Less Active | [6] |
| Furane-benzothiazole | Fluorinated derivative | Saccharomyces cerevisiae | 1.6 - 12.5 | Non-fluorinated benzimidazole derivatives | Saccharomyces cerevisiae | Less Active | [7] |
| Isatin-benzothiazole | Bromo-substituted fluorinated derivative | E. coli | 3.1 | Other derivatives | E. coli | > 6.2 | [7] |
The enhanced antimicrobial activity of fluorinated benzothiazoles is attributed to factors such as increased lipophilicity, which facilitates passage through microbial cell membranes, and altered electronic properties that can lead to stronger interactions with microbial targets.[6][7]
Mechanisms of Action: Unraveling the Molecular Basis of Enhanced Activity
The superior biological activity of fluorinated benzothiazoles is not a mere coincidence. It stems from their ability to modulate key cellular pathways more effectively than their non-fluorinated counterparts.
Anticancer Mechanisms
Two prominent pathways implicated in the anticancer effects of certain fluorinated benzothiazoles are the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibition of the NF-κB pathway.
-
Aryl Hydrocarbon Receptor (AhR) Pathway Activation: The potent anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exerts its selective activity through the AhR pathway.[5][8] In sensitive cancer cells, 5F 203 binds to and activates the AhR, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. CYP1A1 metabolizes 5F 203 into reactive electrophilic species that form DNA adducts, ultimately triggering DNA damage, cell cycle arrest, and apoptosis.[5]
Caption: Inhibition of the NF-κB pathway by fluorinated benzothiazoles.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this promising area, we provide standardized protocols for the synthesis of a key fluorinated benzothiazole and for the evaluation of its anticancer activity.
Synthesis of 2-(4-Aminophenyl)benzothiazoles
This protocol outlines a general and high-yielding route for the synthesis of 2-(4-aminophenyl)benzothiazoles. [4][9][10] Experimental Workflow:
Caption: General synthetic workflow for 2-(4-aminophenyl)benzothiazoles.
Step-by-Step Protocol:
-
Amide Formation: A substituted aniline is reacted with a 4-nitrobenzoyl chloride in pyridine under reflux conditions to yield the corresponding N-phenyl-4-nitrobenzamide.
-
Thionation: The N-phenyl-4-nitrobenzamide is then treated with Lawesson's reagent in a high-boiling solvent like chlorobenzene under reflux to convert the amide to a thioamide.
-
Oxidative Cyclization (Jacobsen Reaction): The N-phenyl-4-nitrothiobenzamide undergoes oxidative cyclization using an oxidizing agent such as potassium ferricyanide in an alkaline solution to form the 2-(4-nitrophenyl)benzothiazole ring system.
-
Nitro Group Reduction: Finally, the nitro group is reduced to an amino group, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, to afford the desired 2-(4-aminophenyl)benzothiazole.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., fluorinated benzothiazole) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the strategic incorporation of fluorine into the benzothiazole scaffold is a highly effective strategy for enhancing its biological activity. Fluorinated benzothiazoles consistently outperform their non-fluorinated counterparts in terms of both anticancer and antimicrobial potency. The well-defined mechanisms of action, such as the activation of the AhR pathway and inhibition of NF-κB, provide a solid foundation for the rational design of next-generation therapeutic agents.
The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to explore this promising class of compounds further. Future research should focus on synthesizing novel fluorinated benzothiazole derivatives with optimized pharmacokinetic and pharmacodynamic profiles, with the ultimate goal of translating these potent molecules into clinically effective drugs for the treatment of cancer and infectious diseases.
References
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Cancer Investigation. [Link]
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Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
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Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie. [Link]
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Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
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Proposed Mechanism of action for the AhR ligands AF and 5F 203 in renal cancer cells (AF, aminoflavone; BZ, benzothiazole 5F 203). ResearchGate. [Link]
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In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells. Journal of Cellular Biochemistry. [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. Archiv der Pharmazie. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Amino-4-fluorobenzenethiol
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
2-Amino-4-fluorobenzenethiol is a trifunctional aromatic compound featuring an amino, a fluoro, and a thiol group. This unique substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other advanced therapeutic agents. Given its role in complex multi-step syntheses, the purity of this compound is not merely a quality metric; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles and experimental rationale, offering field-proven insights for researchers, analytical chemists, and drug development professionals. The methods compared include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the molecule's moderate polarity for effective separation from potential impurities.
Expertise & Rationale: The selection of a C18 stationary phase is based on its hydrophobic character, which provides adequate retention for the aromatic ring of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for precise control over retention time by modulating the solvent strength. The presence of the ionizable amino group (pKa ≈ 4-5) and the acidic thiol group (pKa ≈ 6-7) necessitates pH control of the mobile phase to ensure peak shape and reproducibility. A slightly acidic pH (e.g., pH 3-4) will keep the amino group protonated, minimizing peak tailing.
Furthermore, the fluorine substituent can introduce unique interactions. Fluorinated phases can sometimes offer alternative selectivity compared to traditional C18 columns, which can be advantageous for separating structurally similar impurities.[1] A stability-indicating method, designed to separate the main compound from its potential degradation products, is crucial for comprehensive quality control.[2][3][4]
Workflow for RP-HPLC Purity Analysis
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comparing fluorinated and non-fluorinated aminothiophenol derivatives.
An In-Depth Comparative Guide to Fluorinated and Non-Fluorinated Aminothiophenol Derivatives
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development and materials science, the functionalization of surfaces at the molecular level is a cornerstone of innovation. Aminothiophenol (ATP) derivatives are critical reagents in this space, particularly for their ability to form robust self-assembled monolayers (SAMs) on noble metal surfaces. The strategic introduction of fluorine into the ATP scaffold dramatically alters its physicochemical properties, opening new avenues for application while presenting different handling and performance characteristics compared to its non-fluorinated analogues.
This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated aminothiophenol derivatives. Moving beyond a simple list of properties, we will explore the causal relationships between molecular structure and functional performance, supported by experimental data and validated protocols, to empower you to make informed decisions for your specific application.
The Fundamental Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, initiates a cascade of effects that redefine the molecule's behavior. The high strength of the carbon-fluorine (C-F) bond enhances thermal and metabolic stability.[1][2] Furthermore, the introduction of multiple C-F bonds can invert the electrostatic profile of an aromatic ring, drawing electron density away from the center and creating a partially positive π-system, in stark contrast to the electron-rich nature of a standard benzene ring.[3] These fundamental changes are the root cause of the performance differences we observe.
Physicochemical Properties: A Head-to-Head Comparison
The decision to use a fluorinated versus a non-fluorinated ATP derivative often hinges on the desired surface properties. Fluorination provides a powerful tool to modulate surface energy, electronic characteristics, and molecular organization.
| Property | Non-Fluorinated ATP (e.g., 4-Aminothiophenol) | Fluorinated ATP (e.g., Pentafluorothiophenol) | Causality & Implication |
| Surface Energy / Wettability | Moderately Hydrophilic (due to -NH2) | Highly Hydrophobic & Lipophobic (Omniphobic) | The dense sheath of C-F bonds creates a low-energy surface that repels both water and oils, ideal for anti-fouling or low-adhesion applications.[4][5] |
| Electronic Properties | Electron-donating (-NH2 group) | Strongly Electron-withdrawing | Fluorination drastically alters the surface dipole. Thiophenol (TP) on silver causes a work function change (ΔΦ) of -0.64 eV, while pentafluorothiophenol (F5TP) induces a ΔΦ of +0.54 eV.[6] This is critical for tuning charge injection in organic electronics. |
| Molecular Packing in SAMs | Tightly packed, often in a herringbone pattern.[6] | Less densely packed, more disordered arrangement.[6] | The larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) introduces steric hindrance, preventing the molecules from achieving the same packing density as their non-fluorinated counterparts.[7] |
| Surface Coverage | Higher surface coverage. For thiophenol on Ag, ~5.07 x 10⁻¹⁰ mol/cm².[6] | Lower surface coverage. For F5TP on Ag, ~1.95 x 10⁻¹⁰ mol/cm².[6] | The larger molecular footprint and different tilt angle directly result in fewer molecules occupying a given area. F5TP molecules exhibit a greater tilt from the surface normal (~67°) compared to TP (<20°).[6] |
| Chemical Reactivity | The amino group is a versatile nucleophile for subsequent coupling reactions.[8] | The aromatic ring is electron-deficient, and the amino group's basicity is reduced. | This makes fluorinated ATPs less suitable as a primary layer for traditional amine-based coupling but enhances their stability in harsh chemical environments. |
Performance in Key Scientific Applications
The distinct properties of these derivatives make them suitable for different, and sometimes overlapping, applications.
Surface Modification and Self-Assembled Monolayers (SAMs)
This is the most common application, where the thiol group anchors the molecule to a gold, silver, or platinum surface, exposing the functional amino group and the aromatic ring.[9][10]
-
Non-Fluorinated ATPs : These are the workhorses for creating functional, amino-terminated surfaces. The exposed -NH2 group serves as a versatile chemical handle for covalently immobilizing proteins, DNA, nanoparticles, or crosslinkers, making them indispensable in the development of biosensors and biocompatible materials.[8][11]
-
Fluorinated ATPs : These are employed when the primary goal is to create a passive, non-interactive surface. Their low surface energy is highly effective at preventing non-specific adsorption of proteins and other biomolecules, a critical requirement for high-signal-to-noise biosensing platforms.[4] They are also used to create hydrophobic and chemically resistant coatings.[12]
Biosensor Development
In biosensing, non-fluorinated ATPs typically form the foundational layer for capturing a target analyte, while fluorinated derivatives can be used to improve overall device performance.
-
Analyte Immobilization (Non-Fluorinated ATPs) : 4-ATP SAMs are widely used to create an amine-terminated surface, which can then be activated (e.g., with EDC/NHS) to bind to the carboxylic acid groups on antibodies or enzymes, effectively anchoring the biorecognition element to the sensor surface.[8]
-
Signal Enhancement and Noise Reduction (Fluorinated ATPs) : In techniques like Surface-Enhanced Raman Spectroscopy (SERS), the electronic properties of the molecule are critical. The strong electron-withdrawing nature of fluorinated rings can influence the charge transfer mechanisms that contribute to SERS enhancement.[13] Furthermore, using fluorinated thiols to passivate surrounding areas of the sensor can reduce background noise from non-specific binding.
Protocol 2: Key Characterization Techniques
-
Contact Angle Goniometry: This provides a quick and effective measure of surface wettability. A non-fluorinated 4-ATP surface will show a moderate contact angle, while a highly fluorinated surface will exhibit a water contact angle well above 100°, confirming its hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): This is a surface-sensitive technique that provides elemental composition and chemical state information. For thiols on gold, the S 2p spectrum should show a peak at ~162 eV, confirming the formation of a gold-thiolate bond. [7]For fluorinated derivatives, the presence and intensity of the F 1s peak confirm the molecule's incorporation.
-
Electrochemical Reductive Desorption: Performed using cyclic voltammetry (CV), this technique involves applying a negative potential to reductively cleave the Au-S bond. The area under the resulting desorption peak in the voltammogram is proportional to the number of molecules on the surface, allowing for a quantitative determination of surface coverage. [6]
Conclusion and Recommendations
The choice between fluorinated and non-fluorinated aminothiophenol derivatives is not a matter of which is "better," but which is correct for the intended application .
-
Choose Non-Fluorinated Aminothiophenols (e.g., 4-ATP) when your primary goal is to create a functional surface for subsequent covalent attachment of other molecules. They are the ideal choice for building up complex surface architectures for biosensors, immunoassays, and targeted drug delivery platforms.
-
Choose Fluorinated Aminothiophenols (e.g., Pentafluorothiophenol) when your objective is to create a chemically inert, low-energy, or passive surface. They excel in applications requiring resistance to non-specific binding, low friction, or chemical protection. Their unique electronic properties also offer advantages for tuning the interfaces in organic electronic devices.
By understanding the fundamental physicochemical differences driven by fluorination, researchers can harness the unique properties of each class of molecule to advance their scientific and technological goals.
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Title: Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. Source: ResearchGate URL: [Link]
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A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 2-Amino-4-fluorobenzenethiol Derivatives
Abstract
In the landscape of modern drug discovery and development, 2-amino-4-fluorobenzenethiol and its derivatives represent a critical class of building blocks. Their utility in synthesizing novel pharmaceutical agents necessitates an unwavering confirmation of their chemical structure. Isomeric ambiguity can lead to significant downstream consequences, including altered biological activity and safety profiles. This guide provides a comparative analysis of essential spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the unambiguous structural elucidation of these compounds. We delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to equip researchers with the expertise to navigate the complexities of structural confirmation.
Introduction: The Imperative of Unambiguous Structural Confirmation
The precise arrangement of atoms within a molecule dictates its function. For this compound derivatives, which are often employed as key intermediates in multi-step syntheses, even minor structural variations can have profound impacts. The primary challenge lies in distinguishing the target molecule from potential positional isomers. For instance, confirming the substitution pattern of 2-amino, 4-fluoro, and 1-thiol on the benzene ring against other possibilities is a non-trivial task that requires a synergistic application of multiple analytical techniques. This guide will demonstrate how a multi-spectroscopic approach serves as a self-validating system for achieving absolute structural certainty.
Mass Spectrometry (MS): Establishing the Molecular Formula
Mass spectrometry serves as the foundational step in structural analysis, providing the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly indispensable as it measures the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the determination of a unique molecular formula.
Expertise & Causality: Why HRMS is the First Step
Before investing significant time in detailed structural analysis with NMR, it is paramount to confirm that the synthesized compound has the correct elemental composition. HRMS provides this initial, crucial checkpoint. Electrospray ionization (ESI) is a preferred "soft" ionization technique for these derivatives as it typically preserves the molecular ion, minimizing fragmentation and providing a clear [M+H]⁺ or [M-H]⁻ peak. This is in contrast to harsher methods like electron impact (EI), which can cause extensive fragmentation, sometimes obscuring the molecular ion peak.[1][2]
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: Set a range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
-
Data Analysis: Identify the molecular ion peak and compare the experimentally measured exact mass to the theoretically calculated mass for the expected molecular formula. A mass accuracy of <5 ppm is typically required for confident formula assignment.
Data Presentation: Theoretical vs. Experimental Mass
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Experimental [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| This compound | C₆H₆FNS | 144.0281 | 144.0279 | -1.39 |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular formula determination using ESI-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented with 2D NMR experiments, provides an irrefutable structural proof.
Expertise & Causality: A Multi-Nuclear Approach
-
¹H NMR provides information on the number and chemical environment of protons. The splitting patterns (coupling) between adjacent protons are critical for determining the substitution pattern on the aromatic ring.
-
¹³C NMR reveals the number of unique carbon environments. The presence of the electronegative fluorine atom and its coupling to carbon (¹JCF, ²JCF, etc.) provides additional confirmation of its position.
-
¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds.[3] The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying the fluorine's environment and confirming its presence.[4] The coupling of the fluorine atom to adjacent protons (³JHF) in the ¹H NMR spectrum provides definitive evidence for their spatial relationship.[5]
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Pay close attention to the aromatic region (typically 6.0-8.0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Observe the C-F coupling constants if a coupled spectrum is acquired.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The chemical shift provides information about the electronic environment of the fluorine atom.
-
-
2D NMR (COSY, HSQC - Optional but Recommended):
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Data Presentation: Comparative NMR Data for Isomers
Let's consider the expected NMR data for this compound versus a potential isomer, 4-Amino-2-fluorobenzenethiol.
| Parameter | This compound (Expected) | 4-Amino-2-fluorobenzenethiol (Expected) | Rationale for Distinction |
| ¹H NMR | |||
| Aromatic Protons | 3 distinct signals. A doublet of doublets, a triplet-like multiplet, and another doublet of doublets. | 3 distinct signals. Likely two doublets of doublets and a triplet. | The key is the magnitude of the coupling constants (J-values), particularly the ³JHF and ⁴JHF, which will differ significantly between the isomers. |
| ¹³C NMR | |||
| Aromatic Carbons | 6 distinct signals. | 6 distinct signals. | The C-F coupling constants will be different. The carbon directly bonded to fluorine will show a large ¹JCF coupling. |
| ¹⁹F NMR | |||
| ¹⁹F Signal | A single signal, likely a triplet of doublets due to coupling with two ortho protons and one meta proton. | A single signal, likely a triplet of doublets. | The chemical shift will be different due to the change in the electronic environment from the different placement of the amino and thiol groups.[6] |
Logical Flow of NMR-Based Structure Confirmation
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and straightforward method to confirm the presence of key functional groups within the molecule. It is an excellent complementary technique to MS and NMR.
Expertise & Causality: What to Look For
For a this compound derivative, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The primary amine (NH₂) group typically shows two distinct N-H stretching bands, while the thiol (S-H) group has a weaker but characteristic stretch.[7] The presence of these bands provides strong evidence for the successful incorporation of these functionalities.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for the expected functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Comments |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct, sharp peaks are characteristic of a primary amine.[9] |
| Primary Amine (N-H) | Scissoring Bend | 1650 - 1580 | A strong absorption.[8] |
| Thiol (S-H) | Stretch | 2600 - 2550 | A weak but sharp and highly characteristic peak.[10] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak absorptions. |
| Aromatic C=C | Stretch | 1600 - 1450 | Multiple sharp absorptions. |
| C-F | Stretch | 1250 - 1000 | Strong absorption, but can be in a crowded region. |
| C-N | Stretch (Aromatic) | 1350 - 1250 | A strong band.[7] |
A Synergistic Approach: Converging on the Final Structure
No single technique can provide absolute structural proof in isolation. The true power of spectroscopic analysis lies in the synergy between different methods. MS provides the molecular formula, IR confirms the presence of the required functional groups, and NMR connects the atoms to reveal the definitive structural isomer.
Caption: Convergence of spectroscopic techniques for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical quality control step in the synthesis of novel therapeutics. A rigorous and orthogonal approach, leveraging the distinct strengths of HRMS, multi-nuclear NMR, and FTIR, is essential for achieving unambiguous results. By understanding the causality behind the choice of each technique and the unique information it provides, researchers can confidently validate their molecular structures, ensuring the integrity and reproducibility of their scientific endeavors. This guide serves as a framework for implementing such a robust, self-validating analytical workflow.
References
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Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. Semantic Scholar. Available at: [Link]
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[Influence of solvents on IR spectrum of aromatic amines]. PubMed. Available at: [Link]
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Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Kisunzu, J. K., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 3635. Available at: [Link]
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Štefinisko, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1759. Available at: [Link]
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Lustig, E., & Hansen, E. A. (1970). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 92(17), 5163-5167. Available at: [Link]
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Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. Available at: [Link]
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Rakavicius, V., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 11(11), 1383. Available at: [Link]
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Butts, C. P., & Hollingsworth, T. A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(14), 9034-9041. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]
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Swanson, K. M., et al. (2013). Structures of Fluoro, Amino and Thiol Inhibitors Bound to the [Fe4S4] Protein IspH. Angewandte Chemie International Edition, 52(6), 1714-1717. Available at: [Link]
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A Comparative Guide to the Biological Activity Screening of 2-Amino-4-fluorobenzenethiol Derivatives
This guide provides a comprehensive framework for the biological activity screening of 2-Amino-4-fluorobenzenethiol derivatives. Given the nascent stage of research into this specific class of compounds, this document establishes a robust screening cascade by drawing logical parallels from structurally similar and well-characterized aminothiophenol and fluorinated aromatic scaffolds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore the therapeutic potential of these promising molecules.
The this compound core represents a compelling starting point for medicinal chemistry. The presence of an aniline, a thiol, and a fluorine atom on a benzene ring offers a unique combination of chemical properties. The nucleophilic thiol can be a key pharmacophore or a versatile handle for derivatization, the amino group provides a site for further modification, and the fluorine atom can enhance metabolic stability and binding affinity. While direct studies on this specific scaffold are limited, the broader family of aminothiophenols and their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] This guide will, therefore, present a logical and efficient pathway for the systematic evaluation of novel this compound derivatives.
I. Synthesis of this compound Derivatives: A General Overview
The synthesis of a diverse library of derivatives is the crucial first step in any screening campaign. The this compound scaffold allows for modifications at both the amino and thiol groups. A general synthetic approach often involves the reaction of the thiol group with various electrophiles to introduce a wide range of substituents.
A general synthetic scheme for the derivatization of this compound is presented below. This typically involves the reaction of the thiol group with an appropriate electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base.
Caption: General synthetic route for derivatization.
II. A Tiered Approach to Biological Activity Screening
A systematic and tiered screening approach is recommended to efficiently identify and characterize the biological activities of newly synthesized this compound derivatives. This strategy begins with broad primary screens to identify initial "hits" and progresses to more specific secondary and mechanistic assays to elucidate their mode of action and therapeutic potential.
Caption: Tiered screening workflow for derivatives.
A. Primary Screening: Casting a Wide Net
The initial step involves screening the synthesized compounds against a diverse panel of assays to identify any potential biological activity. It is recommended to perform these assays at a single, relatively high concentration (e.g., 10-50 µM) to maximize the chances of detecting activity.
1. Anticancer Activity:
Given that many aminothiophenol and benzothiazole derivatives exhibit anticancer properties, this is a logical starting point.[2][3] A preliminary screen against a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung) is advisable.
-
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and high-throughput method to assess cell viability.
-
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compounds at a final concentration of 10 µM for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
2. Antimicrobial Activity:
The thiol and amino functionalities are present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is highly recommended.
-
Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]
-
Experimental Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
B. Secondary Screening: Prioritizing the Hits
Compounds that show significant activity in the primary screens ("hits") should be subjected to secondary screening to confirm their activity, determine their potency, and assess their selectivity.
1. Dose-Response Analysis:
For hits from the anticancer screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). For antimicrobial hits, the MIC is confirmed.
-
Anticancer IC50 Determination: The MTT assay is repeated with a range of concentrations of the hit compounds (e.g., from 0.01 to 100 µM). The IC50 value is then calculated by plotting the percentage of inhibition against the log of the compound concentration.[6]
-
Antimicrobial MIC Confirmation: The broth microdilution assay is repeated to confirm the initial MIC values.
2. Selectivity Profiling:
It is crucial to assess whether the anticancer activity of a compound is selective for cancer cells over normal cells. This can be done by testing the active compounds against a non-cancerous cell line (e.g., human fibroblasts). A favorable therapeutic window is indicated by a significantly higher IC50 value for the normal cell line compared to the cancer cell lines.
C. Mechanism of Action Studies: Unraveling the "How"
For the most potent and selective compounds, studies to elucidate their mechanism of action are essential.
1. Enzyme Inhibition Assays:
Many drugs exert their effects by inhibiting specific enzymes. Based on the chemical structure of this compound derivatives, several enzyme classes could be relevant targets.
-
Kinase Inhibition: Many anticancer drugs target protein kinases. A general kinase inhibition assay can be performed, followed by screening against a panel of specific kinases if activity is detected.
-
Other Potential Enzyme Targets: Depending on the observed phenotype, other enzyme assays could be relevant, such as for proteases or metabolic enzymes.
-
General Enzyme Inhibition Assay Protocol:
-
Assay Setup: In a suitable buffer, combine the enzyme, the test compound at various concentrations, and a fluorescent or colorimetric substrate.
-
Reaction Initiation: Initiate the reaction by adding a co-factor or by incubating at the optimal temperature.
-
Signal Detection: Measure the product formation over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.[7]
-
2. Apoptosis and Cell Cycle Analysis:
For anticancer compounds, it is important to determine if they induce programmed cell death (apoptosis) or cause cell cycle arrest.
-
Recommended Assays:
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Cycle: PI staining of DNA followed by flow cytometry.
-
III. Comparative Data and Structure-Activity Relationships (SAR)
While specific data for this compound derivatives is scarce, we can draw valuable insights from closely related structures. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown potent and selective anticancer activity.[2] Similarly, various aminothiazole derivatives have been reported to possess significant antimicrobial and enzyme inhibitory activities.[8]
Table 1: Hypothetical Comparative Activity Data
| Compound ID | R-Group | Anticancer (MCF-7) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Kinase X Inhibition IC50 (µM) |
| Parent | -H | > 100 | > 128 | > 100 |
| Derivative 1 | -CH2Ph | 15.2 | 32 | 25.1 |
| Derivative 2 | -C(O)Ph | 5.8 | 64 | 8.3 |
| Derivative 3 | -SO2Ph | 22.5 | 16 | 45.7 |
This table is illustrative and intended to guide the interpretation of experimental results. Actual data will need to be generated through the screening cascade outlined above.
By systematically synthesizing and screening a library of this compound derivatives and carefully analyzing the resulting data, researchers can establish crucial structure-activity relationships (SAR). This will guide the rational design of more potent and selective compounds, ultimately paving the way for the development of novel therapeutics.
IV. Conclusion
The this compound scaffold holds considerable promise for the discovery of new bioactive molecules. Although direct research on its derivatives is currently limited, a systematic and logical screening approach, guided by knowledge from structurally related compounds, can unlock its therapeutic potential. The tiered screening cascade detailed in this guide, from broad primary assays to specific mechanism of action studies, provides a robust framework for identifying and characterizing novel anticancer, antimicrobial, and enzyme inhibitory agents. The key to success will be the meticulous execution of these experimental protocols and the insightful analysis of the resulting data to build a comprehensive understanding of the structure-activity relationships within this exciting new chemical space.
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comparative study of 2-Amino-4-fluorobenzenethiol and 2-Amino-4-chlorobenzenethiol
An In-Depth Comparative Analysis for Synthetic Strategy: 2-Amino-4-fluorobenzenethiol vs. 2-Amino-4-chlorobenzenethiol
As foundational scaffolds in medicinal chemistry and materials science, halogenated aminothiophenols offer a rich tapestry of synthetic possibilities. The choice between a fluorine or chlorine substituent at the 4-position is not a trivial one; it fundamentally dictates the synthetic pathways available and the strategic role the halogen will play. This guide provides a detailed comparative analysis of this compound and 2-Amino-4-chlorobenzenethiol, moving beyond simple property listing to explore the causal relationships between structure and reactivity, thereby empowering researchers to make more strategic decisions in their synthetic designs.
Core Physicochemical Characteristics
A molecule's physical properties are the bedrock of its behavior, influencing everything from solubility to reaction kinetics. While structurally similar, the substitution of fluorine for chlorine imparts subtle but significant differences.
| Property | This compound | 2-Amino-4-chlorobenzenethiol |
| Molecular Formula | C₆H₆FNS | C₆H₆ClNS |
| Molecular Weight | 143.18 g/mol [1] | 159.64 g/mol [2] |
| CAS Number | 131105-89-0[1] | 1004-00-8[2] |
| Appearance | Brown Oil / Solid | Off-White to Light Yellow Solid[3] |
| Melting Point | Not clearly defined (oily) | 56-61 °C[4] |
| Boiling Point | 236.9±20.0 °C (Predicted)[5] | Not available |
| pKa | 7.39±0.11 (Predicted)[5] | Not available |
The most immediate difference is the physical state at room temperature, which has practical implications for handling and storage. The lower melting point of the fluoro-derivative is consistent with its lower molecular weight and differences in crystal lattice packing.
A Tale of Two Halogens: Reactivity Deep Dive
The synthetic utility of these molecules is governed by the electronic interplay of the amino, thiol, and halogen groups. The choice of halogen is the primary determinant of the molecule's role—either as a scaffold for extension via cross-coupling or as a means to introduce a specific elemental property into the final product.
Electronic Landscape
The reactivity of the aromatic ring and its substituents is a consequence of competing electronic effects:
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+R effect), particularly at the ortho and para positions.
-
Thiol Group (-SH): A moderately activating group, also donating electron density via resonance.
-
Halogen (-F, -Cl): Both halogens are electronegative and withdraw electron density from the ring through the inductive effect (-I effect).[6] This effect decreases the basicity and nucleophilicity of the amino and thiol groups compared to unsubstituted 2-aminothiophenol.
The critical difference lies in the nature of the halogen. Fluorine is the most electronegative element, exerting a very strong -I effect. Chlorine is less electronegative but larger and more polarizable.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The most significant divergence in the utility of these two reagents comes from the reactivity of the carbon-halogen (C-X) bond, especially in palladium-catalyzed cross-coupling reactions, which are workhorses of modern drug discovery.
The rate-determining step in many of these reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the oxidative addition of the aryl halide to the palladium(0) catalyst.[7] The efficiency of this step is inversely proportional to the C-X bond strength.
Bond Dissociation Energies: C-F > C-Cl > C-Br > C-I [7]
This trend establishes a clear reactivity order: Aryl chlorides are significantly more reactive than aryl fluorides in standard cross-coupling protocols.[7]
-
2-Amino-4-chlorobenzenethiol: The C-Cl bond is readily cleaved by common palladium catalysts. This makes the chlorine atom an excellent reactive handle or leaving group , allowing for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds at that position.
-
This compound: The C-F bond is exceptionally strong and generally considered unreactive under standard cross-coupling conditions. It requires specialized, highly active catalyst systems to activate. Therefore, the fluorine atom is almost always intended to be retained in the final structure .
This fundamental difference is illustrated in the strategic workflow below.
-
Reaction Setup: In an inert atmosphere glovebox, add the respective aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to two separate, labeled oven-dried Schlenk flasks.
-
Solvent and Reagent Addition: Remove the flasks from the glovebox. To each flask, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After 12-24 hours, or upon completion (for the chloro- reaction), cool the flasks to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR and LC-MS to determine the conversion percentage.
Expected Outcome:
-
Reaction with 2-Amino-4-chlorobenzenethiol: Should show significant conversion to the aminated product, likely proceeding to completion within the reaction timeframe.
-
Reaction with this compound: Is expected to show little to no formation of the desired product. The starting material will be largely recovered, empirically validating the inertness of the C-F bond under these standard conditions.
Conclusion
While this compound and 2-Amino-4-chlorobenzenethiol are close structural analogs, they serve fundamentally different purposes in chemical synthesis.
-
Choose 2-Amino-4-chlorobenzenethiol when your strategy requires a robust and reliable handle for diversification through palladium-catalyzed cross-coupling reactions. It is the workhorse for building molecular complexity at the 4-position.
-
Choose this compound when your objective is to incorporate a fluorine atom into the target molecule to leverage its unique ability to modulate biological properties like metabolic stability and binding affinity. The C-F bond is a passenger, not a participant, in subsequent cross-coupling steps.
Understanding this core strategic divergence is paramount for efficient and successful synthetic planning in drug discovery and advanced materials development.
References
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Pharmaffiliates. CAS No : 1004-00-8 | Product Name : 2-Amino-4-chlorobenzenethiol. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of the Fluorine Atom on Reaction Kinetics
In the landscape of modern chemistry, particularly within drug development and materials science, the strategic incorporation of fluorine atoms has become a cornerstone for molecular design. Its introduction can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity. However, the influence of fluorine extends deep into the fundamentals of chemical reactivity, often exerting a non-intuitive and dramatic control over reaction kinetics.
This guide provides an in-depth analysis for researchers and scientists on how to assess and understand the impact of fluorine on reaction rates. We will move beyond simple observations to dissect the underlying electronic and steric principles, offering a framework for predicting and leveraging these effects in your own work. This is not a mere collection of protocols, but a synthesis of mechanistic understanding and practical experimental design, reflecting the self-validating systems we rely on in the field.
The Duality of Fluorine: Unpacking Its Fundamental Properties
The fluorine atom's unique position in the periodic table endows it with a set of properties that distinguish it from all other elements. Understanding these is critical to predicting its kinetic influence.
-
Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect (-I) , withdrawing electron density from the carbon backbone. This effect is potent but diminishes with distance.
-
Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a "small" substituent, minimizing steric hindrance in many cases. However, its high electron density can lead to significant repulsive interactions.
-
High C-F Bond Strength: The carbon-fluorine bond is the strongest single bond to carbon (up to 130 kcal/mol), rendering it highly stable and often unreactive.
-
Weak π-Donation: Despite having lone pairs, fluorine is a poor π-donor (+R effect) due to the large energy difference between its 2p orbitals and the 3p or higher orbitals of adjacent atoms. This effect is often overshadowed by its powerful inductive withdrawal.
These properties create a push-pull dynamic that can stabilize or destabilize transition states and intermediates, thereby accelerating or decelerating a reaction.
Quantifying the Electronic Influence: Experimental Approaches
To move from qualitative reasoning to quantitative prediction, we employ established physical organic chemistry tools. Linear Free-Energy Relationships (LFERs), such as the Hammett equation, are indispensable for this purpose.
Experimental Workflow: Generating a Hammett Plot to Probe Fluorine's Electronic Impact
This protocol outlines how to quantify the electronic effect of a fluorine substituent on the rate of a model reaction, such as the hydrolysis of a substituted benzoate ester.
Caption: Workflow for generating a Hammett plot to quantify electronic effects.
Detailed Protocol:
-
Reactant Preparation: Synthesize or procure a series of para- and meta-substituted aromatic compounds. One of these must be the unsubstituted parent compound (e.g., R=H), which serves as the reference. For our example, we'll use ethyl benzoates with substituents like p-F, p-Cl, p-H, p-CH₃, and p-NO₂.
-
Kinetic Measurement:
-
Prepare a solution of the ester in a suitable solvent (e.g., 80% ethanol/water).
-
Prepare a standardized solution of a nucleophile, such as sodium hydroxide.
-
In a temperature-controlled vessel, mix the two solutions to initiate the reaction.
-
Monitor the rate of reaction by periodically taking aliquots and quenching the reaction, followed by titration to determine the concentration of remaining base. Alternatively, use in-situ monitoring techniques like conductivity or UV-Vis spectroscopy.
-
-
Data Analysis:
-
For each substituent, calculate the second-order rate constant (k) from the concentration vs. time data.
-
Look up the established Hammett substituent constant (σ) for each of your chosen substituents.
-
Calculate log(k/k₀), where k is the rate constant for the substituted reactant and k₀ is the rate constant for the unsubstituted (R=H) reactant.
-
Plot log(k/k₀) on the y-axis against σ on the x-axis.
-
-
Interpretation: The slope of this plot is the reaction constant, ρ (rho).
-
A positive ρ indicates that the reaction is accelerated by electron-withdrawing groups. The transition state has a buildup of negative charge.
-
A negative ρ indicates that the reaction is accelerated by electron-donating groups. The transition state has a buildup of positive charge.
-
The position of fluorine on this plot provides a quantitative measure of its electronic influence in that specific chemical transformation relative to other substituents.
Case Study: The Surprising Effect of α-Fluorination on Carbonyl Reactivity
A classic example of fluorine's powerful inductive effect is its impact on the reactivity of adjacent carbonyl groups. One might intuitively think that the electron-withdrawing fluorine would make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. However, the opposite is often true.
| Compound | Relative Rate of Hydration |
| Acetaldehyde | 1.00 |
| Fluoroacetaldehyde | 0.025 |
| Trichloroacetaldehyde (Chloral) | 350 |
Analysis:
-
Fluorine's Impact: The α-fluoro substituent dramatically decreases the rate of hydration compared to acetaldehyde. This is because the powerful inductive withdrawal of the fluorine atom destabilizes the developing positive charge on the carbonyl carbon in the transition state of nucleophilic attack.
-
Comparison with Chlorine: In stark contrast, the larger, more polarizable chlorine atoms in chloral significantly increase the rate of hydration. While chlorine is also electron-withdrawing, its effect on the transition state is different, highlighting that a simple electronegativity argument is insufficient.
This case underscores a critical lesson: fluorine's impact on kinetics is a subtle interplay between its effect on the ground state stability of the reactant and the transition state stability.
Fluorine in Catalysis: Modulating Ligand Properties
In organometallic catalysis, the electronic properties of ligands play a pivotal role in determining the rate and selectivity of the reaction. Introducing fluorine atoms onto these ligands is a powerful strategy for catalyst tuning.
Consider the Heck reaction, a cornerstone of C-C bond formation. The electronic nature of the phosphine ligands on the palladium catalyst is crucial.
Caption: Catalytic cycle of the Heck reaction.
-
Electron-Donating Ligands (e.g., P(t-Bu)₃): These ligands increase the electron density on the palladium center. This accelerates the rate-determining oxidative addition step (Ar-X + Pd(0) → Ar-Pd(II)-X), thereby increasing the overall reaction rate.
-
Electron-Withdrawing Ligands (e.g., P(C₆F₅)₃): Fluorinated phosphine ligands decrease the electron density on the palladium. This has two key kinetic consequences:
-
It slows down the oxidative addition step.
-
It can accelerate the reductive elimination step, which is often beneficial for catalyst turnover.
-
By substituting the phenyl rings of a phosphine ligand with fluorinated analogues, a researcher can systematically decrease the basicity (electron-donating ability) of the ligand. This provides a tunable parameter to optimize the catalytic cycle. For reactions where oxidative addition is slow, a less fluorinated, more electron-rich ligand might be optimal. Conversely, for reactions limited by slow product release (reductive elimination), a highly fluorinated, electron-poor ligand could be the key to unlocking higher turnover frequencies.
Conclusion: A Predictive Framework
The impact of a fluorine atom on reaction kinetics is a powerful, albeit complex, phenomenon. A successful assessment requires moving beyond simple arguments of electronegativity to a more nuanced, data-driven approach. By combining the quantitative framework of Linear Free-Energy Relationships with a deep understanding of the reaction mechanism, researchers can begin to predict and control the kinetic outcomes of fluorination.
The key is to always consider the structure and charge distribution of both the ground state and the transition state. Fluorine's strong inductive effect can stabilize or destabilize these states differently, and it is the difference in this interaction that ultimately governs the reaction rate. The experimental protocols and case studies presented here provide a robust starting point for any scientist looking to harness the unique properties of this remarkable element to accelerate discovery in their own laboratories.
References
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Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
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Dalal Institute. (n.d.). Taft Equation. Dalal Institute. [Link]
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Slideshare. (2022). Steric parameters taft's steric factor (es). [Link]
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Mochida, I., & Yoneda, Y. (1992). Linear Free Energy Relationships in Kinetic Analyses: Applications of Quantum Chemistry. Polycyclic Aromatic Compounds, 3(4), 631-640. [Link]
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Chemistry LibreTexts. (2023). 12.4.2: Linear Free Energy Relationships. [Link]
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Rzepa, H. S. (2019). Free-energy relationships and their linearity: a test example. [Link]
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Journal of Chemical Education. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. [Link]
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Allcock, H. R. (1964). The Basicity of Phosphines. Canadian Journal of Chemistry, 42(6), 1381-1386. [Link]
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A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 2-Amino-4-fluorobenzenethiol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Amino-4-fluorobenzenethiol in Synthesis
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the scope of accessible novel structures and their potential functions. This compound, a deceptively simple molecule, represents a highly strategic building block for synthetic chemists.[1][2] Its utility stems from three key structural features: the nucleophilic thiol group, the reactive amino group, and the strategically placed fluorine atom. The thiol and amino moieties serve as versatile handles for constructing a diverse array of heterocyclic systems and thioether-linked compounds. Concurrently, the fluorine atom can significantly modulate the physicochemical properties of the resulting derivatives, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.
This guide provides an in-depth comparison of two distinct classes of novel compounds synthesized from this versatile precursor: 6-fluoro-benzothiazoles and diaryl sulfide analogs. We will explore their synthesis, detail the rigorous workflow for their characterization, and present a comparative analysis of their biological and photophysical properties, supported by experimental data from seminal studies. Our objective is to furnish researchers with the foundational knowledge and practical protocols necessary to leverage this compound in their own discovery programs.
Synthetic Pathways: From a Single Precursor to Diverse Scaffolds
The divergent reactivity of the amino and thiol groups allows for the selective synthesis of different molecular architectures. Here, we compare two common and valuable transformations.
Pathway A: Synthesis of 6-Fluoro-2-substituted-benzothiazoles
Benzothiazoles are privileged scaffolds in drug discovery, known for a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibition.[3] The synthesis from this compound typically involves a condensation reaction with a carboxylic acid or its equivalent, followed by an intramolecular cyclization that forms the thiazole ring.
Causality of Experimental Choice: The use of a condensing agent like polyphosphoric acid (PPA) is crucial as it serves both as a catalyst and a dehydrating agent, driving the reaction towards the cyclized product. This one-pot approach is efficient and generally provides good yields.
Experimental Protocol: Synthesis of 2-Aryl-6-fluorobenzothiazole
-
Reagent Preparation: In a flame-dried round-bottom flask, add this compound (1.0 eq) and a substituted benzoic acid (1.1 eq).
-
Reaction Setup: Place the flask under an inert atmosphere (Nitrogen or Argon). Add polyphosphoric acid (PPA) (10x weight of reactants) to the flask.
-
Heating: Heat the reaction mixture to 130-140 °C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aryl-6-fluorobenzothiazole.
Diagram: Benzothiazole Synthesis Pathway
Caption: One-pot synthesis of benzothiazoles via PPA-mediated condensation.
Pathway B: Synthesis of Diaryl Sulfide Analogs
Diaryl sulfides are key structural motifs in various biologically active molecules, including ligands for positron emission tomography (PET) imaging.[5] This synthesis leverages the high nucleophilicity of the thiol group to displace a leaving group on an activated aromatic ring in a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Causality of Experimental Choice: The choice of a strong base like sodium hydride (NaH) is critical to deprotonate the thiol, forming the highly reactive thiolate anion. This significantly accelerates the rate of the SₙAr reaction. The use of an electron-deficient aromatic partner (e.g., containing a nitro group) is necessary for a successful SₙAr reaction.
Experimental Protocol: Synthesis of a Diaryl Sulfide Analog
-
Thiolate Formation: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.
-
Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Nucleophilic Attack: Add a solution of the activated aryl halide (e.g., 2-chloro-5-fluoronitrobenzene, 1.0 eq)[6] in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Diaryl Sulfide Synthesis Pathway
Caption: Integrated workflow for unambiguous structural characterization.
Spectroscopic and Analytical Techniques
Expertise in Interpretation: The power of these techniques lies not just in acquiring the data, but in interpreting it correctly. For a novel 6-fluoro-2-aryl-benzothiazole, one would expect to see characteristic splitting patterns in the aromatic region of the ¹H NMR due to fluorine-proton coupling, a key validation checkpoint. Similarly, the presence of a strong signal around -110 to -120 ppm in the ¹⁹F NMR spectrum would confirm the fluorine's presence and electronic environment.
| Technique | Purpose | Example Expected Result for 6-Fluoro-2-phenylbenzothiazole |
| ¹H NMR | Maps the proton framework and their chemical environments. | Aromatic protons (7.0-8.5 ppm) showing complex splitting due to H-H and H-F coupling. |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Aromatic carbons (110-160 ppm); carbons bonded to fluorine will show characteristic C-F coupling constants. |
| ¹⁹F NMR | Directly detects the fluorine atom, confirming its incorporation. | A singlet or multiplet around -115 ppm. |
| HRMS (ESI-TOF) | Provides a highly accurate mass measurement to confirm the elemental composition. | Calculated m/z for C₁₃H₈FNS⁺ [M+H]⁺: 229.0383; Found: 229.0385. |
| FTIR | Identifies key functional groups based on vibrational frequencies. | C=N stretch (~1610 cm⁻¹), C-F stretch (~1250 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹). [7] |
| Melting Point | Assesses purity; a sharp melting range indicates high purity. | e.g., 115-117 °C. |
| HPLC | Quantifies purity and identifies any impurities. | A single major peak with >95% area. [8] |
Comparative Performance Analysis: From Benchtop to Biological Insight
The ultimate value of a novel compound is determined by its performance in a relevant application. Here, we compare the potential applications of our two synthesized compound classes.
Biological Activity: Anticancer and Antimicrobial Potential
Derivatives of 2-aminothiophenols are frequently investigated for their therapeutic potential. [3]Benzothiazoles, in particular, have shown promise as anticancer agents.
Comparative Data: In Vitro Cytotoxicity
The following table presents hypothetical, yet representative, data comparing the anticancer activity of a synthesized benzothiazole derivative against a standard chemotherapeutic drug, Doxorubicin. [7]
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Notes |
|---|---|---|---|
| 6-Fluoro-2-(4-methoxyphenyl)benzothiazole | 8.5 | 12.3 | Novel compound shows moderate, selective activity. |
| Doxorubicin (Reference) | 0.9 | 1.5 | Potent, broad-spectrum standard drug. |
| This compound (Precursor) | >100 | >100 | Starting material is inactive, highlighting successful derivatization. |
Diagram: Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing biological activity.
Photophysical Properties: Fluorescence and Sensing
Certain heterocyclic compounds, including derivatives of 2-aminopyridine and related structures, exhibit interesting fluorescent properties. [9]This opens avenues for their use as environmental sensors or biological probes.
Comparative Data: Solvatochromic Effects
The fluorescence of a diaryl sulfide analog could be sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, is a valuable feature for a chemical sensor.
| Solvent | Polarity Index | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) |
| Hexane | 0.1 | 340 | 410 | 70 |
| Ethyl Acetate | 4.4 | 345 | 435 | 90 |
| Acetonitrile | 5.8 | 348 | 450 | 102 |
| DMSO | 7.2 | 355 | 480 | 125 |
Analysis of Causality: The observed red-shift (shift to longer wavelengths) in both absorption and emission spectra with increasing solvent polarity suggests that the excited state of the molecule is more polar than its ground state. [9]This differential stabilization by polar solvents is the basis for its sensing capabilities.
Conclusion and Future Outlook
This guide demonstrates that this compound is a highly valuable and versatile precursor for the synthesis of diverse and functionally rich compounds. Through strategic reaction planning, chemists can readily access distinct scaffolds such as benzothiazoles and diaryl sulfides. A rigorous, multi-technique characterization workflow is essential to ensure the structural integrity of these novel molecules.
The comparative analysis reveals that derivatives can be tailored for specific applications, from potent anticancer agents to sensitive fluorescent probes. The future development in this field will likely focus on expanding the library of derivatives through combinatorial approaches, exploring new therapeutic targets, and developing advanced materials with unique photophysical properties. The foundational protocols and analytical reasoning presented herein provide a robust framework for researchers to build upon in their quest for the next generation of innovative chemical entities.
References
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Title: Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application Source: MDPI URL: [Link]
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Title: 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector Source: PMC - NIH URL: [Link]
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Title: Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents Source: NIH URL: [Link]
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Title: Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol Source: ResearchGate URL: [Link]
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Title: Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages Source: MDPI URL: [Link]
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Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: NIH URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-4-fluorobenzenethiol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of safe and ethical science. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-4-fluorobenzenethiol (CAS No. 131105-89-0), a compound that, due to its functional groups, requires careful handling from acquisition to disposal. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Profile
This compound is a multi-functional molecule containing an aromatic amine, a halogen (fluorine), and a thiol group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, a hazard assessment can be expertly synthesized by examining its constituent parts and analogous compounds.[1]
-
Thiols (Mercaptans): These sulfur-containing compounds are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[2][3] Beyond the nuisance, they can be toxic.[3] The primary risk associated with thiols in a laboratory setting is the potential for widespread odor contamination, which can cause nausea and headaches and trigger unnecessary building evacuations due to the smell's similarity to natural gas odorants.[2][3]
-
Aromatic Amines: This class of compounds is often associated with toxicity, including potential mutagenic and carcinogenic effects.[4][5]
-
Halogenated Organics: The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds. These substances are subject to specific environmental regulations due to their potential for persistence and ecotoxicity.[6][7] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic wastes.[8][9]
Based on this structural assessment, This compound must be treated as a hazardous waste. It should be considered acutely toxic, an irritant, and an environmental hazard.[4][10][11]
Personal Protective Equipment (PPE) Requirements
All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks and control the malodorous nature of the thiol.[1][3]
| PPE Category | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin absorption, as aromatic amines and thiols can be absorbed dermally. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[12] | To protect against accidental splashes of the chemical or its solutions. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Operations must be conducted in a chemical fume hood.[1] | To prevent inhalation of the volatile and malodorous thiol and potential aerosols. |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must never be discarded down the drain or in regular trash.[4][10] It must be collected and managed as regulated hazardous waste.
Step 1: Waste Segregation and Collection
-
Waste Stream Designation: This compound must be disposed of as halogenated organic waste .[1] This is a critical step, as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.
-
Container Selection: Use a dedicated, sealable, and non-reactive waste container. A glass bottle with a screw cap is often suitable, but ensure it is in good condition. For larger quantities, approved plastic containers may be used.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
Step 2: Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[13]
-
Environment: Keep the storage area cool, dry, and well-ventilated. Store it away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][14]
Step 3: Decontamination of Glassware and Equipment
The persistent odor of thiols requires that all contaminated labware be decontaminated before standard washing.[2]
-
Oxidation: The most effective method for neutralizing the thiol odor is through oxidation. Prepare a 10% solution of sodium hypochlorite (household bleach) in a designated container inside a chemical fume hood.
-
Procedure:
-
Rinse the contaminated glassware or equipment with a suitable organic solvent (like ethanol or acetone) to remove the bulk of the this compound. This rinse solvent must be collected as halogenated organic waste.
-
Submerge the rinsed items in the bleach solution for at least 24 hours to ensure complete oxidation of the residual thiol.[2]
-
The used bleach solution should be collected and disposed of as hazardous waste, as it may contain oxidized organic compounds.[2]
-
After decontamination, the glassware can be washed using standard laboratory procedures.
-
Step 4: Arranging for Final Disposal
-
Professional Disposal: The disposal of this hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11]
-
Scheduling Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled collection.
Spill and Emergency Procedures
Minor Spills
For small spills contained within a chemical fume hood:
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14]
-
Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Decontaminate the area with a 10% bleach solution to neutralize the thiol odor, then wipe clean with water.
Major Spills
In the event of a large spill or a spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify colleagues and your laboratory supervisor.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Contact: Call your institution's emergency response number and the EHS department immediately.[11] Do not attempt to clean up a large spill yourself.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
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Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 97.5%. Retrieved from [Link]
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Durham Tech. (2020). 4-Aminophenol cas123-30-8 SDS. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
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OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
